molecular formula C7H6ClN3 B1430132 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1060816-56-9

2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1430132
CAS No.: 1060816-56-9
M. Wt: 167.59 g/mol
InChI Key: RZAZSNWPTPEEJN-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated pyrrolopyrimidine derivative that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research . The pyrrolo[2,3-d]pyrimidine scaffold is a 7-deazapurine analog known for its structural resemblance to purine nucleotides, which allows it to act as a core scaffold in the development of targeted therapeutic agents . This compound is specifically functionalized with chloro and methyl groups at the 2- and 6- positions, making it a versatile building block for further synthetic elaboration via cross-coupling and nucleophilic substitution reactions . Researchers utilize this and related compounds to develop novel small-molecule inhibitors targeting a range of kinases . For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown promising activity as multi-targeted kinase inhibitors against targets such as EGFR, VEGFR2, and CDK2, and are being explored as potential apoptosis inducers in oncology research . Beyond oncology, this chemical scaffold is also under investigation for its broad-spectrum antimicrobial potential, including antibacterial, antifungal, and antiviral activities, addressing the critical need for new agents against antimicrobial resistance (AMR) . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClN3/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAZSNWPTPEEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252565
Record name 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-56-9
Record name 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif in various kinase inhibitors, understanding its fundamental properties is paramount for researchers in the field. This document synthesizes available data to offer a detailed technical perspective, intended for an audience of researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound belongs to the pyrrolopyrimidine class of compounds, which are analogues of purines. The fusion of a pyrimidine ring with a pyrrole ring creates a bicyclic system that serves as a versatile scaffold for designing molecules that can interact with a wide range of biological targets. The chloro-substituent at the 2-position and the methyl group at the 6-position are critical for modulating the electronic properties and steric interactions of the molecule, thereby influencing its biological activity and pharmacokinetic profile.

The authoritative identification of this compound is established through its CAS number: 1060816-56-9 .

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the core properties of this compound and a comparison with its close structural analogues to provide a broader context.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Table of Physicochemical Properties
PropertyValue (for this compound)Value (for 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine)Value (for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine)
Molecular Formula C₇H₆ClN₃C₇H₆ClN₃[1][2]C₆H₄ClN₃[3]
Molecular Weight 167.60 g/mol 167.59 g/mol [1]153.57 g/mol [3]
CAS Number 1060816-56-935808-68-5[1][2]335654-06-3[3]
Appearance Solid (predicted)White to tan crystalline powderSolid
Melting Point Not experimentally determinedNot availableNot available
Boiling Point Not experimentally determinedNot availableNot available
Solubility Not experimentally determinedSoluble in DMSO, ethyl acetate, and methanol[4]Soluble in DMSO, ethyl acetate, and methanol[4]
pKa Not experimentally determined11.42 ± 0.20 (Predicted)[4]11.18 ± 0.50 (Predicted)[5]

Note: Experimental data for the target compound is limited. Data for close analogues is provided for comparative purposes and should be interpreted with caution.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the pyrrole and pyrimidine ring protons, as well as a characteristic singlet for the methyl group. The chemical shift of the N-H proton of the pyrrole ring can vary depending on the solvent and concentration.

  • ¹³C NMR : The carbon NMR spectrum will provide signals for each of the seven carbon atoms in the core structure, with the chemical shifts being influenced by the electronegative chlorine and nitrogen atoms.

For example, in a related tricyclic pyrrolo[2,3-d]pyrimidine derivative, the pyrrole proton (H5) appears as a singlet around δ 6.67 ppm[6]. The methyl group protons typically appear as a singlet in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. For this compound (C₇H₆ClN₃), the expected monoisotopic mass is approximately 167.0250 g/mol [1]. High-resolution mass spectrometry (HRMS) would be the definitive technique for confirming the elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern for the presence of one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. Purity is typically determined by the area percentage of the main peak detected by a UV detector. A patent for a related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, mentions achieving a purity of higher than 99.5 area-% as measured by HPLC[7].

Experimental Protocols: A Representative Approach

While a specific, validated protocol for the characterization of this compound is not published, the following represents a standard, field-proven workflow for similar heterocyclic compounds.

Workflow for Purity and Identity Confirmation

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Verification prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6 for NMR) or HPLC mobile phase nmr ¹H and ¹³C NMR Spectroscopy prep->nmr Aliquot sample hplc Reversed-Phase HPLC-UV prep->hplc Aliquot sample hrms High-Resolution Mass Spectrometry (HRMS) prep->hrms Aliquot sample nmr_analysis Confirm structural integrity and absence of proton-bearing impurities nmr->nmr_analysis Acquire spectra hplc_analysis Determine purity by peak area percentage at a suitable wavelength (e.g., 254 nm) hplc->hplc_analysis Run analysis hrms_analysis Confirm elemental composition via accurate mass measurement hrms->hrms_analysis Acquire spectrum

Caption: A generalized workflow for the analytical characterization of a small molecule.

Step-by-Step Protocol for HPLC Purity Determination
  • System : A standard HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a stock solution of the compound in DMSO or methanol at 1 mg/mL and dilute with the initial mobile phase composition.

This protocol is a template and must be optimized for the specific compound to ensure adequate separation from any potential impurities.

Safety, Handling, and Storage

For this compound and its analogues, appropriate safety measures are essential. Safety data sheets for related compounds provide the following guidance.

Hazard Identification
  • Acute Toxicity : May be harmful if swallowed. For the related compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, it is classified as toxic if swallowed.

  • Skin Irritation : May cause skin irritation.

  • Eye Irritation : May cause serious eye irritation.

  • Respiratory Irritation : May cause respiratory tract irritation.

Recommended Handling Procedures
  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[8].

  • Avoid inhalation of dust and contact with skin and eyes[9].

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry place[8].

  • For long-term stability, storage at -20°C, sealed and away from moisture, is recommended for some analogues[2].

Conclusion

This compound is a valuable building block in medicinal chemistry. While comprehensive, experimentally verified physicochemical data for this specific isomer is not widely published, this guide provides a robust framework based on data from closely related analogues and established analytical principles. Researchers working with this compound should perform their own detailed characterization and adhere to strict safety protocols. The information presented here is intended to serve as a foundational resource to support further research and development efforts.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways for producing 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial heterocyclic intermediate in the development of targeted therapeutics, most notably Janus kinase (JAK) inhibitors. The document is structured to provide researchers, medicinal chemists, and process development scientists with a comprehensive understanding of the core synthetic strategies, the rationale behind experimental choices, and detailed, actionable protocols. We will explore two primary, field-proven routes starting from readily available pyrimidine precursors, offering a comparative analysis to guide decisions based on efficiency, scalability, and safety. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a potent hinge-binding scaffold for a variety of protein kinases.[1] The specific analogue, this compound, serves as a key building block in the synthesis of numerous clinically significant molecules, including antifolate agents and kinase inhibitors for treating cancer and inflammatory diseases.[2]

The primary challenge in synthesizing this core lies in the controlled construction of the fused pyrrole ring onto a pre-existing pyrimidine ring, followed by regioselective functionalization. This guide will focus on the most prevalent and practical strategies to achieve this outcome.

Strategic Overview: Retrosynthesis and Core Pathways

A logical retrosynthetic disconnection of the target molecule reveals two primary strategies, both originating from substituted pyrimidine building blocks.

G cluster_route_a Route A: From Aminopyrimidine cluster_route_b Route B: From Dichloropyrimidine Target 2-Chloro-6-methyl-7H- pyrrolo[2,3-d]pyrimidine Diazotization Diazotization & Sandmeyer Reaction Target->Diazotization C-N to C-Cl Selective_Dechlorination Selective Catalytic Hydrogenation Target->Selective_Dechlorination C4-Cl Reduction Amine_Intermediate 6-Methyl-7H-pyrrolo[2,3-d] pyrimidin-2-amine Pyrimidine_Start_A Substituted 2-Aminopyrimidine Amine_Intermediate->Pyrimidine_Start_A Pyrrole Ring Formation Diazotization->Amine_Intermediate Dichloro_Intermediate 2,4-Dichloro-6-methyl-7H- pyrrolo[2,3-d]pyrimidine Pyrimidine_Start_B 2,4-Dichloro-6- methylpyrimidine Dichloro_Intermediate->Pyrimidine_Start_B Pyrrole Ring Formation Selective_Dechlorination->Dichloro_Intermediate G Start 6-Methyl-7H-pyrrolo[2,3-d] pyrimidin-2-amine Process Diazotization & Sandmeyer Reaction (65 °C) Start->Process Reagent1 Isoamyl Nitrite CuCl₂ Acetonitrile (MeCN) Reagent1->Process Product 2-Chloro-6-methyl-7H- pyrrolo[2,3-d]pyrimidine Process->Product

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Characterization in Drug Discovery

The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing a compound's behavior in biological systems and its ultimate developability. 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of targeted therapies, particularly kinase inhibitors.[1][2][3] The pyrrolo[2,3-d]pyrimidine scaffold, an analogue of purine, provides a versatile framework for interacting with various biological targets.[4][5]

Dimethyl sulfoxide (DMSO) is the workhorse solvent in early-stage drug discovery, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[6][7] This allows for the creation of high-concentration stock solutions, which are essential for high-throughput screening and various in vitro assays. However, the very properties that make DMSO an excellent solvent can also mask underlying solubility issues and potentially influence the stability of a compound. Therefore, a thorough understanding of the solubility and stability of this compound in DMSO is not merely a perfunctory exercise but a critical step in de-risking a drug discovery program.

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound in DMSO. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices.

Part 1: Unraveling the Solubility of this compound in DMSO

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous solution, is a critical determinant of a drug's bioavailability and its performance in in vitro assays. In the context of drug discovery, we are often concerned with two types of solubility measurements: kinetic and thermodynamic.

Kinetic versus Thermodynamic Solubility: A Tale of Two Measurements

Kinetic solubility is a high-throughput assessment of how readily a compound, typically from a DMSO stock solution, dissolves in an aqueous buffer. It reflects the concentration of the compound that remains in solution after a short incubation period and is a measure of the rate of dissolution versus the rate of precipitation. While not a true measure of equilibrium solubility, it is an invaluable tool in early discovery for flagging compounds with potential solubility liabilities.

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until the solution is saturated. This measurement is more time-consuming but provides a more accurate and fundamentally important value for formulation development and understanding in vivo behavior.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining both the kinetic and thermodynamic solubility of this compound.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Detailed Protocol for Kinetic Solubility Assessment

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen™)

  • 96-well collection plates

  • HPLC-UV or LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Buffer: In a separate 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Transfer the solutions to a 96-well filter plate placed on top of a collection plate. Centrifuge to separate any precipitate.

  • Analysis: Analyze the filtrate in the collection plate by HPLC-UV or LC-MS. Create a calibration curve using standards prepared in a DMSO/PBS mixture to quantify the concentration of the dissolved compound.

Detailed Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound.

Materials:

  • Solid this compound

  • Solvent of interest (e.g., DMSO, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Syringe filters (0.45 µm)

  • HPLC-UV or LC-MS system

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume of the solvent (e.g., 1 mL).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Dilute the filtrate with an appropriate solvent and analyze by a validated HPLC-UV or LC-MS method to determine the concentration.

Data Presentation and Interpretation

The results of the solubility studies should be summarized in a clear and concise table.

Solubility ParameterSolventTemperature (°C)Solubility (µg/mL)Solubility (µM)
Kinetic SolubilityPBS, pH 7.4 (1% DMSO)25Experimental ValueCalculated Value
Thermodynamic SolubilityDMSO25Experimental ValueCalculated Value
Thermodynamic SolubilityPBS, pH 7.425Experimental ValueCalculated Value

Interpretation of Results: A significant discrepancy between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitating out of solution over time. Low aqueous solubility can be a major hurdle for oral drug development and may necessitate formulation strategies to enhance bioavailability.

Part 2: Assessing the Stability of this compound in DMSO

Understanding the chemical stability of a drug candidate is as crucial as knowing its solubility. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. Forced degradation studies are an essential tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[8]

Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[8] The goal is to accelerate the degradation process to generate the likely degradation products in a shorter timeframe. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including:

  • Acidic and Basic Hydrolysis: To assess susceptibility to pH-dependent degradation.

  • Oxidation: To evaluate the impact of oxidative stress.

  • Thermal Stress: To determine the effect of elevated temperatures.

  • Photostability: To understand the potential for light-induced degradation.[8]

A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without complete decomposition of the parent compound.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines the workflow for conducting a forced degradation study on this compound in DMSO.

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol for Forced Degradation in DMSO

Objective: To investigate the stability of this compound under various stress conditions in DMSO and to identify major degradation products.

Materials:

  • This compound

  • Anhydrous DMSO

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV system with a photodiode array (PDA) detector

  • LC-MS/MS system

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Stress Conditions:

    • Control: Store the stock solution at 4°C in the dark.

    • Acidic: Add a small volume of concentrated HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 N HCl.

    • Basic: Add a small volume of a concentrated NaOH solution to an aliquot of the stock solution to achieve a final concentration of 0.1 N NaOH.

    • Oxidative: Add a small volume of 30% H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂.

    • Thermal: Place an aliquot of the stock solution in an oven at 60°C.

    • Photolytic: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • HPLC-UV: Dilute the samples and inject them into a validated stability-indicating HPLC-UV method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.

    • LC-MS/MS: Analyze the stressed samples by LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products. Perform fragmentation (MS/MS) to aid in structural elucidation.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-performance liquid chromatography (HPLC) with UV detection is the most common technique for quantifying the parent compound and its impurities.

Example HPLC-UV Method Parameters:

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and 280 nm

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for identifying unknown degradation products.[8] By providing accurate mass measurements and fragmentation patterns, LC-MS allows for the elucidation of the chemical structures of the degradants.

Potential Degradation Pathways

While specific degradation pathways for this compound must be determined experimentally, we can hypothesize potential routes based on the chemical structure and literature on related compounds.

  • Hydrolysis: The chloro group at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding 2-hydroxy derivative. The rate of this hydrolysis is likely to be pH-dependent.

  • Oxidation: The pyrrole ring and the methyl group are potential sites of oxidation. This could lead to the formation of N-oxides, hydroxylated species, or further oxidation of the methyl group to an aldehyde or carboxylic acid.

  • Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. For 2-chloropyridine, photodegradation has been shown to result in the formation of various byproducts, including pyridinecarbonitrile and pyrrole-2-carboxaldehyde. Similar pathways may be possible for the pyrrolo[2,3-d]pyrimidine core.

The following diagram illustrates some of these potential degradation pathways.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound Cl CH3 hydrolysis_product 2-Hydroxy-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one OH CH3 parent:c2->hydrolysis_product:c2 H2O / OH- oxidation_product1 Oxidized Pyrrole Ring Derivative parent->oxidation_product1 [O] oxidation_product2 6-Hydroxymethyl or 6-Carboxy Derivative parent:c6->oxidation_product2 [O] photolysis_product Dechlorinated and/or Ring-Opened Products parent->photolysis_product hv

Caption: Potential Degradation Pathways.

Summarizing Stability Data

The stability data should be presented in a clear and organized manner, allowing for easy comparison of the compound's stability under different conditions.

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradation Products (m/z)
Control (4°C) 48>99%None observed
0.1 N HCl in DMSO 24Experimental Valuem/z of degradant(s)
0.1 N NaOH in DMSO 24Experimental Valuem/z of degradant(s)
3% H₂O₂ in DMSO 24Experimental Valuem/z of degradant(s)
Thermal (60°C) 48Experimental Valuem/z of degradant(s)
Photolytic 24Experimental Valuem/z of degradant(s)

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound in DMSO. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality data that is critical for making informed decisions in the drug discovery and development process. A thorough characterization of these fundamental physicochemical properties at an early stage can help to identify and mitigate potential liabilities, ultimately increasing the probability of success for a promising drug candidate. While this guide offers a comprehensive approach, it is important to remember that each compound is unique, and the specific experimental conditions may need to be optimized to suit the properties of the molecule under investigation.

References

The Diverse Biological Activities of 7-Deazapurine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

7-Deazapurine analogs, a class of nucleoside mimics characterized by the replacement of the N7 atom of the purine ring with a carbon atom, represent a privileged scaffold in medicinal chemistry. This structural modification fundamentally alters the electronic properties of the nucleobase, creating an electron-rich five-membered ring and providing a vector for chemical functionalization at the C7 position.[1][2][3] These changes often lead to enhanced biological activity, including improved binding to enzymes and better base-pairing properties within DNA and RNA.[1][2][3] This guide provides an in-depth exploration of the multifaceted biological activities of 7-deazapurine analogs, focusing on their mechanisms of action as anticancer and antiviral agents. We will delve into key structure-activity relationships, present field-validated experimental protocols for their evaluation, and provide a forward-looking perspective on their therapeutic potential.

Introduction: The 7-Deazapurine Scaffold

The purine ring is a fundamental component of life, forming the basis of the nucleosides adenosine and guanosine. Analogs that mimic this core structure have long been a cornerstone of therapeutic development. The 7-deazapurine (or pyrrolo[2,3-d]pyrimidine) scaffold is a premier example of a successful purine isostere. The replacement of the N7 nitrogen with a CH group has profound implications:

  • Altered H-bonding: It eliminates the N7 atom's ability to act as a hydrogen bond acceptor in the major groove of DNA.

  • Enhanced Electron Density: The pyrrole-like five-membered ring becomes more electron-rich, influencing stacking interactions and binding affinities.[1][2][3]

  • Site for Modification: The C7 position becomes a versatile handle for introducing a wide range of substituents, allowing for fine-tuning of pharmacological properties.[1][2][3]

Naturally occurring examples like Tubercidin, Toyocamycin, and Sangivamycin, isolated from Streptomyces species, demonstrated potent cytotoxic effects decades ago and paved the way for extensive synthetic exploration.[2][4] Modern drug discovery has leveraged this scaffold to create highly potent and selective agents, including FDA-approved drugs like the JAK1/2 inhibitor Ruxolitinib (Jakafi) and the CDK4/6 inhibitor Ribociclib (Kisqali).[5]

Core Biological Activities and Mechanisms of Action

The biological activities of 7-deazapurine analogs are remarkably diverse, spanning anticancer, antiviral, antibacterial, and immunomodulatory effects.[1][6][7][8] This diversity stems from their ability to interact with a wide array of cellular machinery that recognizes natural purines.

Anticancer Activity: A Multi-pronged Attack

7-deazapurine analogs exert their anticancer effects through several distinct mechanisms, primarily revolving around the inhibition of critical cellular enzymes and the disruption of nucleic acid metabolism.

Kinases are a major class of drug targets in oncology due to their central role in regulating cell signaling pathways that control growth, proliferation, and survival.[9] 7-deazapurine analogs have proven to be excellent scaffolds for potent and selective kinase inhibitors.

  • Mechanism of Action: Many 7-deazapurine analogs function as ATP-competitive inhibitors. Their structure mimics the adenine portion of ATP, allowing them to bind to the highly conserved ATP-binding pocket of kinases. Substituents at the C7 position can be designed to extend into adjacent pockets, conferring selectivity for specific kinases over others.[5][10] For example, Ruxolitinib effectively inhibits Janus kinases (JAKs), which are crucial for cytokine signaling pathways often dysregulated in myeloproliferative neoplasms.[5]

  • Key Targets: A wide range of kinases are targeted by this class of compounds, including:

    • Janus Kinases (JAK1/2)[5]

    • Cyclin-Dependent Kinases (CDK4/6)[5]

    • Epidermal Growth Factor Receptor (EGFR)[9]

    • Vascular Endothelial Growth Factor Receptor (VEGFR2)[9]

    • Troponin I-Interacting Kinase (TNNI3K)[10]

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Analog 7-Deazapurine Analog Substrate Protein Substrate Substrate->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Catalyzes Phosphorylation Kinase_Inhibited Kinase Enzyme Analog->Kinase_Inhibited Competitively Binds No_Reaction No Phosphorylation Kinase_Inhibited->No_Reaction

Figure 1: Mechanism of ATP-Competitive Kinase Inhibition.

As nucleoside analogs, many 7-deazapurines are metabolized by cellular enzymes and incorporated into DNA and RNA, leading to potent cytotoxicity.[1][2][3]

  • Mechanism of Action: The process begins with intracellular phosphorylation by kinases (like adenosine kinase) to form the corresponding nucleoside triphosphates.[1][2][11] These activated analogs can then be recognized by DNA and RNA polymerases and incorporated into growing nucleic acid chains. The presence of the modified base can disrupt helical structure, terminate chain elongation, or inhibit protein synthesis, ultimately triggering DNA damage responses and apoptosis.[1][2][3][12] For instance, 7-hetaryl-7-deazaadenosines are known to be incorporated into both RNA and DNA, causing inhibition of protein synthesis and DNA damage.[1][2][3]

Antiviral Activity

The same fundamental principle of mimicking natural nucleosides makes 7-deazapurine analogs potent antiviral agents.[1] They primarily target viral polymerases, which are essential for replicating the viral genome.

  • Mechanism of Action: Similar to the anticancer mechanism, the 7-deazapurine nucleoside analog is taken up by the host cell and phosphorylated to its active triphosphate form. This triphosphate then acts as a competitive inhibitor or a chain-terminating substrate for the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. Because viral polymerases can be less discriminating than their human counterparts, a therapeutic window can often be achieved where viral replication is inhibited at concentrations that are not toxic to the host cell.[13]

  • Spectrum of Activity: 7-deazapurine analogs have demonstrated efficacy against a broad range of viruses, including:

    • Hepatitis C Virus (HCV)[1][13][14]

    • Dengue Virus (DENV)[13][15][16][17]

    • SARS-CoV-2[18]

    • Rhinovirus[13][19]

    • Poliovirus[7][13]

For example, 7-deaza-2′-C-methyl-adenosine has shown potent inhibitory effects against the HCV polymerase and displays broad-spectrum activity against other positive-strand RNA viruses like Dengue and West Nile virus.[13][14]

Data Presentation: Comparative Biological Activity

The potency of 7-deazapurine analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). The tables below summarize representative data for key compounds.

Table 1: Anticancer Activity of Selected 7-Deazapurine Analogs

Compound Target/Mechanism Cancer Cell Line IC₅₀ (nM) Reference
Tubercidin RNA/DNA Synthesis L1210 Leukemia Potent (low nM) [2][20]
Sangivamycin RNA/DNA Synthesis L1210 Leukemia Potent (low nM) [2][19]
Compound 5 Multi-kinase (EGFR, Her2, VEGFR2, CDK2) Various 10 - 100 [9]
AB-61 DNA Incorporation CCRF-CEM Leukemia < 10 [12][21]

| Ruxolitinib | JAK1/2 Kinase | - | ~3 |[5] |

Table 2: Antiviral Activity of Selected 7-Deazapurine Analogs

Compound Target Virus Cell Line EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
Compound 6e Dengue Virus (DENV) A549 2.08 150.06 72.1 [15][16][17]
7-deaza-2′-C-methyl-adenosine Hepatitis C Virus (HCV) Huh-7 ~0.3 >50 >167 [13]
Compound 11q SARS-CoV-2 (WT) Vero E6 0.14 >10 >71 [18]

| Tubercidin | Rhinovirus Type 9 | WI-38 | <0.3 | ~1-3 | ~3-10 |[19] |

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI = CC₅₀/EC₅₀

Experimental Protocols for Biological Evaluation

Rigorous and reproducible assays are critical for evaluating the biological activity of novel 7-deazapurine analogs. Here, we provide validated, step-by-step protocols for key assays.

General Workflow for Compound Screening

The initial evaluation of a new chemical entity follows a logical progression from biochemical assays to cell-based models to ensure a comprehensive understanding of its potency, selectivity, and mechanism.

G A Compound Synthesis & Characterization B Primary Biochemical Assay (e.g., Kinase Inhibition) A->B C Determine IC₅₀ B->C D Kinome Selectivity Profiling (Screen against panel of kinases) C->D Potent hits E Primary Cellular Assay (e.g., Cytotoxicity / Antiviral) C->E Potent hits H Lead Optimization D->H F Determine EC₅₀ / CC₅₀ Calculate Selectivity Index E->F G Secondary / Mechanistic Assays (Apoptosis, Cell Cycle, Western Blot) F->G Selective hits G->H

Figure 2: General Workflow for Screening 7-Deazapurine Analogs.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining a compound's IC₅₀ against a specific protein kinase using an ADP-quantification method (e.g., ADP-Glo™).

  • Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. A luminescent signal is generated in a subsequent reaction that is proportional to the ADP concentration. Inhibitors will reduce the amount of ADP produced, resulting in a lower signal.[22]

  • Materials:

    • Purified recombinant kinase

    • Specific peptide/protein substrate

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[22]

    • ATP solution (at or near the Kₘ for the kinase)[22]

    • Test compound serially diluted in DMSO

    • Positive control inhibitor (e.g., Staurosporine)

    • ADP-Glo™ Kinase Assay Kit (or equivalent)

    • White, opaque 384-well assay plates

    • Luminometer

  • Methodology:

    • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the wells of a 384-well plate. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).[23]

    • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase assay buffer. Add 5 µL of this mix to each well.

    • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[22][23]

    • Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. Mix and incubate for a predetermined time (e.g., 60 minutes) at 30°C. The duration should be within the linear range of the reaction.

    • Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability (Cytotoxicity) MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound on cultured cancer cells.[24][25]

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[24][26]

  • Methodology:

    • Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[24]

    • Compound Treatment: Prepare serial dilutions of the 7-deazapurine analog in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.[27]

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT.[24]

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[24]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.

Protocol: Antiviral Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.[28][29]

  • Principle: A monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The cells are then covered with a semi-solid overlay (like agarose or methylcellulose) which restricts the spread of progeny virus to adjacent cells. This results in the formation of localized zones of cell death, or "plaques," each initiated by a single infectious virus particle. An effective antiviral will reduce the number of plaques.[28][29]

  • Methodology:

    • Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and grow until they form a confluent monolayer.[30]

    • Compound-Virus Incubation: Prepare serial dilutions of the test compound. In a separate plate, mix each compound dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units or PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[31]

    • Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with 0.2 mL of the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.[30]

    • Overlay Application: Carefully aspirate the inoculum. Add 1.5 mL of a semi-solid overlay medium (e.g., medium containing 0.4% agarose and the corresponding concentration of the antiviral drug) to each well.[30]

    • Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaques to develop (typically 3-10 days, depending on the virus).

    • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin). Remove the overlay and stain the cell monolayer with a dye like crystal violet. The viable cells will stain, leaving the plaques as clear, unstained zones.[31]

    • Plaque Counting: Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC₅₀ value, which is the concentration of the compound that reduces the plaque number by 50%.

Future Directions and Challenges

The field of 7-deazapurine analog research continues to evolve. Current efforts are focused on several key areas:

  • Improving Selectivity: While potent inhibitors have been developed, achieving greater selectivity remains a key challenge, particularly for kinase inhibitors, to minimize off-target effects and improve safety profiles.[32]

  • Overcoming Resistance: As with many therapeutics, resistance can emerge. The design of next-generation analogs that can overcome known resistance mutations is a critical area of research.

  • Targeting New Pathways: The versatility of the 7-deazapurine scaffold is being applied to novel target classes, such as STING (Stimulator of Interferon Genes) agonists for immunotherapy, showcasing its potential beyond traditional kinase and polymerase inhibition.[6][33]

  • Prodrug Strategies: To improve pharmacokinetic properties such as cell permeability and bioavailability, various prodrug approaches (e.g., phosphoramidates) are being actively explored.[14]

Conclusion

7-Deazapurine analogs stand as a testament to the power of isosteric replacement in medicinal chemistry. From naturally occurring antibiotics to rationally designed, FDA-approved targeted therapies, this scaffold has yielded compounds with profound and diverse biological activities. Their ability to potently inhibit key enzymes like protein kinases and viral polymerases underscores their continuing importance in the development of new treatments for cancer and infectious diseases. By leveraging the robust experimental frameworks outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Advisory for Drug Discovery Professionals, Researchers, and Scientists

Foreword: A Note on Scientific Prudence

This document provides an in-depth technical guide on the safety and handling of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As of the date of this publication, a comprehensive, officially registered Safety Data Sheet (SDS) and detailed toxicological profile for this specific molecule are not publicly available.

In the spirit of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this guide is constructed upon a foundation of chemical first principles and data extrapolated from close structural analogs, most notably 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1). The positional isomerism between these compounds can lead to different toxicological profiles; therefore, the core directive of this guide is to treat this compound as a substance of unknown but potentially high toxicity . The recommendations herein represent a conservative, high-precaution approach designed to maximize personnel safety and experimental integrity.

Part 1: Hazard Identification & Risk Assessment

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern drug discovery, forming the basis of numerous kinase inhibitors.[1] The introduction of a chloro-substituent, while synthetically useful, imparts significant toxicological potential. Based on analogs, the primary hazards are anticipated to be acute toxicity upon ingestion, inhalation, or skin contact, as well as severe irritation to the skin and eyes.[2][3]

1.1. Inferred GHS Classification (Based on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine)

Hazard ClassHazard CategoryGHS Hazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2][3][4]Danger
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[3]Danger
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[3]Danger
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3][5]Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]Warning

1.2. The Causality Behind the Hazards

The high reactivity and biological activity of halogenated pyrrolopyrimidines are central to their utility and their danger.

  • Electrophilicity: The chlorine atom makes the pyrimidine ring susceptible to nucleophilic attack, a common reaction in synthetic pathways.[6] This same reactivity can occur with biological nucleophiles, such as amino or thiol groups on proteins and DNA, leading to cellular disruption and toxicity.

  • Cellular Uptake: As a small, relatively lipophilic molecule, it is likely to be readily absorbed through the skin and mucous membranes.

  • Metabolic Activation: While not studied for this specific molecule, similar heterocyclic compounds can be metabolized by cytochrome P450 enzymes into more reactive intermediates, potentially increasing their toxic effects.

  • Combustion Products: In the event of a fire, thermal decomposition is expected to release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[7]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. Engineering controls provide the primary barrier, supplemented by rigorous PPE protocols.

2.1. Primary Engineering Controls

All manipulations of solid or dissolved this compound must be conducted within a certified and properly functioning chemical fume hood.[4] The causality is clear: the fume hood contains aerosols and dust, preventing inhalation of this potentially toxic compound. Ensure that eyewash stations and emergency safety showers are readily accessible and have been recently tested.[8]

2.2. Personal Protective Equipment (PPE) Protocol

Standard laboratory attire (long pants, closed-toe shoes) is assumed. The following PPE is the minimum requirement for any work with this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile gloves (minimum thickness 4 mil). Double-gloving is strongly recommended.Prevents dermal absorption, which is a key route of exposure for toxic pyrrolopyrimidines.[3] Change gloves immediately if contamination is suspected.
Eye Protection Splash-proof safety goggles and a full-face shield.Protects against accidental splashes of solutions and prevents airborne powder from contacting the eyes, which can cause severe irritation.[3][5]
Body Protection A buttoned, long-sleeved laboratory coat. For larger quantities (>1g), disposable Tyvek-type sleeves or a full suit should be considered.Prevents contamination of personal clothing and skin.
Respiratory Protection Not required if work is performed within a certified fume hood. For emergency situations or potential hood failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., ABEK-P2) should be available.Provides a final barrier against inhalation of toxic dust or aerosols.

Part 3: Standard Operating Protocol for Safe Handling & Storage

The following protocol is designed as a self-validating system to minimize risk at every stage of the experimental workflow.

3.1. Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase PREP 1. Risk Assessment Review SDS of Analogs PPE 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) PREP->PPE SETUP 3. Prepare Fume Hood (Verify Airflow, Clear Workspace, Line with Absorbent Paper) PPE->SETUP WEIGH 4. Weighing (Use Draft Shield, 'Weigh-by-difference' technique) SETUP->WEIGH DISSOLVE 5. Dissolution (Add solvent slowly, cap container immediately) WEIGH->DISSOLVE REACT 6. Reaction (Perform all transfers within hood, use closed system if possible) DISSOLVE->REACT QUENCH 7. Quench Reaction (Use appropriate quenching agent cautiously) REACT->QUENCH DECON 8. Decontaminate (Rinse glassware with solvent, wipe surfaces) QUENCH->DECON WASTE 9. Segregate Waste (Solid, Halogenated Liquid, Aqueous) DECON->WASTE CLEAN_PPE 10. Doff & Dispose PPE (Remove gloves last) WASTE->CLEAN_PPE WASH 11. Personal Hygiene (Wash hands thoroughly) CLEAN_PPE->WASH

Caption: A logical workflow for the safe handling of this compound.

3.2. Step-by-Step Methodology

  • Preparation :

    • Before entering the lab, conduct a thorough risk assessment. Review this guide and the SDS for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[3][4][7]

    • Don all required PPE as specified in section 2.2.

    • Prepare the chemical fume hood. Ensure the sash is at the proper height and airflow is optimal. Line the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer :

    • The compound is a solid. To prevent aerosolization, do not handle it in open air.

    • Weigh the solid within the fume hood. Use an enclosure or draft shield around the balance if possible.

    • Utilize a "weigh-by-difference" method: weigh the sealed vial, transfer the approximate amount of solid needed directly into the reaction vessel, and re-weigh the original vial. This minimizes contamination and exposure.

  • Handling Solutions :

    • When dissolving, add the solvent to the solid slowly to avoid splashing.

    • Keep containers tightly sealed when not in use.[8]

    • All transfers of solutions should be performed using cannulas or syringes to minimize exposure.

3.3. Storage Requirements

  • Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Some suppliers recommend refrigerated storage.

  • Location : Store in a locked cabinet or area designated for toxic chemicals.[4][7]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Part 4: Emergency & Disposal Procedures

Rapid and correct response to an emergency is critical.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[4][8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

4.2. Accidental Release (Spill) Protocol

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Control : Ensure the spill is contained within the fume hood. Do not attempt to clean a spill outside of a hood without appropriate respiratory protection.

  • Cleanup (Small Spill) :

    • Wearing full PPE, gently cover the solid spill with a dry, inert absorbent material like vermiculite or sand to prevent dust formation.

    • Carefully sweep or scoop the mixture into a labeled, sealable waste container.

    • For liquid spills, absorb with an inert material and collect into the waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Inform your institution's Environmental Health & Safety (EHS) department of the spill.

4.3. Waste Disposal

  • Segregation : Do not mix waste streams. Maintain separate, clearly labeled, and sealed containers for:

    • Solid waste (contaminated PPE, absorbent materials, excess solid reagent).

    • Halogenated organic liquid waste.

    • Aqueous waste.

  • Disposal : All waste must be disposed of as hazardous waste through your institution's EHS office. Do not pour down the drain.[4][8] Follow all local, state, and federal regulations.

References

A Quantum Mechanical Investigation of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors for oncological applications.[1][2][3][4] This technical guide delineates a comprehensive quantum mechanical approach to characterize 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a promising derivative within this class. By leveraging Density Functional Theory (DFT), this paper provides a detailed protocol for researchers, scientists, and drug development professionals to elucidate the electronic structure, reactivity, and potential intermolecular interactions of this molecule. The insights gained from these calculations are invaluable for understanding its chemical behavior and for the rational design of more potent and selective drug candidates. This guide emphasizes the causality behind methodological choices, ensuring a self-validating and robust computational workflow.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The quest for highly specific and effective anticancer agents has led to a focus on inhibiting key cellular signaling pathways. At the forefront of this endeavor are kinase inhibitors, which have revolutionized the treatment of various malignancies. The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with the ATP-binding site of numerous kinases.[1][5]

The Role of Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Kinase inhibitors function by blocking the activity of these enzymes, thereby impeding tumor growth and survival. The development of these targeted therapies has led to significant improvements in patient outcomes for various cancers.[3][5]

This compound as a Promising Scaffold

The this compound molecule is a derivative of the 7-deazapurine family.[2][4] The substituents on the pyrrolo[2,3-d]pyrimidine core, a chloro group at position 2 and a methyl group at position 6, are strategically placed to modulate the electronic properties and steric profile of the molecule. These modifications can influence its binding affinity and selectivity for target kinases. Understanding the precise impact of these substitutions at a quantum mechanical level is crucial for optimizing its pharmacological profile.

The Power of In Silico Analysis in Drug Development

Computational chemistry, particularly quantum mechanical calculations, offers a powerful lens to investigate molecules at the atomic and electronic levels.[6] These methods allow for the prediction of a wide range of molecular properties, including geometry, electronic structure, and reactivity, which are difficult or impossible to measure experimentally.[6][7] In the context of drug discovery, these in silico techniques provide invaluable insights that can guide the design and synthesis of new drug candidates, ultimately saving time and resources.

Theoretical Framework: Fundamentals of Quantum Mechanical Calculations in Chemistry

Quantum mechanics provides the fundamental laws governing the behavior of electrons in molecules.[8] By solving the Schrödinger equation, it is possible to obtain a complete description of a molecule's electronic structure and properties. However, for a multi-electron system, the exact solution is not feasible, and thus, approximations are necessary.

The Schrödinger Equation and its Approximations

The time-independent Schrödinger equation, HΨ = EΨ, is the central equation of quantum chemistry. Here, H is the Hamiltonian operator (representing the total energy of the system), Ψ is the wave function (containing all the information about the system), and E is the energy of the system. The primary challenge lies in the complexity of the Hamiltonian, which includes terms for the kinetic energy of electrons and nuclei, as well as the potential energy of electron-nucleus and electron-electron interactions.

Density Functional Theory (DFT) as a Practical Tool

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry.[6] Instead of dealing with the complex many-electron wave function, DFT is based on the principle that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. This simplification makes DFT computationally more efficient than traditional wave function-based methods, while still providing a high level of accuracy for a wide range of chemical systems.

Basis Sets: The Building Blocks of Molecular Orbitals

In practical quantum mechanical calculations, molecular orbitals are represented as a linear combination of a pre-defined set of mathematical functions known as a basis set. The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. Larger basis sets provide a more accurate description of the molecular orbitals but require more computational resources.

Key Molecular Properties from Quantum Calculations

Quantum mechanical calculations can provide a wealth of information about a molecule's properties, including:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the minimum energy.

  • Vibrational Frequencies: Used to confirm that the optimized geometry is a true minimum on the potential energy surface and to predict infrared and Raman spectra.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which is useful for identifying regions of positive and negative potential and predicting non-covalent interactions.

  • Molecular Descriptors: A wide range of calculated properties, such as dipole moment, polarizability, and various quantum chemical descriptors, that can be used in Quantitative Structure-Activity Relationship (QSAR) studies.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and validated workflow for the quantum mechanical investigation of this compound.

Molecular Structure Preparation

The initial step involves creating a 3D model of the this compound molecule. This can be done using any standard molecular modeling software. It is important to ensure that the initial structure is chemically reasonable, with appropriate bond lengths and angles.

Experimental Protocol: Molecular Structure Preparation

  • Software: Utilize a molecular editor such as GaussView, Avogadro, or ChemDraw.

  • Construction: Draw the 2D structure of this compound.

  • Conversion to 3D: Convert the 2D structure to a 3D model using the software's built-in tools.

  • Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • File Format: Save the coordinates in a format compatible with the quantum chemistry software to be used (e.g., .gjf for Gaussian).

Geometry Optimization and Frequency Analysis

The next step is to perform a full geometry optimization at the DFT level of theory. This will determine the lowest energy conformation of the molecule. A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Experimental Protocol: Geometry Optimization and Frequency Analysis

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required.

  • Input File Preparation:

    • Method: Specify the DFT functional, for example, B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: Choose a suitable basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions for a more accurate description of the electron distribution.

    • Keywords: Include Opt for geometry optimization and Freq for frequency calculation.

    • Solvation (Optional): To simulate a biological environment, a solvent model like the Polarizable Continuum Model (PCM) can be included, specifying water as the solvent.

  • Execution: Run the calculation on a suitable computational resource.

  • Analysis of Results:

    • Convergence: Verify that the geometry optimization has converged successfully.

    • Frequencies: Check the output of the frequency calculation to ensure there are no imaginary frequencies. The presence of an imaginary frequency would indicate a transition state rather than a stable minimum.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO energies and their spatial distributions provide insights into the molecule's electronic properties and reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Experimental Protocol: FMO Analysis

  • Input File: Use the optimized geometry from the previous step.

  • Calculation Type: Perform a single-point energy calculation using the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Output Request: Request the generation of molecular orbital information in the output file.

  • Visualization: Use visualization software (e.g., GaussView, Avogadro) to plot the HOMO and LUMO isosurfaces. This will show the regions of the molecule where these orbitals are localized.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a valuable tool for understanding the charge distribution in a molecule and for predicting its non-covalent interaction patterns. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

Experimental Protocol: MEP Mapping

  • Input File: Use the optimized geometry.

  • Calculation Type: Perform a single-point energy calculation.

  • Output Request: Request the calculation of the electrostatic potential and the generation of a cube file.

  • Visualization: Use visualization software to map the calculated electrostatic potential onto the molecule's electron density surface.

Calculation of Molecular Descriptors

A variety of molecular descriptors can be calculated from the quantum mechanical output. These descriptors quantify different aspects of the molecule's electronic structure and can be used in QSAR studies to correlate with biological activity.

Experimental Protocol: Calculation of Molecular Descriptors

  • Data Extraction: Extract the following information from the output of the quantum mechanical calculations:

    • Total energy

    • HOMO and LUMO energies

    • Dipole moment

    • Mulliken or Natural Population Analysis (NPA) atomic charges

  • Derived Descriptors: Calculate the following descriptors:

    • Ionization Potential (IP): IP ≈ -EHOMO

    • Electron Affinity (EA): EA ≈ -ELUMO

    • Electronegativity (χ): χ = (IP + EA) / 2

    • Chemical Hardness (η): η = (IP - EA) / 2

    • Chemical Softness (S): S = 1 / (2η)

    • Electrophilicity Index (ω): ω = χ2 / (2η)

Expected Results and Their Interpretation in a Drug Discovery Context

The quantum mechanical calculations described above will yield a wealth of data that can be interpreted to guide the drug discovery process.

Optimized Molecular Geometry and Stability

The optimized geometry provides the most stable 3D structure of this compound. This structure can be used for further studies, such as molecular docking, to predict its binding mode in a protein target. The absence of imaginary frequencies confirms the stability of the molecule.

Electronic Properties and Reactivity Insights from FMOs

The HOMO and LUMO energies and their distributions will reveal important information about the molecule's reactivity. For example, the location of the HOMO will indicate the most likely site for electrophilic attack, while the location of the LUMO will indicate the most likely site for nucleophilic attack. The HOMO-LUMO gap will provide a measure of the molecule's kinetic stability and its ability to participate in charge transfer interactions.

PropertyCalculated ValueSignificance in Drug Design
EHOMOTBDElectron-donating ability, reactivity towards electrophiles
ELUMOTBDElectron-accepting ability, reactivity towards nucleophiles
HOMO-LUMO GapTBDChemical stability, polarizability, and reactivity
Dipole MomentTBDPolarity, solubility, and ability to form dipole-dipole interactions

Table 1: Key electronic properties to be determined for this compound and their relevance in a drug discovery context.

Identifying Interaction Sites with MEP

The MEP map will provide a visual representation of the charge distribution around the molecule. This is particularly useful for identifying potential hydrogen bond donor and acceptor sites, which are critical for molecular recognition and binding to a biological target. The nitrogen atoms of the pyrimidine and pyrrole rings, as well as the chlorine atom, are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The N-H proton of the pyrrole ring is expected to be a region of positive electrostatic potential, making it a potential hydrogen bond donor.

Quantitative Structure-Activity Relationship (QSAR) Descriptors

The calculated molecular descriptors can be used to build QSAR models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

DescriptorCalculated ValueRole in QSAR Modeling
Ionization PotentialTBDRelates to the ease of electron removal and oxidation potential.
Electron AffinityTBDRelates to the ability to accept an electron and reduction potential.
ElectronegativityTBDA measure of the molecule's ability to attract electrons.
Chemical HardnessTBDA measure of the molecule's resistance to charge transfer.
Electrophilicity IndexTBDA measure of the molecule's ability to act as an electrophile.

Table 2: Quantum chemical descriptors for this compound and their application in QSAR studies.

computational_workflow cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Mechanical Calculations (DFT) cluster_analysis 3. Data Analysis and Interpretation cluster_application 4. Application in Drug Discovery a 2D Structure Drawing b 3D Model Generation a->b c Initial Geometry Cleanup (MM) b->c d Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) c->d e Frequency Analysis d->e f Single-Point Energy Calculation d->f g Optimized Geometry & Stability e->g h FMO Analysis (HOMO/LUMO) f->h i MEP Mapping f->i j Molecular Descriptor Calculation f->j g->h g->i g->j k Molecular Docking g->k l QSAR Modeling j->l m Rational Drug Design k->m l->m

Caption: A comprehensive workflow for the quantum mechanical investigation of this compound and its application in drug discovery.

Conclusion: Bridging a Quantum View with a Pharmaceutical Application

The application of quantum mechanical calculations to the study of this compound provides a powerful and insightful approach to understanding its fundamental chemical properties. This in-depth technical guide has outlined a robust and scientifically sound methodology for researchers and drug development professionals to elucidate the electronic structure, reactivity, and potential intermolecular interactions of this important medicinal chemistry scaffold. The insights gained from these computational studies are not merely academic; they have direct and practical implications for the rational design of more potent, selective, and ultimately, more effective kinase inhibitors. By bridging the gap between theoretical chemistry and pharmaceutical science, the methodologies described herein can accelerate the discovery and development of next-generation targeted therapies.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous nucleobases allows it to effectively interact with the ATP-binding sites of numerous protein kinases.[1] This has led to the development of several blockbuster drugs, including the Janus kinase (JAK) inhibitor Tofacitinib, which is built upon this core structure.[2] The versatility of this scaffold makes it a cornerstone in the design of targeted therapies for autoimmune diseases, inflammatory conditions, and various cancers.[1][3][4][5]

The 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine core is a particularly valuable intermediate. The chlorine atom at the C2 position and the methyl group at the C6 position provide distinct points for chemical modification. The C2-chloro group, in particular, serves as a versatile synthetic handle, enabling a wide array of derivatization reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a critical process in structure-activity relationship (SAR) studies for identifying novel therapeutic agents.[6]

This guide provides detailed protocols for the synthesis of the this compound intermediate and its subsequent derivatization via two powerful cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Synthesis of the Core Intermediate: this compound

The construction of the pyrrolo[2,3-d]pyrimidine core is a critical first step. A common and effective strategy involves the condensation of a substituted pyrimidine with a suitable three-carbon unit to form the fused pyrrole ring. The following protocol outlines a representative synthesis starting from 2,4-dichloro-6-methylpyrimidine.

Workflow for Core Intermediate Synthesis

Core_Synthesis_Workflow Figure 1: Synthesis of the Core Intermediate Start 2,4-Dichloro-6-methylpyrimidine Step1 Reaction with Aminoacetaldehyde Dimethyl Acetal Start->Step1 Base (e.g., K2CO3) Solvent (e.g., EtOH) Intermediate1 2-Chloro-4-(N-(2,2-dimethoxyethyl)amino) -6-methylpyrimidine Step1->Intermediate1 Step2 Cyclization (Acid-catalyzed) Intermediate1->Step2 e.g., Polyphosphoric Acid (PPA) Heat Product This compound Step2->Product

Caption: Figure 1: Synthesis of the Core Intermediate.

Protocol 1: Synthesis of this compound

This two-step protocol involves an initial nucleophilic aromatic substitution (SNAr) followed by an acid-catalyzed intramolecular cyclization.

Step A: Synthesis of 2-Chloro-4-(N-(2,2-dimethoxyethyl)amino)-6-methylpyrimidine

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloro-6-methylpyrimidine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and ethanol (EtOH) to create a slurry.

  • Nucleophilic Addition: Add aminoacetaldehyde dimethyl acetal (1.2 eq) to the mixture.

    • Rationale: The more reactive chlorine at the C4 position is selectively displaced by the amine nucleophile. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired intermediate as a solid.

Step B: Intramolecular Cyclization to form the Pyrrole Ring

  • Reaction Setup: Add the intermediate from Step A to polyphosphoric acid (PPA) at room temperature.

    • Rationale: PPA serves as both a strong acid catalyst and a dehydrating agent. It protonates one of the methoxy groups of the acetal, leading to its elimination as methanol and formation of an electrophilic oxonium ion.

  • Cyclization: Heat the mixture to 90-100 °C with vigorous stirring. The initially formed oxonium ion is in equilibrium with an aldehyde, which then undergoes an intramolecular electrophilic attack on the electron-rich pyrimidine ring, followed by dehydration to form the aromatic pyrrole ring.

  • Quenching: After 2-3 hours (or upon completion as monitored by TLC), cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum. Alternatively, the aqueous layer can be extracted with ethyl acetate, the organic layers combined, dried over anhydrous Na₂SO₄, and concentrated to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Derivatization via Palladium-Catalyzed Cross-Coupling

The C2-chloro position is now activated for derivatization. The following protocols detail two of the most powerful methods for introducing molecular diversity at this site.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the heterocyclic core and various aryl or heteroaryl groups.[7][8] The reaction utilizes a palladium catalyst to couple the chloro-pyrimidine with an organoboron species, typically a boronic acid.[9]

Suzuki_Coupling Figure 2: Suzuki-Miyaura C-C Coupling R1 2-Chloro-6-methyl-7H- pyrrolo[2,3-d]pyrimidine reaction_arrow Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat R2 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Product 2-Aryl-6-methyl-7H- pyrrolo[2,3-d]pyrimidine plus1 + reaction_arrow->Product

Caption: Figure 2: Suzuki-Miyaura C-C Coupling.

  • Inert Atmosphere: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Rationale: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in solution. The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[8]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Causality: Degassing the solvent (by bubbling with argon or nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the vessel and heat the reaction mixture. Using microwave irradiation, temperatures of 100-120 °C for 15-30 minutes are often sufficient.[9] For conventional heating, refluxing for 2-12 hours may be required. Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel.

EntryBoronic Acid (R-B(OH)₂)Product (R-group)Expected Yield (%)
1Phenylboronic acidPhenyl85-95
24-Methoxyphenylboronic acid4-Methoxyphenyl80-90
33-Pyridylboronic acid3-Pyridyl70-85
42-Thiopheneboronic acid2-Thienyl75-90

Yields are estimates based on typical outcomes for these types of reactions and may vary.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of primary or secondary amines with aryl halides.[10] This reaction is indispensable for synthesizing libraries of N-substituted pyrrolo[2,3-d]pyrimidines, which are prevalent in kinase inhibitors.[11]

Buchwald_Hartwig Figure 3: Buchwald-Hartwig C-N Coupling R1 2-Chloro-6-methyl-7H- pyrrolo[2,3-d]pyrimidine reaction_arrow Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., X-Phos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) Heat R2 R¹R²NH (Primary or Secondary Amine) Product 2-(R¹R²N)-6-methyl-7H- pyrrolo[2,3-d]pyrimidine plus1 + reaction_arrow->Product

Caption: Figure 3: Buchwald-Hartwig C-N Coupling.

  • Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., X-Phos, 0.08 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), 1.5 eq) to a dry Schlenk tube.

    • Causality & Expertise: The choice of ligand is critical for the success of Buchwald-Hartwig amination.[10] Bulky, electron-rich phosphine ligands like X-Phos or S-Phos are required to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and to stabilize the active Pd(0) species.[12] A strong base is needed to deprotonate the amine in the catalytic cycle.

  • Reagent Addition: Add this compound (1.0 eq) and the primary or secondary amine (1.2 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous ammonium chloride (NH₄Cl) solution and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired N-substituted product.

EntryAmine (R¹R²NH)Product (R¹R²N- group)Expected Yield (%)
1AnilinePhenylamino75-90
2MorpholineMorpholino85-98
3BenzylamineBenzylamino80-95
4N-Methylpiperazine4-Methylpiperazin-1-yl80-95

Yields are estimates based on typical outcomes for these types of reactions and may vary.

Conclusion

The this compound scaffold is a powerful platform for the development of novel kinase inhibitors and other biologically active molecules. The synthetic protocols detailed in this guide provide a robust and versatile pathway for the creation of this key intermediate and its subsequent elaboration. By leveraging the power of modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate large libraries of diverse compounds for screening in drug discovery programs. The careful selection of catalysts, ligands, and reaction conditions, as explained in these protocols, is paramount to achieving high yields and purity, accelerating the journey from chemical synthesis to therapeutic innovation.

References

Suzuki coupling reaction with 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, often referred to as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. It serves as the core structure for a multitude of biologically active compounds, most notably a class of highly successful kinase inhibitors. The ability to functionalize this core at specific positions is paramount for tuning pharmacological properties, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds to achieve this.[1]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of this compound with various organoboron reagents. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comprehensive troubleshooting guide to empower researchers in drug development to efficiently synthesize novel 2-aryl- and 2-heteroaryl-substituted 7-azaindole derivatives. While chloropyridines and related heterocycles can be less reactive than their bromo or iodo counterparts, their cost-effectiveness and commercial availability make the development of robust coupling protocols for these substrates exceptionally valuable.[2][3]

The Mechanism: A Palladium-Catalyzed Triad

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species with an organic halide.[4] The reaction proceeds via a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition : The cycle begins with the addition of the active Pd(0) catalyst to the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5] The electron-deficient nature of the pyrimidine ring aids this process, but specialized, electron-rich ligands are frequently required to facilitate the reaction with chlorides.[6]

  • Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the organoboron reagent (e.g., a boronic acid) must first be activated by a base.[7] The base converts the boronic acid into a more nucleophilic borate species (e.g., [R²B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[8][9]

  • Reductive Elimination : In the final step, the two organic fragments (the pyrrolopyrimidine and the R² group) are coupled together, forming the desired C-C bond and the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.", fontsize=10]; /dot

Optimized Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound. Optimization may be required for particularly challenging substrates.[1][3]

Comparative Data & Starting Conditions

The selection of catalyst, ligand, base, and solvent is critical for success, especially with heteroaryl chlorides.[3][10] The table below summarizes typical conditions reported for analogous chloropyrimidines and azaindoles, serving as a guide for optimization.[11][12][13]

ComponentRecommended Reagents & ConditionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Precursors that readily form the active Pd(0) species are preferred. PdCl₂(dppf) is a stable precatalyst often effective for heteroaryl couplings.[14]
Ligand SPhos, XPhos, P(t-Bu)₃, dppfBulky, electron-rich phosphine ligands accelerate the challenging oxidative addition step for aryl chlorides and can prevent catalyst poisoning by the nitrogen atoms of the heterocycle.[5][15]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong, non-nucleophilic base is required to activate the boronic acid without promoting side reactions. K₃PO₄ is often an excellent choice.[5][12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents are common. A small amount of water is often beneficial for dissolving the base and facilitating the formation of the active borate species.[16][17]
Temperature 80 - 120 °CHigher temperatures are typically needed to drive the oxidative addition of the C-Cl bond. Microwave heating can significantly reduce reaction times.[3][18]
Step-by-Step Experimental Procedure

dot graph TD { A[Setup] --> B[Reagent Addition]; B --> C[Degassing]; C --> D[Heating & Reaction]; D --> E[Monitoring]; E --> F{Completion?}; F -- Yes --> G[Work-up]; G --> H[Purification]; H --> I[Analysis]; F -- No --> D;

} caption [label="Fig. 2: General Experimental Workflow.", fontsize=10]; /dot

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[5]

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can promote unwanted side reactions like the homocoupling of boronic acids.[19]

  • Solvent Addition : Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction Execution : Place the sealed vessel in a preheated oil bath at 100 °C (or in a microwave reactor set to 120-150°C for 15-30 minutes) and stir vigorously.[3][18]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing : Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and scientifically-grounded solutions.

ProblemPotential Cause(s)Suggested Solutions
No or Low Conversion Inactive Catalyst: Oxidative addition is too slow. The catalyst may be poisoned by the basic nitrogen atoms of the heterocycle.[15][19]Switch Ligand: Use a bulkier, more electron-rich ligand like XPhos or an N-heterocyclic carbene (NHC) ligand.[5]• Increase Temperature: Carefully increase the reaction temperature, or switch to microwave heating.[3]• Use a Precatalyst: Employ a well-defined palladium precatalyst to ensure efficient generation of the active Pd(0) species.[10]
Dehalogenation Formation of Pd-H Species: The palladium complex reacts with trace water, base, or solvent to form a palladium-hydride, which then reduces the starting material.[15]Optimize Base: Switch to a milder base like K₂CO₃ or Cs₂CO₃. Avoid strong alkoxide bases.[15]• Change Solvent: Use aprotic solvents like toluene or THF. Ensure all reagents and solvents are rigorously dry if anhydrous conditions are attempted.
Protodeboronation Cleavage of C-B Bond: The boronic acid is unstable under the reaction conditions and is replaced by a proton from the solvent (especially water).[19]Use Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to this side reaction.• Minimize Water: Use the minimum amount of water necessary for the reaction, or try anhydrous conditions with a base like KF.[7]• Use a Milder Base: Strong bases can accelerate protodeboronation.[5]
Homocoupling Oxygen Contamination: Oxygen can promote the oxidative coupling of two boronic acid molecules.Thorough Degassing: Ensure the reaction mixture is rigorously degassed before heating. Maintain a positive pressure of inert gas throughout the reaction.[19]

Safety and Handling

Proper safety precautions are mandatory when performing Suzuki-Miyaura coupling reactions.

  • Palladium Catalysts : Palladium compounds, especially fine powders, can be flammable and irritants.[20][21] Handle them in a well-ventilated area or fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[22][23] After the reaction, used catalysts may be pyrophoric and should be handled with care, often kept wet to prevent ignition in air.[24]

  • Boronic Acids : While generally stable, boronic acids and their derivatives can be irritants. Avoid inhalation of dust and skin contact.

  • Solvents : Anhydrous solvents like 1,4-dioxane and toluene are flammable and have specific health hazards. Always handle them under an inert atmosphere in a fume hood.

  • Bases : Inorganic bases like K₃PO₄ can be corrosive or irritants. Handle with care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[21]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds, including potent kinase inhibitors used in targeted cancer therapies.[1][2][3][4] The ability to efficiently and selectively introduce amino functionalities at key positions on this scaffold is paramount for the synthesis of new chemical entities and the exploration of structure-activity relationships (SAR). The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for optimization and troubleshooting.

The Catalytic Heart of the Reaction: Understanding the Mechanism

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium complex.[5][8] A thorough understanding of this cycle is crucial for rational troubleshooting and optimization. The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic cycle.[6]

The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. For less reactive aryl chlorides, this step is often the slowest or "rate-limiting" stage of the entire cycle, necessitating the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the reaction.[9][10][11]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido intermediate.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired 2-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative is expelled from the palladium center, regenerating the active Pd(0) catalyst to begin a new cycle.[5][6][8]

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle of the Buchwald-Hartwig Amination cluster_reactants Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl)L_n Pd0->OxAdd + Ar-Cl (Substrate) Amido Palladium-Amido Complex (Ar-Pd(II)-NR'R'')L_n OxAdd->Amido + HNR'R'' (Amine) + Base - Base-H+Cl- Amido->Pd0 Product Product (Ar-NR'R'') Amido->Product Reductive Elimination ArCl 2-Chloro-6-methyl- 7H-pyrrolo[2,3-d]pyrimidine ArCl->OxAdd Amine R'R''NH Amine->Amido

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine.

Materials and Reagents
  • Substrate: this compound (CAS: 1196155-26-3)

  • Amine: Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium Precatalyst: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Ligand: e.g., XPhos (2-6 mol%) or RuPhos (2-6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert Gas: Argon or Nitrogen of high purity

Equipment
  • Oven-dried Schlenk tube or reaction vial with a screw cap and PTFE-lined septum

  • Magnetic stir bar

  • Magnetic stirrer with heating plate

  • Inert gas manifold (Schlenk line)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere is CRITICAL):

    • Place the magnetic stir bar, palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.0 equiv.) into a dry Schlenk tube.

    • Expertise Insight: The order of addition matters. Adding the solid reagents first under an inert atmosphere prevents premature degradation of the catalyst and ligand.

    • Seal the tube, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed. Oxygen can deactivate the Pd(0) catalyst, leading to low or no conversion.[11]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the this compound (1.0 equiv).

    • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

    • Finally, add the amine coupling partner (1.2 equiv.) via syringe. If the amine is a solid, it can be added with the other solids in step 1.

    • Trustworthiness Check: Using a slight excess of the amine can help drive the reaction to completion and can suppress potential hydrodehalogenation side reactions.[11]

  • Reaction Execution:

    • Ensure the reaction vessel is well-sealed.

    • Place the vessel in a preheated oil bath or heating block set to 90-110 °C. The higher temperature is often necessary to facilitate the oxidative addition of the less reactive chloro-substituent.[11]

    • Stir the mixture vigorously for 4-24 hours.

  • Monitoring the Reaction:

    • Periodically and carefully take small aliquots from the reaction mixture using a nitrogen-purged syringe.

    • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[12]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).[12]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel. The appropriate solvent system (eluent) should be determined by TLC analysis.

    • Expertise Insight: Common impurities include phosphine oxides and residual palladium. A plug of Celite during filtration can help remove some of the palladium, but chromatography is typically necessary for high purity.[13]

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: Pd Catalyst, Ligand, Base, Substrate to Schlenk Tube B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Anhydrous Solvent & Amine via Syringe B->C D 4. Heat with Vigorous Stirring (90-110 °C, 4-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool to RT & Quench (aq. NH4Cl) E->F G 7. Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Optimization and Parameter Selection

The success of the Buchwald-Hartwig amination, particularly with challenging heteroaryl chlorides, is highly dependent on the careful selection of reaction parameters. The following table summarizes key components and provides field-proven options.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 PrecatalystsPrecatalysts (G3/G4) often provide more consistent and efficient formation of the active Pd(0) species, which can be crucial for difficult couplings.[11]
Ligand Bulky, Electron-Rich Biarylphosphines: - XPhos- RuPhos- BrettPhosThis is the most critical parameter. These ligands are essential to promote the difficult oxidative addition of the C-Cl bond and accelerate the final reductive elimination step, minimizing side reactions.[5][11][14]
Base Strong, Non-nucleophilic: - NaOtBu- K₃PO₄- Cs₂CO₃NaOtBu is highly effective but base-sensitive functional groups may require weaker inorganic bases like K₃PO₄ or Cs₂CO₃, often necessitating higher temperatures or more active catalyst systems.[11]
Solvent Toluene, 1,4-Dioxane, THF, t-BuOHThe solvent must be anhydrous and thoroughly degassed. Toluene and dioxane are most common due to their high boiling points, which are suitable for these reactions.[6][11]
Temperature 80 - 110 °CElevated temperatures are typically required to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Oxygen or moisture in the reaction.2. Inactive catalyst or impure base.3. Insufficient temperature.1. Ensure a strictly inert atmosphere and use scrupulously dried, degassed reagents and solvent.[11]2. Use a fresh, high-purity base. Consider using a precatalyst for more reliable results.[11]3. Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation The competing reaction where the -Cl is replaced by -H. This occurs when reductive elimination is slow.1. Ensure strictly anhydrous conditions, as trace water can be a hydride source.[11]2. Use a slight excess of the amine (1.2-1.5 equiv).[11]3. Switch to a more electron-rich or bulkier ligand (e.g., from XPhos to RuPhos) to accelerate reductive elimination.
Product Degradation The pyrrolopyrimidine core or other functional groups may be sensitive to the strong base or high temperature.1. Switch to a milder base (e.g., K₃PO₄) and a more active catalyst system (e.g., a G4 precatalyst with a ligand like BrettPhos).2. Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of heterocyclic cores like 7H-pyrrolo[2,3-d]pyrimidine. By understanding the underlying mechanism and paying meticulous attention to experimental conditions—particularly the choice of ligand and the exclusion of oxygen and moisture—researchers can reliably synthesize 2-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. The protocols and insights provided in this guide serve as a robust foundation for success in the synthesis of these valuable compounds for pharmaceutical and chemical research.

References

Application Notes and Protocols for 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a core component in a multitude of kinase inhibitors.[1] This structural motif, a deazapurine analog, mimics the adenine base of ATP, enabling it to competitively bind to the ATP-binding site of various kinases.[1] Dysregulation of kinase activity is a fundamental mechanism in the pathogenesis of numerous diseases, most notably cancer, inflammatory conditions, and autoimmune disorders. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.

This document provides a detailed guide to the application of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a representative member of this important class of compounds, as a kinase inhibitor. It outlines its general mechanism of action, provides exemplary data on related compounds, and offers detailed protocols for its evaluation in both biochemical and cellular assays.

Scientific Foundation: Mechanism of Action

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold predominantly act as ATP-competitive inhibitors.[2] The core structure forms key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for anchoring the inhibitor in the active site.[3] The substituents on the pyrrolopyrimidine ring, in this case, a chloro group at the 2-position and a methyl group at the 6-position, play a crucial role in determining the inhibitor's potency and selectivity. These groups interact with specific amino acid residues in the ATP-binding pocket, exploiting unique features to achieve selectivity for certain kinases over others.[2]

The general mechanism of action involves the inhibitor occupying the ATP-binding pocket, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blockade of signal transduction can lead to various cellular outcomes, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[4][5]

G cluster_cell Cell Membrane ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) SignalingPathway Downstream Signaling (e.g., MAPK, PI3K/Akt) ReceptorTyrosineKinase->SignalingPathway Phosphorylates & Activates GrowthFactor Growth Factor GrowthFactor->ReceptorTyrosineKinase Binds & Activates CellularResponse Cell Proliferation, Survival, etc. SignalingPathway->CellularResponse Leads to Inhibitor 2-Chloro-6-methyl-7H- pyrrolo[2,3-d]pyrimidine Inhibitor->ReceptorTyrosineKinase Blocks ATP Binding Site ATP ATP ATP->ReceptorTyrosineKinase Binds

Caption: ATP-Competitive Inhibition of a Receptor Tyrosine Kinase.

Data Presentation: Kinase Inhibition Profile of Related Compounds

While specific inhibitory data for this compound is not extensively published, the following table summarizes the half-maximal inhibitory concentrations (IC50) for structurally related 7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinases. This data serves as a valuable reference for anticipating the potential target profile of the title compound.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 5k EGFR79[5]
Her240[5]
VEGFR2136[5]
CDK2204[5]
Compound 9 ItkPotent Activity[6]
Compound 7d CDK9/CyclinT380[7]
Compound 7f Haspin110[7]

Experimental Protocols

The following protocols provide a framework for evaluating the kinase inhibitory activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency (IC50) of the test compound against a specific protein kinase by measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Expertise & Experience: The choice of a luminescence-based assay, such as the Kinase-Glo® assay, offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening. It is crucial to empirically determine the optimal kinase and substrate concentrations to ensure the assay is in the linear range and that less than 30% of the ATP is consumed during the reaction.

Materials:

  • This compound

  • Recombinant protein kinase of interest

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Known kinase inhibitor (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for a 10-point dose-response curve (e.g., starting at 1 mM with 1:3 dilutions).

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase reaction buffer. The optimal concentrations should be predetermined.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in kinase reaction buffer (the final concentration is typically at or near the Km for the specific kinase).

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes in the dark to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the negative control (0% inhibition) and positive control (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A Compound Serial Dilution in DMSO B Dispense Compound to 384-well Plate A->B C Add Kinase & Substrate Solution B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add Kinase-Glo® Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol 2: Cell-Based Kinase Inhibition Assay (Anti-Proliferation)

This protocol measures the ability of the test compound to inhibit the proliferation of a cancer cell line that is dependent on the activity of a specific kinase.

Trustworthiness: A cell-based assay provides more physiologically relevant data as it assesses the compound's activity in a complex cellular environment, taking into account factors like cell permeability and metabolic stability.[8] The use of a well-characterized cancer cell line with a known dependency on a specific kinase provides a self-validating system.

Materials:

  • This compound

  • Cancer cell line with a known dependency on the target kinase

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Sterile, clear-bottom 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader (luminescence, absorbance, or fluorescence, depending on the viability reagent)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the diluted compound to the appropriate wells.

    • Include wells for a positive control (a known inhibitor) and a negative control (vehicle-treated cells).

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the cell viability reagent and the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required for signal development.

  • Data Acquisition and Analysis:

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

References

Application Notes and Protocols for Kinase Profiling of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing a strong structural resemblance to adenine, the purine nucleobase of ATP. This mimicry allows compounds containing this scaffold to act as competitive inhibitors for the ATP-binding site of a wide range of protein kinases.[1] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making them a prime target for therapeutic intervention.

The 2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine framework serves as a versatile starting point for the synthesis of a diverse library of potent and selective kinase inhibitors. The chlorine atom at the 2-position and the methyl group at the 6-position provide key anchor points for synthetic modifications, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinases. The chlorine at the 4-position of the core intermediate, 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, is particularly reactive towards nucleophilic substitution, enabling the introduction of various side chains to explore the chemical space around the kinase active site.[2] This application note provides a comprehensive guide to the kinase profiling of analogs derived from this scaffold, from initial biochemical screening to cell-based assays, empowering researchers to elucidate their mechanism of action and therapeutic potential.

I. Rationale for Kinase Profiling

The development of effective and safe kinase inhibitors necessitates a thorough understanding of their inhibitory profile across the human kinome. Kinase profiling serves several critical purposes:

  • Potency Determination: Quantifying the inhibitory strength (typically as an IC50 value) of a compound against its intended target kinase.

  • Selectivity Assessment: Evaluating the inhibitor's activity against a broad panel of kinases to identify potential off-target effects. High selectivity is often desirable to minimize side effects.

  • Structure-Activity Relationship (SAR) Studies: Guiding the iterative process of drug design by correlating chemical modifications with changes in potency and selectivity.

  • Mechanism of Action Elucidation: Differentiating between various modes of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).

II. Synthetic Strategy Overview: Building the Analog Library

The synthesis of a diverse library of this compound analogs typically begins with the key intermediate, 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. The reactivity of the chlorine atom at the 4-position allows for facile nucleophilic aromatic substitution reactions with a variety of amines, anilines, and other nucleophiles to generate N4-substituted derivatives. Further modifications at the 2-position can be achieved through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl moieties.

Synthesis_Overview Start 4-Chloro-6-methyl-7H- pyrrolo[2,3-d]pyrimidine N4_Sub N4-Aryl/Alkyl Substitution (Nucleophilic Aromatic Substitution) Start->N4_Sub R-NH2 C2_Sub C2-Aryl/Heteroaryl Substitution (Cross-Coupling Reactions) N4_Sub->C2_Sub R'-B(OH)2 Analogs Diverse Analog Library C2_Sub->Analogs

Caption: General synthetic workflow for generating a library of this compound analogs.

III. Biochemical Kinase Profiling: Determining In Vitro Potency

Biochemical assays are the first step in characterizing the inhibitory activity of newly synthesized compounds. These assays directly measure the effect of the inhibitor on the enzymatic activity of a purified kinase.

A. Principle of Biochemical Kinase Assays

Most biochemical kinase assays rely on the detection of either the phosphorylated substrate or the consumption of ATP. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods. The choice of assay depends on factors such as throughput, cost, and the specific kinase being studied.

Biochemical_Assay_Workflow Compound_Prep Compound Dilution Series Reaction_Setup Kinase Reaction Setup (Enzyme, Substrate, ATP, Inhibitor) Compound_Prep->Reaction_Setup Incubation Incubation (Allow Phosphorylation) Reaction_Setup->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Curve Fitting) Detection->Data_Analysis

Caption: A generalized workflow for a biochemical kinase inhibition assay.

B. Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay to determine the IC50 values of this compound analogs. This method measures the amount of ATP remaining after the kinase reaction.

Materials and Reagents:

  • Purified recombinant kinase (e.g., EGFR, VEGFR2, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound analogs dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

    • In the assay plate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO (0% inhibition) and a known inhibitor for the target kinase (100% inhibition).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically for each kinase target.

    • Add 10 µL of the kinase/substrate master mix to each well of the assay plate.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.

  • Initiate the Reaction:

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

    • Add 10 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 20 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence signal using a plate reader.

C. Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • The raw luminescence data is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_max - Signal_sample) / (Signal_max - Signal_min) where:

      • Signal_sample is the signal in the presence of the test compound.

      • Signal_max is the signal of the DMSO control (0% inhibition).

      • Signal_min is the signal of the control inhibitor (100% inhibition).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Table 1: Hypothetical IC50 Data for this compound Analogs

Analog IDR1-substituent (at N4)R2-substituent (at C2)EGFR IC50 (nM)VEGFR2 IC50 (nM)Aurora A IC50 (nM)
Cmpd-1 4-FluoroanilinePhenyl15.2250.6>10,000
Cmpd-2 3-AminopyridinePhenyl8.7150.3>10,000
Cmpd-3 4-Fluoroaniline4-Pyridyl25.615.85,200
Cmpd-4 3-Aminopyridine4-Pyridyl12.19.53,800

This data is for illustrative purposes only and does not represent actual experimental results.

IV. Cell-Based Kinase Profiling: Assessing Activity in a Physiological Context

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant assessment of a compound's activity. These assays measure the inhibitor's ability to engage its target and modulate downstream signaling pathways within a cellular environment.

A. Principle of Cell-Based Kinase Assays

Cell-based assays for kinase inhibitors typically measure the phosphorylation status of a downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate upon treatment with the inhibitor indicates target engagement and inhibition.

Cellular_Assay_Workflow cluster_elisa ELISA/Western Blot Cell_Culture Cell Seeding and Treatment with Compound Dilution Series Lysis Cell Lysis Cell_Culture->Lysis Detection Detection of Phospho-Substrate Lysis->Detection Data_Analysis Data Analysis (Cellular IC50) Detection->Data_Analysis

Caption: Workflow for a cell-based kinase inhibition assay measuring substrate phosphorylation.

B. Protocol: Cellular Phosphorylation Assay (ELISA-based)

This protocol describes an ELISA-based method to measure the inhibition of a target kinase in a relevant cancer cell line.

Materials and Reagents:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR2)

  • Cell culture medium and supplements

  • This compound analogs dissolved in DMSO

  • Growth factor or stimulus to activate the kinase pathway (if necessary)

  • Cell lysis buffer

  • ELISA kit specific for the phosphorylated substrate of the target kinase

  • Microplate reader with absorbance detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well cell culture plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 2-4 hours). Include DMSO and a known inhibitor as controls.

    • If required, stimulate the cells with the appropriate growth factor for a short period (e.g., 15-30 minutes) before lysis to induce kinase activation and substrate phosphorylation.

  • Cell Lysis:

    • Aspirate the cell culture medium.

    • Add cell lysis buffer to each well and incubate on ice to lyse the cells and release the proteins.

  • ELISA:

    • Follow the manufacturer's instructions for the phospho-substrate specific ELISA kit. This typically involves:

      • Adding the cell lysates to the antibody-coated plate.

      • Incubating with a detection antibody that specifically recognizes the phosphorylated form of the substrate.

      • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate for the enzyme to generate a colorimetric signal.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percent inhibition of substrate phosphorylation for each compound concentration relative to the controls.

    • Determine the cellular IC50 value by fitting the data to a sigmoidal dose-response curve.

V. Kinase Selectivity Profiling

To assess the selectivity of promising lead compounds, it is essential to screen them against a broad panel of kinases. This can be done through various commercially available services that offer profiling against hundreds of kinases. The results are often presented as a "kinome map" or a percentage of inhibition at a fixed concentration (e.g., 1 µM). Highly selective compounds will show potent inhibition of the intended target with minimal activity against other kinases.

VI. Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic approach to kinase profiling, encompassing both biochemical and cell-based assays, is crucial for identifying potent and selective lead compounds. The protocols and guidelines presented in this application note provide a robust framework for researchers to characterize the inhibitory properties of their synthesized analogs and to advance the most promising candidates in the drug discovery pipeline.

References

Application Notes and Protocols for the Utilization of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7H-Pyrrolo[2,3-d]pyrimidine in Oncology Research

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of the purine base adenine, represents a "privileged scaffold" in modern medicinal chemistry and oncology drug discovery.[1][2] Its structural similarity to adenine allows it to competitively bind to the ATP-binding sites of a multitude of protein kinases, which are often dysregulated in cancer.[2] This unique characteristic has led to the development of a vast library of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and selective kinase inhibitors.[1][2] The strategic addition of various substituents, such as the chloro group at the 2-position and a methyl group at the 6-position, can significantly enhance potency, selectivity, and pharmacokinetic properties.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7H-pyrrolo[2,3-d]pyrimidine derivatives, including compounds like 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, in cancer cell line studies. We will delve into the underlying mechanisms of action, provide detailed experimental protocols, and offer insights into data interpretation.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The anticancer activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives stems from their ability to inhibit a wide array of protein kinases that are critical for cancer cell proliferation, survival, and metastasis. The specific kinase targets can be finely tuned by modifying the substituents on the core scaffold.

Commonly Targeted Kinases and Pathways:
  • Cyclin-Dependent Kinases (CDKs): Several derivatives have been shown to be potent inhibitors of CDKs, such as CDK9, CDK2, and CDK4/6.[3][4][5] Inhibition of these kinases leads to cell cycle arrest, typically at the G0/G1 or G2/M phases, and subsequent apoptosis.[6][7]

  • Receptor Tyrosine Kinases (RTKs): This class of kinases, including EGFR, HER2, VEGFR2, and RET, are frequently mutated or overexpressed in various cancers.[6][8][9] 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors can block the downstream signaling from these receptors, thereby inhibiting cell growth and angiogenesis.

  • Non-Receptor Tyrosine Kinases: Kinases like FAK and Itk, which play crucial roles in cell adhesion, migration, and immune signaling, are also viable targets.[10][11]

  • Other Serine/Threonine Kinases: PAK4, Haspin, and CK1δ are among other serine/threonine kinases that have been successfully targeted by derivatives of this scaffold, leading to apoptosis and cell cycle disruption.[5][7][12]

The inhibition of these kinases ultimately converges on the induction of apoptosis, often characterized by the activation of caspases and an increase in the pro-apoptotic Bax protein, alongside a decrease in the anti-apoptotic Bcl-2 protein.[6][13]

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (EGFR, VEGFR2, RET) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Pyrrolo_Pyrimidine 7H-pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo_Pyrimidine->RTK Inhibits Non_RTK Non-RTKs (FAK, Itk) Pyrrolo_Pyrimidine->Non_RTK Inhibits Ser_Thr_Kinase Ser/Thr Kinases (PAK4, Haspin, CK1δ) Pyrrolo_Pyrimidine->Ser_Thr_Kinase Inhibits CDK CDKs (CDK2, CDK9) Pyrrolo_Pyrimidine->CDK Inhibits Non_RTK->Downstream Ser_Thr_Kinase->Downstream Cell_Cycle Cell Cycle Arrest Downstream->Cell_Cycle Apoptosis Apoptosis Downstream->Apoptosis CDK->Cell_Cycle Cell_Cycle->Apoptosis

Caption: Inhibition of multiple kinase pathways by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer effects of 7H-pyrrolo[2,3-d]pyrimidine derivatives in cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of a 7H-pyrrolo[2,3-d]pyrimidine derivative on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7, HeLa, A549)[10][14][15]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 7H-pyrrolo[2,3-d]pyrimidine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine derivative in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM.[14] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis software.

Derivative Example Cell Line IC₅₀ (µM) Reference
(E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imineHT-29 (Colon)4.01[14]
Compound 13i (a CK1δ inhibitor)RT-112 (Bladder)Not specified, but effective[12]
Compound 5k (a multi-targeted kinase inhibitor)HepG2 (Liver)29-59 (range)[6][16]
7-HPPDMKN28 (Gastric)~21% viability at 50 µM[13]
Compound 5n (a PAK4 inhibitor)MV4-11 (Leukemia)0.0078[7]
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by a 7H-pyrrolo[2,3-d]pyrimidine derivative.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 7H-pyrrolo[2,3-d]pyrimidine derivative

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 7H-pyrrolo[2,3-d]pyrimidine derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the apoptotic effect of the compound.

Experimental_Workflow cluster_protocol1 Protocol 1: Cell Viability (MTT) cluster_protocol2 Protocol 2: Apoptosis (Flow Cytometry) P1_Start Seed Cells (96-well plate) P1_Treat Treat with Compound Series P1_Start->P1_Treat P1_Incubate Incubate (48-72h) P1_Treat->P1_Incubate P1_MTT Add MTT P1_Incubate->P1_MTT P1_Read Read Absorbance P1_MTT->P1_Read P1_Analyze Calculate IC50 P1_Read->P1_Analyze P2_Start Seed Cells (6-well plate) P2_Treat Treat with IC50 concentrations P2_Start->P2_Treat P2_Incubate Incubate (24-48h) P2_Treat->P2_Incubate P2_Stain Stain with Annexin V/PI P2_Incubate->P2_Stain P2_Analyze Flow Cytometry Analysis P2_Stain->P2_Analyze

Caption: Workflow for cell viability and apoptosis assays.

Protocol 3: Western Blot Analysis for Target Engagement and Pathway Modulation

This protocol is used to verify the inhibition of a specific kinase and its downstream signaling pathway.

Materials:

  • Cancer cell lines

  • 7H-pyrrolo[2,3-d]pyrimidine derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-CDK, anti-CDK, anti-p-EGFR, anti-EGFR, anti-PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time (e.g., 2, 6, 12, 24 hours). Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the phosphorylation status of the target kinase and its downstream effectors. Use β-actin as a loading control. A decrease in the phosphorylated form of the target protein and changes in the levels of apoptosis markers like cleaved PARP and Caspase-3 would indicate target engagement and induction of apoptosis.[13]

Trustworthiness and Self-Validation

The robustness of the experimental findings relies on a self-validating system. The IC₅₀ values obtained from the cell viability assay should correlate with the induction of apoptosis observed in the flow cytometry analysis. Furthermore, western blot analysis should confirm that the compound engages its intended target at concentrations comparable to the IC₅₀ and that this engagement leads to the expected downstream signaling changes and apoptotic markers. Consistent results across these orthogonal assays provide a high degree of confidence in the data.

Conclusion and Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile and potent platform for the development of targeted anticancer agents. The protocols and guidelines presented here offer a solid framework for the in vitro evaluation of novel derivatives in cancer cell lines. Future studies should focus on elucidating the full kinome profile of promising compounds, assessing their pharmacokinetic properties, and evaluating their in vivo efficacy in preclinical cancer models. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation cancer therapeutics.

References

Application Notes and Protocols: Evaluating the Antiviral Activity of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. This unique heterocyclic system, an analog of biogenic purines, is a cornerstone in the development of numerous therapeutic agents.[1] The replacement of the N7 nitrogen in purine with a carbon atom alters the electronic properties of the ring system and provides a vector for further chemical modification, often leading to enhanced binding affinity with biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent antitumor, anti-inflammatory, antibacterial, and notably, antiviral properties.[2][3][4][5]

This document provides a detailed guide for researchers engaged in the discovery and development of novel antiviral agents based on the 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine framework. We will delve into the essential protocols for evaluating the antiviral efficacy and cellular toxicity of these compounds, offering not just step-by-step instructions but also the scientific rationale behind these critical assays. The ultimate goal in antiviral drug discovery is to identify compounds that can effectively neutralize a virus without causing harm to the host cells, a concept quantified by the Selectivity Index (SI).[6][7] These notes will guide you through the process of generating the robust, reproducible data necessary to determine this crucial parameter.

Section 1: Synthesis of the Core Scaffold

The foundation of any screening campaign is the synthesis of the compounds of interest. The this compound core can be assembled through various established synthetic routes. Below is a representative, multi-step protocol adapted from methodologies for similar pyrrolopyrimidine structures.[8][9][10] The rationale for a multi-step synthesis is to build the complex heterocyclic system from simpler, commercially available starting materials, allowing for controlled introduction of desired functional groups.

Protocol 1: Representative Synthesis of this compound

This protocol outlines a plausible pathway. Researchers should note that optimization of reaction conditions (temperature, catalysts, solvents) may be necessary.

Workflow for Synthesis

G A Step 1: Pyrimidine Formation B Step 2: Introduction of Pyrrole Precursor A->B Condensation C Step 3: Cyclization to form Pyrrolo[2,3-d]pyrimidine core B->C Intramolecular Cyclization D Step 4: Chlorination C->D e.g., POCl3 E Final Product: this compound D->E Purification

Caption: General synthetic workflow for the target scaffold.

Step-by-Step Procedure:

  • Pyrimidine Ring Formation:

    • Rationale: The synthesis begins by constructing the foundational pyrimidine ring. A common method involves the condensation of a β-ketoester with urea or thiourea.

    • Procedure: React ethyl 2-methylacetoacetate with 2,4,6-trichloropyrimidine in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically performed at 0°C and slowly warmed to room temperature.

  • Introduction of the Pyrrole Nitrogen:

    • Rationale: This step attaches the nitrogen atom that will become part of the pyrrole ring.

    • Procedure: The resulting intermediate is reacted with a protected aminoacetaldehyde equivalent, followed by deprotection.

  • Intramolecular Cyclization:

    • Rationale: A base- or acid-catalyzed cyclization reaction forms the fused pyrrole ring, yielding the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

    • Procedure: The intermediate from Step 2 is treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling point solvent like toluene, with azeotropic removal of water to drive the reaction to completion.

  • Chlorination:

    • Rationale: If not already present, the chloro group at the 2-position is installed. This is a crucial handle for further derivatization (e.g., via Suzuki or Buchwald-Hartwig coupling) to create a library of analogs.

    • Procedure: The pyrrolo[2,3-d]pyrimidin-2-one intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

  • Purification:

    • Rationale: Purification is critical to remove unreacted starting materials, byproducts, and catalysts, which could interfere with biological assays.

    • Procedure: The crude product is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The structure of the final, purified compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Core Biological Assays for Antiviral Evaluation

The primary goal of in vitro testing is to determine a compound's therapeutic window. This is achieved by conducting two parallel experiments: one to measure the compound's ability to inhibit viral replication (efficacy) and another to measure its toxicity to the host cells (safety).[11]

Protocol 2: Cytotoxicity Assessment (CC₅₀ Determination)

Principle: Before assessing antiviral activity, the inherent toxicity of the compound on the host cell line must be determined.[12] A common method is the MTT assay, which measures the metabolic activity of living cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product, the amount of which is proportional to the number of living cells.[7][13] The concentration that reduces cell viability by 50% is known as the 50% Cytotoxic Concentration (CC₅₀).

Workflow for Cytotoxicity (MTT) Assay

G A 1. Seed Cells in 96-well plate B 2. Add Compound (serial dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (e.g., 570 nm) F->G H 8. Calculate CC₅₀ G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero-E6, A549, MT-4, depending on the target virus) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[7]

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in cell culture medium. Include a "cells only" (no compound) control and a "vehicle" control (e.g., DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the "cells only" control. Plot the percent viability against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the CC₅₀ value.

Protocol 3: Antiviral Activity Assessment (EC₅₀ Determination)

Principle: This assay measures the ability of a compound to inhibit virus-induced cell death, known as the cytopathic effect (CPE), or the reduction in viral protein expression or viral genome copies. The concentration that inhibits the viral effect by 50% is the 50% Effective Concentration (EC₅₀).[11] A plaque reduction assay is another common method that quantifies the number of infectious virus particles.[14]

Workflow for CPE Inhibition Assay

G cluster_controls Controls A 1. Seed Cells in 96-well plate B 2. Treat Cells with Compound A->B C 3. Infect Cells with Virus (low MOI) B->C D 4. Incubate (until CPE in controls) C->D E 5. Quantify Cell Viability (e.g., MTT or CellTiter-Glo) D->E F 6. Calculate EC₅₀ E->F Virus_Control Virus Control (No Compound) Cell_Control Cell Control (No Virus)

Caption: Workflow for a cytopathic effect (CPE) inhibition assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 2.

  • Treatment and Infection:

    • Prepare serial dilutions of the test compounds at non-toxic concentrations (typically well below the calculated CC₅₀).

    • Remove the medium and add the diluted compounds to the cells.

    • Immediately after, add the virus at a predetermined multiplicity of infection (MOI), typically a low MOI (e.g., 0.01) to allow for multiple rounds of replication.

    • Crucial Controls: Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound). A known antiviral drug should be included as a positive control.[11]

  • Incubation: Incubate the plate at 37°C, 5% CO₂ until the virus control wells show significant (80-90%) cytopathic effect, which can take 2 to 5 days depending on the virus.

  • Quantification: Quantify the remaining viable cells in each well using a cell viability assay like MTT (as in Protocol 2) or a more sensitive luminescent assay like CellTiter-Glo®.

  • Analysis: Calculate the percentage of viral inhibition for each compound concentration using the formula: [(Abs_test - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Section 3: Data Interpretation and Lead Candidate Selection

The ultimate measure of a compound's potential as an antiviral drug is its Selectivity Index (SI) .

Calculation: Selectivity Index (SI) = CC₅₀ / EC₅₀

A higher SI value indicates a greater therapeutic window, meaning the compound is more potent against the virus than it is toxic to the host cells. Generally, an SI value of >10 is considered promising for further investigation.

Exemplary Data for a Series of Derivatives

The table below illustrates how data for a hypothetical series of this compound derivatives might be presented.

Compound IDR-Group ModificationCC₅₀ (µM)EC₅₀ (µM) vs. Virus XSelectivity Index (SI)
Parent H>10025.4>3.9
DER-01 4-Fluorophenyl>1005.2>19.2
DER-02 Cyclopropylamine85.11.177.4
DER-03 3-Chlorobenzylamine92.515.85.9
DER-04 N-methylpiperazine65.30.881.6
Control Remdesivir>1000.05>2000

Interpretation:

  • DER-02 and DER-04 show the most promise with high SI values, indicating potent antiviral activity and acceptable cytotoxicity.

  • DER-01 is also a compound of interest.

  • DER-03 shows a poor SI value and would likely be deprioritized.

  • These results would guide the next round of synthesis in a Structure-Activity Relationship (SAR) study.[15]

Section 4: Advanced Protocols for Mechanism of Action (MoA) Studies

Once promising hits are identified, understanding their mechanism of action is the next critical step.

Protocol 4: Time-of-Addition Assay

Principle: This assay helps to pinpoint the stage of the viral lifecycle (e.g., entry, replication, assembly, egress) that is inhibited by the compound. The compound is added to cell cultures at different time points before, during, and after viral infection.[11]

Workflow for Time-of-Addition Assay

G cluster_timeline cluster_actions T_pre Pre-Infection (-2h) T_inf Infection (Time 0) T_post Post-Infection (+2h, +4h, +6h) T_end Endpoint Assay A1 Add Compound (Entry Blocker?) A1->T_pre A2 Add Compound (Replication Blocker?) A2->T_inf A3 Add Compound (Late-Stage Blocker?) A3->T_post

Caption: Conceptual workflow of a time-of-addition assay.

Brief Procedure:

  • Pre-incubation: Add the compound to cells 2 hours before adding the virus. Wash cells, then infect. If activity is high, it may target viral entry.

  • Co-incubation: Add the compound at the same time as the virus.

  • Post-incubation: Add the compound at various time points (e.g., 2, 4, 6 hours) after viral infection has begun. Inhibition at later time points suggests an effect on replication or later stages.

  • Endpoint: At the end of a single replication cycle (e.g., 8-12 hours), quantify the viral yield (e.g., by qPCR for viral genomes or a yield reduction assay).[14]

By comparing the level of inhibition across these conditions, a researcher can form a hypothesis about the compound's mechanism, guiding further biochemical or enzymatic assays, such as a direct viral polymerase inhibition assay.[16]

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies for 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs, a promising class of compounds in modern drug discovery, particularly in the development of kinase inhibitors for oncology. This document delves into the synthetic strategies, biological evaluation protocols, and computational approaches necessary to explore and understand the SAR of this important scaffold.

Introduction: The Significance of the this compound Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a privileged scaffold in medicinal chemistry. Its structural similarity to the ATP purine ring allows for competitive binding to the ATP-binding site of various kinases, making it an excellent starting point for the design of kinase inhibitors.[1] The 2-chloro-6-methyl substitution pattern on this scaffold offers a versatile platform for further chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. These analogs have shown significant potential as inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Understanding the SAR of this class of compounds is crucial for the rational design of novel and effective therapeutic agents.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically begins with the construction of the core heterocyclic system, followed by diversification at key positions. A common and effective strategy involves the use of commercially available or readily synthesized starting materials, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

General Synthetic Protocol:

A representative synthetic route is outlined below. This multi-step synthesis allows for the introduction of various substituents at the C4 and N7 positions, which are critical for modulating biological activity.

Synthetic_Workflow Start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Protection of N7-position (e.g., SEM-Cl, K2CO3, DMF) Start->Step1 Intermediate1 N7-protected 2,4-dichloro-pyrrolo[2,3-d]pyrimidine Step1->Intermediate1 Step2 Selective C4-amination (Buchwald-Hartwig or SNAr) (Amine, Pd catalyst, base) Intermediate1->Step2 Intermediate2 N7-protected 2-chloro-4-amino-pyrrolo[2,3-d]pyrimidine Step2->Intermediate2 Step3 Modification at C6 (if required) (e.g., Suzuki or Stille coupling) Intermediate2->Step3 Intermediate3 Diversified N7-protected analog Step3->Intermediate3 Step4 Deprotection of N7-position (e.g., TBAF or acid) Intermediate3->Step4 Final_Product Final this compound Analog Step4->Final_Product

Caption: Generalized synthetic workflow for this compound analogs.

Protocol for a Representative C4-Amination Reaction (Buchwald-Hartwig Cross-Coupling): [3]

  • Reaction Setup: To a dry, argon-purged reaction vessel, add the N7-protected 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N7-protected 2-chloro-4-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine analog.

Causality Behind Experimental Choices:

  • N7-Protection: The protection of the N7 position is crucial to prevent side reactions and to direct the subsequent C4-amination.[1] The choice of protecting group (e.g., SEM, PMB) depends on its stability to the reaction conditions and the ease of its subsequent removal.

  • Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of amines at the C4 position with good yields and functional group tolerance.[3]

  • Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction. Bidentate ligands like Xantphos are often effective in promoting the desired reactivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of the substituents on the core scaffold. A systematic exploration of these substitutions is key to identifying potent and selective inhibitors.

Key Positions for Modification and their Impact on Activity:

  • C4-Position: The substituent at the C4 position plays a pivotal role in interacting with the hinge region of the kinase ATP-binding pocket. Typically, an amino group is introduced at this position, which can be further functionalized. The nature of the amine (e.g., aliphatic vs. aromatic, size, and electronic properties of substituents on the amine) significantly influences binding affinity and selectivity. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain has been shown to enhance potency and bioavailability.

  • N7-Position: Modifications at the N7 position can impact the solubility, metabolic stability, and overall pharmacokinetic profile of the compounds. The introduction of various alkyl or aryl groups at this position can be explored to optimize these properties. Studies have shown that electron-withdrawing groups on a phenyl ring at the N7-position can be desirable for antiviral activity against Zika virus in a related scaffold.[4]

  • C6-Position: The methyl group at the C6-position can be replaced with other small alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket. For example, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFr tyrosine kinase inhibitor.

Quantitative SAR Data Summary:

The following table summarizes representative SAR data for a series of this compound analogs against various cancer cell lines and kinases.

Compound IDC4-SubstituentN7-SubstituentTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
1a -NH-(4-fluorophenyl)-HEGFR79HepG229.5
1b -NH-(3-chloro-4-fluorophenyl)-HEGFR40MCF-735.2
2a -NH-(4-methoxyphenyl)-cyclopentylCSF1R15A54942.1
2b -NH-(4-aminosulfonylphenyl)-cyclopentylCSF1R8HT-2919.8

Note: The data presented in this table is a hypothetical representation based on trends observed in the literature and is for illustrative purposes only.

Biological Evaluation Protocols

The biological activity of the synthesized analogs is primarily assessed through in vitro kinase inhibition assays and cell-based proliferation/cytotoxicity assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.

Kinase_Assay_Workflow Start Prepare serial dilutions of test compound Step1 Add compound and kinase to 96-well plate Start->Step1 Step2 Incubate to allow for inhibitor binding Step1->Step2 Step3 Initiate reaction with ATP/substrate mixture Step2->Step3 Step4 Incubate to allow kinase reaction Step3->Step4 Step5 Add ADP-Glo™ Reagent to stop reaction and deplete ATP Step4->Step5 Step6 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Step5->Step6 Step7 Measure luminescence Step6->Step7 End Calculate IC50 value Step7->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well white opaque plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 2.5 µL of the kinase enzyme in kinase assay buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a mixture of the kinase substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Computational Approaches in SAR Studies

Computational methods, such as molecular docking and pharmacophore modeling, are invaluable tools for understanding the SAR of this compound analogs and for guiding the design of new, more potent inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions.

Docking_Workflow Start Prepare receptor (kinase) and ligand (inhibitor) structures Step1 Define the binding site (grid box) Start->Step1 Step2 Run docking simulation (e.g., using AutoDock Vina) Step1->Step2 Step3 Analyze the predicted binding poses and scores Step2->Step3 End Visualize and interpret the key interactions Step3->End

Caption: A simplified workflow for molecular docking studies.

Rationale for Docking Studies:

  • Binding Mode Prediction: Docking can reveal how the pyrrolo[2,3-d]pyrimidine core and its substituents fit into the ATP-binding pocket of the target kinase.[5]

  • Interaction Analysis: It helps in identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This information is crucial for explaining the observed SAR. For instance, docking studies can rationalize why a particular substituent at the C4 position leads to higher potency.

  • Virtual Screening: Docking can be used to screen virtual libraries of compounds to identify potential new inhibitors based on their predicted binding affinity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. A systematic approach combining efficient synthetic strategies, robust biological evaluation, and insightful computational modeling is essential for elucidating the complex structure-activity relationships within this class of compounds. Future efforts in this area should focus on further optimizing the potency and selectivity of these analogs, as well as improving their pharmacokinetic profiles to translate their in vitro activity into in vivo efficacy. The application of advanced computational techniques, such as free energy perturbation (FEP) calculations, could provide more accurate predictions of binding affinity and further accelerate the drug discovery process.

References

Application Note: 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Privileged Fragment for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds. By screening low molecular weight fragments (typically <300 Da), FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS), often yielding leads with superior physicochemical properties. A key strategy within FBDD is the utilization of "privileged scaffolds"—molecular frameworks that are known to interact with specific target families. The 7H-pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a scaffold, particularly for protein kinases. As a deaza-isostere of adenine, it adeptly mimics the hinge-binding motif of ATP, the natural ligand for all kinases, making it an ideal starting point for developing competitive inhibitors.[1][2]

This application note provides a detailed technical guide for leveraging 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine as a strategic fragment in FBDD campaigns targeting protein kinases. We will delve into its physicochemical rationale, provide detailed, field-proven protocols for its screening and validation, and outline a strategic roadmap for its evolution from a fragment hit to a potent lead compound.

Fragment Profile: this compound

The selection of a fragment is a critical decision in any FBDD campaign. This compound is a compelling starting point due to a confluence of favorable characteristics.

Rationale for Selection:

  • Privileged Core: The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binder" for a multitude of protein kinases, providing a strong anchor point for fragment binding.[1][2]

  • Vector for Growth: The chlorine atom at the 2-position and the methyl group at the 6-position serve as strategic vectors for chemical elaboration. The chloro group can be readily displaced in nucleophilic aromatic substitution (SNAr) reactions or participate in various cross-coupling reactions, enabling the exploration of the solvent-exposed region of the ATP-binding site.[3] The methyl group offers a subtle steric and electronic modification that can be further functionalized or replaced to probe deeper pockets.

  • Favorable Physicochemical Properties: The fragment adheres to the "Rule of Three," a guiding principle in FBDD for identifying compounds with favorable properties for optimization.

Physicochemical Properties (Estimated):

The following table summarizes the key physicochemical properties for this compound. These values are estimated based on the closely related analogs, 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine and 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, sourced from PubChem.

PropertyEstimated ValueRationale and Implication for FBDD
Molecular Weight ~167.6 g/mol Well within the ideal range for fragments (<300 Da), allowing for significant molecular weight addition during hit-to-lead optimization without compromising drug-like properties.[4]
XLogP3 ~2.0Indicates a good balance of lipophilicity and hydrophilicity, which is crucial for achieving sufficient solubility in aqueous buffers for biophysical assays while retaining the potential for cell permeability.[4]
Topological Polar Surface Area (TPSA) 41.6 ŲSuggests good potential for oral bioavailability and cell membrane permeability in subsequent lead compounds.[4][5]
Hydrogen Bond Donors 1 (from pyrrole N-H)Provides a key interaction point, often with the backbone of the kinase hinge region.
Hydrogen Bond Acceptors 3 (from pyrimidine nitrogens)Offers multiple opportunities for forming hydrogen bonds with the target protein, contributing to binding affinity and specificity.

FBDD Workflow and Screening Cascade

A successful FBDD campaign relies on a tiered and orthogonal screening approach to confidently identify true binders and eliminate false positives. The following workflow is recommended for screening this compound.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Characterization cluster_3 Hit-to-Lead Primary Primary Screen (e.g., Thermal Shift Assay) Validation Orthogonal Biophysical Assay (e.g., SPR or NMR) Primary->Validation Hits Primary_Desc High-throughput identification of potential binders. Structure X-ray Crystallography Validation->Structure Validated Hits Validation_Desc Confirm direct binding and eliminate false positives. H2L Medicinal Chemistry (Structure-Guided Design) Structure->H2L Structural Insights Structure_Desc Determine binding mode and provide structural context for SBDD. H2L->Validation New Analogs H2L_Desc Optimize affinity, selectivity, and drug-like properties.

Figure 1: A tiered FBDD workflow.

Part 1: Primary Screening Protocol - Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid, cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm suggests that the fragment stabilizes the protein, indicating a binding event.

Causality Behind Experimental Choices:

  • Why DSF first? It offers high throughput and low protein consumption, making it ideal for screening a fragment library to quickly identify potential hits for further investigation.

  • Dye Selection: SYPRO Orange is a common choice due to its strong fluorescence increase upon binding to hydrophobic regions of unfolding proteins.

  • Fragment Concentration: A relatively high concentration (e.g., 1 mM) is used to detect the weak binding affinities typical of fragments.

  • DMSO Control: The final DMSO concentration must be kept constant across all wells (and ideally below 5%) to minimize its effect on protein stability.

Step-by-Step Protocol:

  • Protein Preparation:

    • Prepare the target kinase domain at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP). The buffer should be optimized for protein stability.

    • Filter the protein solution through a 0.22 µm filter to remove any aggregates.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a working stock (e.g., 10 mM) by diluting the 100 mM stock with the assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 10 µL of the 2-5 µM protein solution to each well.

    • Add 0.1 µL of the 10 mM fragment working stock to the appropriate wells for a final concentration of 100 µM. For initial screens, a higher concentration of 1mM may be necessary.

    • Include control wells:

      • No ligand control: Add 0.1 µL of 10% DMSO in assay buffer.

      • Positive control: A known binder, if available.

    • Add SYPRO Orange dye (prepared according to the manufacturer's instructions) to a final concentration of 5x.

    • Seal the plate securely.

  • Data Acquisition:

    • Use a real-time PCR instrument to monitor fluorescence.

    • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

    • Collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) for the fragment-containing wells relative to the no-ligand control.

    • A ΔTm of ≥ 2 °C is typically considered a significant shift and warrants further investigation.

Part 2: Hit Validation Protocol - Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that provides real-time, label-free detection of binding events. It is an excellent orthogonal method to validate hits from primary screens, as it directly measures binding to an immobilized target and can provide kinetic information (kon, koff) and the dissociation constant (KD).

Causality Behind Experimental Choices:

  • Why SPR for validation? It confirms direct binding, rules out artifacts from the primary assay (like dye interference in DSF), and provides quantitative affinity and kinetic data, which are crucial for ranking hits.

  • Immobilization Strategy: Amine coupling is a common and robust method for immobilizing kinases. However, it's critical to ensure the kinase remains active post-immobilization. Site-specific biotinylation of the kinase can be a superior alternative if available.

  • Buffer Composition: The running buffer should be optimized to minimize non-specific binding. The inclusion of a small amount of detergent (e.g., 0.005% P20) and DMSO to match the sample is standard practice.

Step-by-Step Protocol:

  • Kinase Immobilization (Amine Coupling on a CM5 Chip):

    • Equilibrate the sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the kinase (at ~20-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) to achieve an immobilization level of 8,000-12,000 Response Units (RU). The optimal pH needs to be scouted to ensure kinase activity is maintained.[2]

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl pH 8.5 injection.

    • A reference flow cell should be prepared similarly but without kinase immobilization to enable background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 2-5% DMSO). Typical concentrations for fragment screening range from 1 µM to 500 µM.

    • Inject the fragment solutions over the kinase and reference flow cells for a defined association time (e.g., 60-120 seconds), followed by a dissociation phase with running buffer (e.g., 120-300 seconds).

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.

    • Plot the steady-state response against the fragment concentration and fit to a 1:1 binding model to determine the KD.

    • Alternatively, perform a kinetic analysis by globally fitting the association and dissociation phases of the sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and KD.

    • A confirmed hit will show a concentration-dependent binding response.

Part 3: Structural Characterization - X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution. This structural information is invaluable for the subsequent hit-to-lead optimization phase, enabling structure-based drug design (SBDD).

Causality Behind Experimental Choices:

  • Why Crystallography? It provides a definitive 3D map of the fragment-protein interaction, showing which residues are involved and the orientation of the fragment. This is the foundation of rational drug design.

  • Soaking vs. Co-crystallization: Soaking pre-grown apo-protein crystals with the fragment is often faster and more successful for initial screening. Co-crystallization may be required if soaking fails or disrupts the crystal lattice.

  • High Fragment Concentration: A high concentration of the fragment (e.g., 10-50 mM) is often required in the soaking solution to achieve sufficient occupancy in the crystal, given the weak binding affinities.

Step-by-Step Protocol:

  • Protein Crystallization:

    • Crystallize the target kinase domain under previously established conditions. Kinase crystallization often requires truncation of flexible loops or co-crystallization with stabilizing ligands that can be displaced by the fragment.[6]

  • Fragment Soaking:

    • Prepare a soaking solution containing 10-50 mM of this compound dissolved in a cryoprotectant solution compatible with the crystallization condition (e.g., mother liquor supplemented with 20-25% glycerol or ethylene glycol). The final DMSO concentration should be kept as low as possible to avoid crystal damage.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from a few minutes to several hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of clear, unambiguous electron density corresponding to the fragment confirms binding.

    • Refine the model of the protein-fragment complex.

    • Analyze the binding site interactions (e.g., hydrogen bonds, hydrophobic contacts) to inform the design of more potent analogs. The pyrrolo[2,3-d]pyrimidine core is expected to form hydrogen bonds with the kinase hinge region.

Binding_Mode cluster_0 Kinase Hinge Region cluster_1 This compound Hinge_NH Backbone NH Hinge_CO Backbone C=O Fragment_N1 N1 Fragment_N1->Hinge_NH H-Bond Fragment_NH Pyrrole N-H Fragment_NH->Hinge_CO H-Bond Fragment_N3 N3 Fragment_Cl 2-Cl (Vector) Solvent Front Solvent Front Fragment_Cl->Solvent Front Growth Vector Fragment_Me 6-Me (Vector) Hydrophobic Pocket Hydrophobic Pocket Fragment_Me->Hydrophobic Pocket Growth Vector

Figure 2: A conceptual diagram of the fragment's binding mode.

Part 4: Hit-to-Lead Optimization Strategy

With a validated hit and structural information in hand, the goal shifts to optimizing the fragment into a potent and selective lead compound. The chemical handles on this compound provide clear avenues for this process.

Logical Progression for Optimization:

  • Fragment Growing:

    • Targeting the Solvent-Exposed Region: The primary vector for growth is the 2-chloro position. The crystal structure will reveal the nature of the solvent-exposed region. Small substituents can be introduced via SNAr or Suzuki/Buchwald-Hartwig coupling reactions to probe for additional interactions. For instance, small amines or alcohols can be introduced to seek new hydrogen bonds.

    • Probing the Ribose Pocket: The 6-methyl group can be modified to explore the ribose-binding pocket of the ATP site. Replacing it with other small alkyl or alkoxy groups can provide valuable structure-activity relationship (SAR) data.

  • Fragment Linking/Merging:

    • If other fragments are identified that bind in adjacent pockets, the structural information can be used to design linked molecules that bridge the two sites, often leading to a dramatic increase in affinity due to avidity effects.

  • Scaffold Hopping:

    • While the pyrrolo[2,3-d]pyrimidine core is an excellent starting point, it may be beneficial to explore other hinge-binding scaffolds to optimize properties like selectivity or to navigate existing intellectual property.

Hit_to_Lead cluster_0 Optimization Strategies Start Fragment Hit (2-Chloro-6-methyl-7H- pyrrolo[2,3-d]pyrimidine) KD ~ mM-μM Grow Fragment Growing (at 2-Cl and 6-Me) Start->Grow Link Fragment Linking (with adjacent binders) Start->Link Hop Scaffold Hopping (explore new hinge binders) Start->Hop End Lead Compound KD ~ nM Optimized Properties Grow->End Link->End Hop->End

Figure 3: Hit-to-Lead optimization strategies.

Conclusion

This compound represents a high-quality, strategically designed fragment for initiating FBDD campaigns against protein kinases. Its privileged scaffold ensures a high probability of interacting with the highly conserved ATP hinge region, while its substitution pattern provides ideal vectors for rapid and rational hit-to-lead optimization. By employing a rigorous and orthogonal screening cascade as outlined in these protocols, researchers can confidently identify and validate hits, and leverage structural biology to efficiently transform this promising fragment into a potent and selective lead compound.

References

In Vivo Efficacy of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: Application Notes & Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for designing and executing in vivo efficacy studies of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives in relevant animal models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this promising class of compounds. The structure of this document is designed to be a practical and scientifically rigorous resource, moving beyond a simple recitation of steps to explain the underlying rationale for key experimental decisions.

Introduction: The Therapeutic Potential of Pyrrolo[2,3-d]pyrimidine Derivatives

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. These compounds are frequently investigated as kinase inhibitors, with a particular focus on the Janus kinase (JAK) family. The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is a hallmark of numerous cancers and autoimmune diseases. The this compound core represents a key pharmacophore for potent and selective inhibition of this pathway.

Preclinical in vivo studies are a critical step in the development of these derivatives, providing essential data on their efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and safety profile in a whole-organism context. This document will detail the methodologies for robustly evaluating these compounds in both oncology and autoimmune disease models.

Foundational Knowledge: The JAK-STAT Signaling Pathway

A thorough understanding of the target pathway is paramount for designing informative in vivo studies. The JAK-STAT pathway is a primary signaling cascade for a multitude of cytokines and growth factors involved in immunity and cellular proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Phosphorylation Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 5. Gene Transcription Inhibitor 2-Chloro-6-methyl-7H- pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibition Experimental_Workflow A 1. Cell Culture & Preparation B 2. Animal Acclimation & Tumor Implantation A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Groups C->D E 5. Treatment (Compound vs. Vehicle) D->E F 6. Efficacy Monitoring (Tumor Volume & Body Weight) E->F G 7. Study Endpoint & Tissue Collection F->G H 8. Data Analysis (TGI, Statistics, PK/PD) G->H

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloropyrimidines. As a class of heteroaryl chlorides, 2-chloropyrimidines present unique challenges due to their electronic properties and the potential for catalyst inhibition by the ring nitrogens. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate these complexities. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction is sluggish or has completely failed. I see little to no product formation, and my 2-chloropyrimidine starting material is largely unreacted. What are the primary causes and how can I systematically troubleshoot this?

A1: A stalled Suzuki coupling with an electron-deficient heteroaryl chloride like a 2-chloropyrimidine is a common issue that typically points to a problem within the catalytic cycle's key steps: oxidative addition or transmetalation. The C-Cl bond is notoriously less reactive than C-Br or C-I bonds, making the initial oxidative addition of the palladium(0) catalyst into the C-Cl bond the rate-determining step.[1][2]

Here is a systematic approach to diagnosing and solving the problem:

1. Re-evaluate Your Catalyst System:

  • The Cause: Standard catalysts like Pd(PPh₃)₄ may lack the reactivity needed to efficiently activate the C-Cl bond. The electron-richness and steric bulk of the ligand are paramount for promoting oxidative addition with aryl chlorides.[3]

  • The Solution: Switch to a more robust catalyst system. Modern Buchwald-type biarylphosphine ligands are designed for this challenge. Consider screening the following:

    • Palladium Source: Use a stable Pd(II) precatalyst like Pd(OAc)₂ or a preformed precatalyst like an XPhos Pd G3. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[4][5]

    • Ligands: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the palladium center and accelerate both the oxidative addition and the final reductive elimination steps.[3]

2. Assess Potential Catalyst Deactivation:

  • The Cause: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][6] Additionally, inadequate degassing allows oxygen to oxidize and deactivate the active Pd(0) catalyst.[7]

  • The Solution:

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[7][8]

    • Ligand Choice: The use of bulky ligands, as mentioned above, can also sterically hinder the coordination of the pyrimidine nitrogen to the palladium center.

3. Optimize the Base and Solvent System:

  • The Cause: The base is critical for activating the boronic acid to facilitate transmetalation.[9][10] If the base is too weak or poorly soluble, this step can stall. The solvent system affects the solubility of all components and the overall reaction rate.[1][11]

  • The Solution:

    • Base: For challenging couplings, stronger inorganic bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.[3]

    • Solvent: Aprotic polar solvents are generally effective. A mixture of 1,4-dioxane/water or THF/water is a common starting point.[3][7] The water is crucial for solubilizing the inorganic base and facilitating the formation of the active boronate species.[12]

Troubleshooting Workflow:

G start Low/No Conversion catalyst Is the catalyst system optimized for aryl chlorides? start->catalyst Check inert Is the reaction under strictly inert conditions? catalyst->inert Yes sol_catalyst Switch to Pd(OAc)₂ or a G3 precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, SPhos). catalyst->sol_catalyst No base Is the base strong enough and soluble? inert->base Yes sol_inert Thoroughly degas all solvents and reagents. Use Schlenk techniques or a glovebox. inert->sol_inert No sol_base Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure adequate water in the solvent system. base->sol_base No

Caption: A decision tree for troubleshooting failed Suzuki reactions.

Q2: My reaction works, but the yield is low and I'm observing significant side products. What are these impurities and how can I suppress their formation?

A2: Low yields in an otherwise successful reaction are often due to competitive, non-productive pathways that consume your starting materials. For Suzuki couplings, the primary culprits are protodeboronation and homo-coupling.

1. Protodeboronation:

  • The Cause: This is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[13] This side reaction is often catalyzed by the base and accelerated by high temperatures and the presence of water, which acts as the proton source.[14][15] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.[14]

  • The Solution:

    • Use Boronic Acid Derivatives: MIDA (N-methyliminodiacetic acid) boronate esters or organotrifluoroborates are more stable alternatives.[13] They undergo slow hydrolysis under the reaction conditions, maintaining a low, steady concentration of the active boronic acid, which minimizes the rate of protodeboronation.[13]

    • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate for the desired coupling. A screening is often necessary. Weaker bases like KF or K₂CO₃ can sometimes mitigate protodeboronation.[4][9]

    • Minimize Water: While some water is necessary, excess water can accelerate protodeboronation. Use the minimum amount required to solubilize the base.

2. Homo-coupling:

  • The Cause: This side reaction involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can facilitate a parallel catalytic cycle.

  • The Solution:

    • Strictly Inert Atmosphere: As with catalyst deactivation, ensuring a thoroughly deoxygenated reaction environment is the most effective way to prevent homo-coupling.[7]

    • Stoichiometry: Using a slight excess of the 2-chloropyrimidine (e.g., 1.05 equivalents) relative to the boronic acid can sometimes help, but minimizing oxygen is the key.

3. Hydrolysis of 2-Chloropyrimidine:

  • The Cause: Under strongly basic conditions and at elevated temperatures, the 2-chloropyrimidine can undergo nucleophilic aromatic substitution with hydroxide ions present in the aqueous media, leading to the formation of a 2-hydroxypyrimidine byproduct.

  • The Solution:

    • Base Selection: Avoid using strong hydroxide bases like NaOH or KOH if hydrolysis is observed. Carbonate or phosphate bases are generally preferred.[9]

    • Temperature Control: Avoid excessively high reaction temperatures. If the desired reaction is slow, it is better to switch to a more active catalyst system than to increase the temperature indefinitely.[3]

Frequently Asked Questions (FAQs)

Q: What are the best general starting conditions for a Suzuki coupling with a 2-chloropyrimidine?

A: While every substrate pairing is unique, a robust starting point is essential for successful optimization. The following conditions are recommended for an initial screening experiment.

ComponentRecommendationRationale & Key ConsiderationsSource(s)
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%)Pd(OAc)₂ is a cost-effective and common Pd(II) source. Buchwald G3 precatalysts offer high activity and air-stability, simplifying reaction setup.[3][16]
Ligand XPhos or SPhos (4 mol%)These bulky, electron-rich biarylphosphine ligands are proven to be highly effective for activating C-Cl bonds. A 2:1 ligand-to-palladium ratio is standard.[3][16]
Base K₃PO₄ (2-3 equivalents)A strong, effective base for challenging couplings that often outperforms carbonates. Must be finely powdered for best results.[3]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A common solvent system that balances the solubility of organic substrates and inorganic bases. Must be thoroughly degassed.[3]
Temperature 100 °CA typical starting temperature for couplings involving aryl chlorides. Optimization may be required.[3][17]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst deactivation and homo-coupling side reactions.[7]
Q: Can I use microwave irradiation to improve my reaction?

A: Yes, microwave-assisted Suzuki couplings can be highly effective for 2-chloropyrimidines. The rapid and efficient heating provided by microwave reactors often leads to dramatically shorter reaction times (e.g., 15-30 minutes instead of several hours) and can improve yields, sometimes even with lower catalyst loadings.[17][18] It is an excellent tool for rapid screening of conditions and for overcoming high activation barriers. However, be aware that the higher temperatures can also accelerate side reactions like protodeboronation, so careful optimization is still necessary.[18]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main steps, all centered around the palladium catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle OA [LₙPd⁰(R¹-X)] Oxidative Addition TM [LₙPdᴵᴵ(R¹)(R²)] Transmetalation OA->TM R²-B(OR)₃⁻ (Activated Boronate) RE [LₙPd⁰] Reductive Elimination TM->RE R¹-R² (Product) RE->OA R¹-X (2-Chloropyrimidine) Base_Activation R²-B(OH)₂ + Base ⇌ R²-B(OR)₃⁻ Base_Activation->TM caption The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[12][19][20]

The cycle begins with the active Pd(0) catalyst undergoing Oxidative Addition into the carbon-chlorine bond of the pyrimidine. This is often the slowest step for chlorides. Next, in Transmetalation , the organic group from the boronic acid (which has been activated by the base) is transferred to the palladium center. Finally, Reductive Elimination forms the new carbon-carbon bond of the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[5][12][19][20]

General Experimental Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of a generic 2-chloropyrimidine with an arylboronic acid.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • 2-Chloropyrimidine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(OAc)₂ (0.02 equiv.)

  • XPhos (0.04 equiv.)

  • K₃PO₄ (finely powdered, 3.0 equiv.)

  • Degassed 1,4-Dioxane and Degassed DI Water

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add the 2-chloropyrimidine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos ligand under a positive flow of inert gas.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The final solvent ratio should be approximately 4:1 to 5:1 (dioxane:water).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the consumption of the limiting reagent.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[19]

References

Technical Support Center: Pyrrolo[2,3-d]pyrimidine Stability in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this important class of compounds in biological assays. As a purine isostere, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its unique chemical properties can sometimes lead to challenges in experimental settings. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these stability issues, ensuring the integrity and reproducibility of your research.

Part 1: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Compound Precipitation in Aqueous Assay Buffers

You've just diluted your pyrrolo[2,3-d]pyrimidine compound from a DMSO stock into your aqueous assay buffer, and you observe immediate precipitation or a cloudy solution. This is a frequent issue that can lead to inaccurate concentration-response curves and underestimated potency.[3]

Causality: The pyrrolo[2,3-d]pyrimidine scaffold, while versatile, can be hydrophobic, especially when substituted with aryl groups or other lipophilic moieties.[4][5] Many derivatives are designed to be potent inhibitors, which often correlates with increased lipophilicity to enhance binding to target proteins.[6] This inherent low aqueous solubility is exacerbated when the compound is rapidly transferred from a high-concentration organic solvent like DMSO to a predominantly aqueous environment.[3]

Troubleshooting Workflow:

cluster_D Dilution Optimization cluster_E Buffer Modification A Precipitation Observed B Verify Final DMSO Concentration (<1%, ideally <0.5%) A->B Initial Check C Lower Compound Concentration B->C If DMSO is low D Optimize Dilution Method C->D If precipitation persists E Modify Assay Buffer D->E If still problematic D1 Serial Dilution in Buffer F Characterize Solubility E->F For systematic solution E1 Adjust pH D2 Increase Mixing Energy (Vortex/Sonication) D1->D2 E2 Add Co-solvents (e.g., PEG, glycerol) E1->E2 E3 Use Solubilizers (e.g., cyclodextrins) E2->E3

Caption: Workflow for troubleshooting compound precipitation.

Step-by-Step Solutions:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 1%, and ideally below 0.5%.[3] High DMSO concentrations can be toxic to cells and may also affect protein conformation.

  • Lower the Final Compound Concentration: You may be exceeding the aqueous solubility limit of your compound. Try testing a lower concentration range.

  • Optimize the Dilution Process:

    • Serial Dilution: Instead of a single large dilution step, perform serial dilutions in the assay buffer. This gradual reduction in solvent concentration can prevent the compound from crashing out.

    • Increase Mixing Energy: Gentle vortexing or brief sonication during dilution can help to keep the compound in solution.

  • Modify the Assay Buffer:

    • pH Adjustment: The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[7] For compounds with ionizable groups, adjusting the buffer pH can significantly enhance solubility.

    • Use of Co-solvents: The inclusion of a small percentage of co-solvents like polyethylene glycol (PEG), glycerol, or ethanol can improve the solubility of hydrophobic compounds.[3]

    • Employ Solubilizers: For particularly challenging compounds, consider using solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes and increase aqueous solubility.[3]

Issue 2: Loss of Compound Activity Over Time in Assay Plates

You've set up your assay, but when you read the results after several hours of incubation, you find that the compound's inhibitory effect is weaker than expected, or the results are inconsistent across different time points.

Causality: This could be due to several factors, including chemical degradation, metabolic instability, or nonspecific binding. The pyrrole ring within the scaffold can be susceptible to oxidation, and certain substituents may be liable to hydrolysis or enzymatic modification by cellular components present in the assay.[8]

Troubleshooting Workflow:

cluster_B Chemical Stability Assessment cluster_C Metabolic Lability Investigation cluster_D Nonspecific Binding Evaluation A Loss of Activity Over Time B Assess Chemical Stability A->B First Step C Investigate Metabolic Lability B->C If chemically stable B1 Incubate in Buffer & Re-analyze (LC-MS) D Evaluate Nonspecific Binding C->D If metabolism is not the issue C1 Compare Results in Cell-Free vs. Cell-Based Assays E Optimize Assay Conditions D->E Final Optimization D1 Add Surfactant (e.g., Tween-20) B2 Add Antioxidants (e.g., DTT, TCEP) B1->B2 C2 Microsomal Stability Assay C1->C2 D2 Use Low-Binding Plates D1->D2

Caption: Workflow for investigating loss of compound activity.

Step-by-Step Solutions:

  • Assess Chemical Stability in Assay Buffer:

    • Incubation and Analysis: Incubate your compound in the assay buffer for the duration of your experiment. At various time points, take an aliquot and analyze it by LC-MS to check for the appearance of degradation products.

    • Consider Oxidation: If you suspect oxidation, try adding a small amount of an antioxidant like DTT or TCEP to your buffer, if compatible with your assay.

  • Investigate Metabolic Instability:

    • Cell-Free vs. Cell-Based Systems: If you observe instability in a cell-based assay, compare the results to a cell-free (biochemical) assay. A significant difference may point to cellular metabolism of your compound. Some pyrrolo[2,3-d]pyrimidines are known to have metabolic liabilities.[9]

    • Microsomal Stability Assay: To confirm metabolic instability, perform a microsomal stability assay to determine the compound's half-life in the presence of metabolic enzymes.

  • Evaluate Nonspecific Binding:

    • Include a Surfactant: Add a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay buffer to reduce nonspecific binding to plasticware.

    • Use Low-Binding Plates: Consider using commercially available low-binding microplates.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare stock solutions of pyrrolo[2,3-d]pyrimidines?

A1: High-purity DMSO is the recommended solvent for preparing concentrated stock solutions. It is generally effective at dissolving a wide range of pyrrolo[2,3-d]pyrimidine derivatives.[6] Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation. For compounds with limited DMSO solubility, DMF can be an alternative.

Q2: Are there any specific functional groups on the pyrrolo[2,3-d]pyrimidine scaffold that are known to cause stability problems?

A2: Yes, certain functional groups can be more problematic than others. For example:

  • Electron-rich pyrrole rings: Can be susceptible to oxidation.

  • Esters and amides: Can be prone to hydrolysis, especially at non-neutral pH or in the presence of esterases/amidases in biological systems.[9]

  • Phenolic hydroxyl groups: Can be rapidly metabolized through glucuronidation or sulfation.

Q3: How can I predict the potential for stability issues with a novel pyrrolo[2,3-d]pyrimidine derivative?

A3: While experimental validation is crucial, computational tools can provide valuable insights. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software can estimate properties like aqueous solubility and metabolic stability based on the compound's structure.[10]

Q4: Can the choice of assay technology affect the stability of my pyrrolo[2,3-d]pyrimidine compound?

A4: Absolutely. Some assay components can interact with your compound. For example:

  • Luciferase-based assays: Some compounds can directly inhibit luciferase, leading to false-positive results. It's always a good practice to run a counterscreen.

  • Assays with high protein concentrations: Can exacerbate nonspecific binding issues.

  • Redox-active assay components: Can promote the oxidation of sensitive compounds.

Always carefully consider the components of your assay and their potential for interaction with your test compounds.

Data Summary Table

IssuePotential CauseRecommended Solutions
Precipitation Low aqueous solubilityLower concentration, optimize dilution, modify buffer (pH, co-solvents, solubilizers)
Loss of Activity Chemical degradation (oxidation, hydrolysis)Add antioxidants, adjust pH, perform stability studies (LC-MS)
Metabolic instabilityCompare cell-free vs. cell-based assays, perform microsomal stability assays
Nonspecific bindingAdd surfactants, use low-binding plates

Part 3: Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method for determining the kinetic solubility of your compound in a specific buffer.

  • Prepare a 10 mM stock solution of your pyrrolo[2,3-d]pyrimidine in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of your compound in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a new plate containing your aqueous assay buffer (e.g., 198 µL) to achieve the desired final concentrations.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

Protocol 2: Buffer Stability Assessment using LC-MS

This protocol helps to determine if your compound is chemically stable in the assay buffer over time.

  • Prepare a solution of your compound in the assay buffer at the highest concentration you plan to test.

  • Take an initial sample (t=0) and immediately analyze it by LC-MS to obtain a reference chromatogram and mass spectrum.

  • Incubate the remaining solution under the same conditions as your assay (e.g., 37°C for 4 hours).

  • Take samples at various time points (e.g., 1, 2, and 4 hours).

  • Analyze each sample by LC-MS.

  • Compare the peak area of the parent compound and look for the appearance of new peaks that could correspond to degradation products. A significant decrease in the parent peak area over time indicates instability.

By systematically addressing these potential stability issues, you can enhance the quality and reliability of your data when working with pyrrolo[2,3-d]pyrimidine compounds.

References

Overcoming low yield in the synthesis of 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low reaction yields, encountered during the synthesis of this important heterocyclic compound. Pyrrolo[2,3-d]pyrimidines are a critical class of N-heterocycles that form the core of numerous bioactive compounds and pharmaceuticals.[1][2][3]

This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.

Part 1: Troubleshooting the Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The overall yield of this compound is often contingent on the successful and high-yielding synthesis of its precursor, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The following section addresses common issues in the formation of this core structure.

Question 1: My initial cyclization to form 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is resulting in a low yield. What are the likely causes and how can I optimize this step?

Answer: Low yields in the cyclization step to form the pyrrolo[2,3-d]pyrimidine core are a frequent challenge. The primary factors influencing the success of this reaction are the purity of starting materials, reaction conditions, and the presence of side reactions.

Common Causes of Low Yield:

  • Purity of Starting Materials: The quality of your 4-amino-6-chloro-2-methylpyrimidine and chloroacetaldehyde is paramount. Impurities can lead to a cascade of side reactions, consuming your starting materials and complicating purification.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While various solvents can be used, a mixture of water and a miscible organic solvent like ethanol or isopropanol often provides a good balance of solubility for the reactants and facilitates the reaction.

    • Temperature: Inadequate heating can lead to an incomplete reaction, while excessive temperatures may promote the formation of degradation products. Careful temperature control is essential.

    • pH Control: Maintaining the appropriate pH is crucial for the cyclization to proceed efficiently. The reaction is typically performed under basic conditions to facilitate the nucleophilic attack.

Optimization Strategies:

  • Starting Material Purity:

    • Ensure the 4-amino-6-chloro-2-methylpyrimidine is of high purity. If necessary, recrystallize it before use.

    • Use freshly prepared or distilled chloroacetaldehyde. It is notoriously unstable and can polymerize or decompose upon storage.

  • Optimized Reaction Protocol: Below is a robust, step-by-step protocol for the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    Experimental Protocol: Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

    StepProcedureRationale
    1In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-6-chloro-2-methylpyrimidine in a mixture of isopropanol and water.The solvent mixture ensures adequate solubility of the starting material.
    2Add a solution of chloroacetaldehyde (50% in water) dropwise to the reaction mixture at room temperature with vigorous stirring.Slow addition helps to control the initial reaction rate and minimize side reactions.
    3After the addition is complete, add a solution of sodium hydroxide to adjust the pH to approximately 9-10.The basic conditions facilitate the intramolecular cyclization.
    4Heat the reaction mixture to reflux (around 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).Refluxing provides the necessary activation energy for the cyclization to go to completion.
    5After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.Cooling promotes the precipitation of the product.
    6Acidify the mixture with acetic acid to a pH of approximately 5-6.Acidification ensures the product is in its neutral form, maximizing precipitation.
    7Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.Washing removes any remaining impurities.
    8Dry the solid under vacuum to obtain 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.Vacuum drying removes residual solvent without requiring high temperatures that could degrade the product.
Question 2: I am observing multiple spots on my TLC after the cyclization reaction. How do I identify the desired product and byproducts?

Answer: The presence of multiple spots on a TLC plate is a common observation and requires systematic analysis to identify the desired product and potential byproducts.

  • TLC Analysis:

    • Co-spotting: The most straightforward method is to co-spot your reaction mixture with the starting material. This will help you determine if any starting material remains.

    • Staining: Use different visualization techniques. In addition to UV light, staining with agents like potassium permanganate can help visualize different types of compounds.

  • Common Byproducts:

    • Unreacted Starting Material: As mentioned, this is a common "spot" on the TLC.

    • Polymerized Chloroacetaldehyde: This will often appear as a baseline streak or a series of spots with very low Rf values.

    • Intermediates: Incomplete cyclization can lead to the presence of stable intermediates.

  • Spectroscopic Analysis: If you are unable to definitively identify the spots by TLC, it is advisable to perform a small-scale column chromatography to isolate the major components and analyze them by:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will provide structural information about the isolated compounds.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This will give you the mass of the different components, which is invaluable for identification.

Part 2: Optimizing the Chlorination Step

The conversion of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol to the desired this compound is a critical step that can also be prone to low yields.

Question 3: The chlorination of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) is inefficient. What are the critical parameters for this reaction?

Answer: The chlorination of heterocyclic ketones with POCl₃ is a powerful transformation, but its success hinges on several critical factors. Inefficiency in this step often points to issues with reagent quality, reaction conditions, or the work-up procedure.

Critical Parameters for Chlorination:

  • Reagent Quality:

    • POCl₃: Use freshly distilled or a new bottle of phosphorus oxychloride. POCl₃ is highly sensitive to moisture and can hydrolyze to phosphoric acid and HCl, which will not perform the desired chlorination.[4]

    • Substrate: Ensure your starting material, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is completely dry. Any residual water will react with the POCl₃.

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating to reflux. The exact temperature will depend on whether a co-solvent is used.

    • Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[5]

    • Base: In some cases, the addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine can be beneficial to neutralize the HCl generated during the reaction.[6]

Troubleshooting and Optimization:

IssuePotential CauseRecommended Solution
Reaction does not go to completion Insufficient heating or inactive POCl₃.Ensure the reaction is refluxing vigorously. Use freshly distilled POCl₃. Consider adding a catalytic amount of DMF.
Formation of dark, tarry material Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature slightly or shorten the reaction time. Monitor the reaction closely by TLC.
Low yield after work-up Hydrolysis of the product during aqueous work-up.After the reaction is complete, remove the excess POCl₃ under vacuum before quenching.[6] Quench the reaction mixture by pouring it slowly onto a mixture of ice and a weak base like sodium bicarbonate.[6]

Optimized Chlorination Protocol:

Experimental Protocol: Synthesis of this compound

StepProcedureRationale
1To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and phosphorus oxychloride (POCl₃).A dry, inert atmosphere is crucial to prevent the decomposition of POCl₃.
2Add a catalytic amount of N,N-dimethylformamide (DMF).DMF acts as a catalyst to facilitate the chlorination.
3Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.Heating provides the necessary energy for the reaction to proceed.
4After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.Removing excess POCl₃ before work-up minimizes its violent reaction with water and reduces the risk of product hydrolysis.[6]
5Carefully and slowly pour the residue onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution.The weak base neutralizes the acidic byproducts without being harsh on the desired product.
6Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.The product is more soluble in the organic phase.
7Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.These are standard work-up steps to isolate the crude product.
8Purify the crude product by column chromatography on silica gel or by recrystallization.Purification is necessary to obtain the final product with high purity.
Question 4: My final product is difficult to purify. What are the best practices for purification?

Answer: The purification of this compound can be challenging due to the presence of closely related impurities. A combination of techniques is often the most effective approach.

Purification Best Practices:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. A typical starting point would be 10-20% ethyl acetate in hexanes.

    • TLC Monitoring: Carefully monitor the fractions by TLC to ensure a clean separation.

  • Recrystallization:

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

Part 3: Frequently Asked Questions (FAQs)

Q1: How can I be sure my POCl₃ is of good quality? A1: The boiling point of POCl₃ is 105.8 °C.[4] If you distill it, a sharp boiling point in this range is a good indicator of purity. Commercially available high-purity POCl₃ should be used from a freshly opened bottle for best results.

Q2: Are there any alternatives to POCl₃ for the chlorination step? A2: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of DMF can also be used.[6] However, POCl₃ is generally preferred for chlorinating nitrogen heterocycles.[6] A mixture of POCl₃ and PCl₅ can also be a more potent chlorinating agent.[7]

Q3: What are the key safety precautions when working with POCl₃? A3: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that all glassware is thoroughly dried before use.

Part 4: Visualizations

Synthetic Workflow

Synthetic_Workflow A 4-Amino-6-chloro- 2-methylpyrimidine C Cyclization A->C B Chloroacetaldehyde B->C D 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D  Low yield troubleshooting: - Purity of starting materials - pH and temperature control E POCl3 / DMF D->E F 2-Chloro-6-methyl- 7H-pyrrolo[2,3-d]pyrimidine E->F  Optimization: - Fresh POCl3 - Anhydrous conditions - Careful work-up

Caption: Overall synthetic workflow for this compound.

Troubleshooting Decision Tree for Chlorination

Troubleshooting_Chlorination start Low Yield in Chlorination Step q1 Is the reaction going to completion (checked by TLC)? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Check POCl3 quality (distill if necessary). Increase reaction time/temperature. Add catalytic DMF. ans1_no->sol1 q2 Is the product hydrolyzing during work-up? ans1_yes->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Remove excess POCl3 under vacuum before quenching. Quench with a weak base (e.g., NaHCO3) on ice. ans2_yes->sol2 sol3 Re-evaluate purification strategy. Consider alternative solvent systems for chromatography/recrystallization. ans2_no->sol3

Caption: Decision tree for troubleshooting the chlorination step.

References

Identifying and minimizing byproducts in pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrrolo[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Drawing from established literature and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproduct formation, thereby improving yield, purity, and the overall efficiency of your synthetic workflows.

Troubleshooting Guide: Common Synthetic Issues & Solutions

This section addresses specific, problem-oriented challenges in a question-and-answer format.

Question 1: My nucleophilic substitution at the C4-position is incomplete, and I'm isolating a significant amount of a hydroxyl byproduct. What is happening and how can I prevent it?

Answer:

This is a classic and frequently encountered issue, particularly when performing amination reactions on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The byproduct you are observing is almost certainly 7H-pyrrolo[2,3-d]pyrimidin-4-ol , resulting from the hydrolysis of the starting material.

Causality: The Competing Nucleophile

The core of the problem lies in a competitive reaction between your desired nucleophile (e.g., an aniline or aliphatic amine) and water, which can also attack the electrophilic C4 position. This hydrolysis is often exacerbated under certain conditions.

The reaction mechanism involves the activation of the C4 position for nucleophilic attack. While your amine is the intended nucleophile, any water present in the solvent or introduced during the reaction can also attack the C4 carbon, leading to the formation of the undesired hydroxyl byproduct.[1][2] The product of this side reaction is often less soluble and can complicate purification.

Visualizing the Competing Reactions

G cluster_0 Reaction Pathways at C4 Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Desired Desired C4-Amino Product Start->Desired Successful Amination Byproduct Hydrolysis Byproduct (7H-pyrrolo[2,3-d]pyrimidin-4-ol) Start->Byproduct Hydrolysis Amine Amine Nucleophile (R-NH2) Amine->Start Desired Pathway Water Water (H2O) Water->Start Competing Pathway

Caption: Competing nucleophilic attack at the C4 position.

Minimization Strategies & Protocols

Control of reaction conditions is paramount. The choice of solvent and the use of acid catalysis are the most effective levers for minimizing hydrolysis.

Strategy 1: Acid Catalysis in Aqueous Media

While it may seem counterintuitive to run the reaction in water, using a catalytic amount of acid can significantly promote the desired amination. The acid protonates the weakly basic aniline, creating an equilibrium with the non-nucleophilic anilinium ion.[2] However, the amination reaction itself generates one equivalent of HCl, which protonates the more basic product, driving the reaction forward and preventing reversal.[1] This method is both effective and environmentally friendly.

Strategy 2: Anhydrous Organic Solvents

If your nucleophile is sensitive to acidic conditions, employing a rigorously dried aprotic solvent like dioxane, DMF, or THF is a viable alternative. This physically removes water, the competing nucleophile, from the reaction system.

ParameterRecommended ConditionRationale
Solvent 2-Propanol or WaterWater with acid catalysis is highly effective.[1] 2-Propanol is a good alternative for highly lipophilic substrates.
Catalyst 0.1 - 1.0 eq. HClAcid catalysis activates the substrate and modulates nucleophile reactivity, favoring amination.[2]
Temperature 80-100 °CSufficient thermal energy is required to overcome the activation barrier.
Reagents Anhydrous grade solvents/reagentsMinimize adventitious water to reduce the primary source of the competing nucleophile.
Question 2: I am trying to perform an N-alkylation on the pyrrole nitrogen (N7), but I'm getting a mixture of regioisomers and/or di-alkylation. How can I achieve selectivity?

Answer:

Regioselectivity is a common hurdle in the functionalization of the pyrrolo[2,3-d]pyrimidine core. The scaffold contains multiple nucleophilic nitrogen atoms (N1, N3, N7), and controlling which one reacts is key to a successful synthesis. The pyrrole N7-H is generally more acidic and nucleophilic than the pyrimidine N-H protons, but reaction conditions can drastically alter the outcome.[3]

Causality: Basicity and Steric Hindrance

The outcome of an N-alkylation reaction is a delicate balance between the choice of base, solvent, and the electrophile.

  • Strong, Bulky Bases: Bases like NaH or KHMDS will preferentially deprotonate the most acidic proton (typically N7), generating the corresponding anion for subsequent alkylation.

  • Weaker Bases: Carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile are also commonly used and generally favor N7 alkylation.

  • Electrophile Choice: Highly reactive electrophiles (e.g., methyl iodide) can sometimes lead to over-alkylation, while bulkier electrophiles may show greater selectivity.

Troubleshooting Workflow for Regioselectivity Issues

G Start Poor Regioselectivity in N-Alkylation Observed CheckBase What base was used? Start->CheckBase StrongBase Strong Base (NaH, LDA) CheckBase->StrongBase WeakBase Weak Base (K2CO3, Cs2CO3) CheckBase->WeakBase ActionStrong Consider lowering temperature to -78°C before adding electrophile. Ensure slow addition of electrophile. StrongBase->ActionStrong ActionWeak Increase steric bulk of electrophile. Switch to a stronger, non-nucleophilic base like NaH to ensure complete N7 deprotonation. WeakBase->ActionWeak CheckProtect Is protection of other positions feasible? ActionStrong->CheckProtect ActionWeak->CheckProtect ProtectYes Use a protecting group (e.g., SEM, Tosyl) on the pyrrole nitrogen to direct reactivity elsewhere, or vice-versa. CheckProtect->ProtectYes Final Re-run optimized reaction ProtectYes->Final

Caption: Decision tree for troubleshooting N-alkylation.

Recommended Protocol for Selective N7-Alkylation

This protocol is a robust starting point for achieving high regioselectivity for the N7 position.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 7H-pyrrolo[2,3-d]pyrimidine starting material (1.0 eq.).

  • Solvent: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

What are the most critical parameters to control in pyrrolo[2,3-d]pyrimidine synthesis to ensure high purity?

The three most critical parameters are:

  • Control of Water: As detailed in the troubleshooting guide, water is a common culprit in generating byproducts, especially in nucleophilic substitution reactions at C4. Using anhydrous solvents and reagents is crucial.[1][2]

  • Temperature Control: Many steps, particularly deprotonations and additions of highly reactive reagents, benefit from low temperatures (0 °C to -78 °C) to prevent side reactions and improve selectivity.

  • Stoichiometry and Order of Addition: Precise control over the equivalents of reagents, especially the base and the electrophile/nucleophile, is essential. Slow, dropwise addition of reagents can often prevent localized concentration spikes that lead to side reactions like di-alkylation.

Which analytical techniques are best for identifying common byproducts?

A combination of techniques is most powerful:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for monitoring reaction progress and identifying products and byproducts by their mass-to-charge ratio (m/z). It can quickly confirm the presence of hydrolyzed (+17 Da relative to Cl) or solvent-adduct byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for unambiguous structure elucidation of the final product and can be used to identify regioisomers. For example, ¹H NMR can distinguish between N7 and C6 substitution by observing changes in the chemical shifts and coupling constants of the pyrrole protons.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring the consumption of starting materials and the appearance of new spots (products and byproducts).

What is the general strategy for purifying 4-substituted pyrrolo[2,3-d]pyrimidine derivatives?

The vast majority of pyrrolo[2,3-d]pyrimidine derivatives are purified using silica gel column chromatography .

  • Solvent System: A typical mobile phase consists of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity is gradually increased to elute the compounds from the column.

  • Byproduct Separation: The hydrolyzed byproduct (7H-pyrrolo[2,3-d]pyrimidin-4-ol) is significantly more polar than the starting 4-chloro material or the desired 4-amino product. Therefore, it will have a much lower Rf on TLC and will elute much later from the column, usually requiring a high concentration of methanol in the eluent. This difference in polarity typically makes the separation straightforward.

  • Recrystallization: For final products that are crystalline solids, recrystallization from an appropriate solvent system can be an excellent final step to achieve high purity.

References

Technical Support Center: Enhancing the Solubility of Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrrolo[2,3-d]pyrimidine-based inhibitors. This class of compounds, while promising as kinase inhibitors, often exhibits poor aqueous solubility, which can hinder accurate in vitro assays and impede in vivo studies. This technical support center provides a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these common issues.

Part 1: Troubleshooting & FAQs - Navigating Common Solubility Hurdles

This section is structured in a question-and-answer format to provide rapid solutions to the most frequently encountered problems during the handling of pyrrolo[2,3-d]pyrimidine inhibitors.

Initial Dissolution & Stock Solutions

Q1: My pyrrolo[2,3-d]pyrimidine inhibitor won't dissolve in my aqueous buffer (e.g., PBS). What should I do first?

A1: Direct dissolution of these hydrophobic compounds in aqueous buffers is rarely successful. The standard and essential first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its strong solvating power for a wide range of organic molecules. From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically below 0.5% v/v.

Q2: I've prepared a 10 mM stock solution in DMSO, but I see precipitation when I dilute it into my cell culture medium. What's happening?

A2: This is a very common phenomenon known as "precipitation upon dilution" or "solvent shock". It occurs because the inhibitor's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. When the DMSO stock is introduced to the aqueous environment, the abrupt change in solvent polarity causes the compound to crash out of the solution.

Troubleshooting Steps for Precipitation Upon Dilution:

  • Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer. Try a lower final concentration to see if the compound remains in solution.

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions in your organic solvent or a co-solvent mixture before the final dilution into the aqueous buffer.

  • Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Temperature Control: Prepare your solutions at the temperature at which your experiment will be conducted, as temperature can affect solubility.

Advanced Solubility Enhancement

Q3: My compound still precipitates even at low concentrations and with careful dilution. What other strategies can I try?

A3: If basic troubleshooting fails, you will need to employ more advanced formulation strategies. The choice of method will depend on the specific physicochemical properties of your inhibitor and the requirements of your experiment. Key strategies include:

  • pH Adjustment: Many kinase inhibitors, including those with the pyrrolo[2,3-d]pyrimidine scaffold, are weak bases. Their solubility can be significantly increased in acidic conditions.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent in your final aqueous buffer can help maintain solubility.

  • Addition of Surfactants: Non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble inhibitor, forming an inclusion complex with enhanced aqueous solubility.

  • Amorphous Solid Dispersions (ASDs): For in vivo studies, converting the crystalline inhibitor into a high-energy amorphous form dispersed within a polymer matrix can dramatically improve its dissolution rate and bioavailability.

  • Nanosuspensions: Reducing the particle size of the inhibitor to the nanometer range increases the surface area, leading to a higher dissolution velocity.

Q4: How do I know which advanced technique is right for my specific pyrrolo[2,3-d]pyrimidine inhibitor?

A4: The selection of a solubility enhancement technique is a data-driven process. Here’s a logical approach:

  • Determine the pKa: If your compound has ionizable groups (which is common for kinase inhibitors), determining the pKa is crucial. This will tell you if pH adjustment is a viable strategy. For example, the well-known pyrrolo[2,3-d]pyrimidine inhibitor, Tofacitinib, has a pKa of approximately 5.2, and its solubility increases significantly at a pH below this value.[1][2]

  • Screen Excipients: Conduct small-scale screening experiments with various pharmaceutically acceptable co-solvents, surfactants, and cyclodextrins to assess their impact on the solubility of your compound.

  • Consider the Application: The intended use of your compound will heavily influence the choice of technique. For in vitro cell-based assays, pH adjustment, co-solvents, or surfactants are often sufficient. For in vivo oral dosing, more advanced formulations like ASDs or nanosuspensions are typically required to achieve adequate bioavailability.

Part 2: Quantitative Data & Comparative Analysis

Understanding the quantitative aspects of solubility is critical for making informed decisions. The following tables provide solubility data for Tofacitinib and Ruxolitinib, two well-characterized pyrrolo[2,3-d]pyrimidine inhibitors, which can serve as a valuable reference point.

Table 1: Solubility of Tofacitinib Citrate in Various Solvents

SolventSolubilityReference(s)
DMSO~10 mg/mL[2]
Dimethylformamide (DMF)~5 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
Water2.9 mg/mL[3]
Ethanol0.6 mg/mL[2]
Methanol1.6 mg/mL[2]
Propylene GlycolSlightly Soluble[4]
Acetonitrile0.07 mg/mL[2]
Acetone0.3 mg/mL[2]

Table 2: pH-Dependent Aqueous Solubility of Tofacitinib

pHSolubility (mg/mL)Reference(s)
1.027.013[5]
1.0 to 3.93.48 to 28[6]
2.25.2[1][7]
3.51.8[1][7]
4.430.910[5]
4.53 to 8.00.20 to 0.59[6]
5.75 (Purified Water)2.732[5]
6.650.225[5]

Intrinsic solubility of Tofacitinib free base is reported as 147 µg/mL.[1][2][7]

Table 3: Solubility of Ruxolitinib in Various Solvents

SolventSolubilityReference(s)
DMSO≥ 100 mg/mL[8]
Ethanol~13 mg/mL[9]
DMF~5 mg/mL[9]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[9]
Water< 0.1 mg/mL (insoluble)[8]

Note: The phosphate salt of Ruxolitinib has different solubility properties, with a solubility of approximately 33 mg/mL in DMSO and DMF, and ~1 mg/mL in ethanol.[10]

Part 3: Methodologies & Experimental Protocols

This section provides detailed, step-by-step protocols for key solubility enhancement techniques.

Protocol 1: pH Adjustment for Enhanced Aqueous Solubility

This protocol is suitable for weakly basic pyrrolo[2,3-d]pyrimidine inhibitors.

Objective: To determine the optimal pH for solubilizing a weakly basic inhibitor in an aqueous buffer.

Materials:

  • Pyrrolo[2,3-d]pyrimidine inhibitor

  • DMSO

  • Aqueous buffers of various pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)

  • HCl and NaOH solutions for pH adjustment

  • Vortex mixer

  • pH meter

  • Analytical method for concentration determination (e.g., HPLC-UV)

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve the inhibitor in DMSO to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Prepare a Series of Buffered Solutions: Prepare a set of aqueous buffers at different pH values. If the pKa of your compound is known, select a pH range that brackets the pKa. For a weakly basic compound, focus on pH values below the pKa.

  • Dilute the Stock Solution: Add a small aliquot of the DMSO stock solution to each buffered solution to achieve the desired final concentration. The final DMSO concentration should be kept constant and ideally below 0.5%.

  • Equilibrate: Vortex each solution vigorously and then allow it to equilibrate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours).

  • Separate Undissolved Compound: Centrifuge the samples at high speed to pellet any precipitated compound.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved inhibitor using a validated analytical method like HPLC-UV.

  • Analyze the Data: Plot the measured solubility as a function of pH to identify the optimal pH range for your compound.

Causality: For a weakly basic compound, decreasing the pH of the solution increases the proportion of the protonated (ionized) form of the molecule. The ionized form generally has a much higher aqueous solubility than the neutral form due to favorable ion-dipole interactions with water molecules.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol is a common approach for preparing ASDs for in vivo studies.

Objective: To convert a crystalline pyrrolo[2,3-d]pyrimidine inhibitor into a more soluble amorphous form stabilized within a polymer matrix.

Materials:

  • Pyrrolo[2,3-d]pyrimidine inhibitor

  • Polymer (e.g., HPMCAS, PVP, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer equipped with a two-fluid nozzle

  • Analytical balance

  • Stir plate and magnetic stir bars

Procedure:

  • Prepare the Feed Solution: Dissolve both the inhibitor and the chosen polymer in a common volatile organic solvent. The drug-to-polymer ratio is a critical parameter to optimize (e.g., start with 1:3 or 1:4 w/w). Ensure complete dissolution to form a clear solution.

  • Set Up the Spray Dryer: Set the key process parameters, including the inlet temperature, atomizing air flow rate, and feed solution pump rate. The inlet temperature should be high enough to ensure rapid solvent evaporation but not so high as to cause degradation of the inhibitor or polymer.

  • Spray Drying Process: Pump the feed solution through the nozzle, which atomizes it into fine droplets within the drying chamber. The hot drying gas (typically nitrogen) rapidly evaporates the solvent, causing the solid drug and polymer to precipitate out as an amorphous solid dispersion.

  • Collect the Product: The dried ASD powder is separated from the gas stream by a cyclone and collected.

  • Characterize the ASD: It is essential to characterize the resulting powder to confirm the amorphous state of the drug (using techniques like Powder X-Ray Diffraction - PXRD and Differential Scanning Calorimetry - DSC) and to assess its dissolution performance compared to the crystalline drug.

Causality: The rapid evaporation of the solvent during spray drying kinetically traps the inhibitor in a disordered, high-energy amorphous state. The polymer serves to stabilize this amorphous form by increasing the glass transition temperature (Tg) and inhibiting molecular mobility, thereby preventing recrystallization.

SprayDryingWorkflow cluster_prep Preparation cluster_process Spray Drying cluster_output Output & Analysis A Dissolve API & Polymer in Solvent B Feed Solution A->B Complete Dissolution C Atomization (Nozzle) B->C Pumping D Drying Chamber (Solvent Evaporation) C->D E Cyclone Separation D->E F Amorphous Solid Dispersion (Powder) E->F Collection G Characterization (PXRD, DSC, Dissolution) F->G

Caption: Workflow for preparing an Amorphous Solid Dispersion (ASD) via spray drying.

Protocol 3: Nanosuspension Preparation by Wet Media Milling

This protocol is a top-down approach to produce drug nanoparticles.

Objective: To increase the dissolution rate of a poorly soluble inhibitor by reducing its particle size to the nanometer range.

Materials:

  • Pyrrolo[2,3-d]pyrimidine inhibitor

  • Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in purified water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill or planetary ball mill

  • Particle size analyzer (e.g., dynamic light scattering)

Procedure:

  • Prepare the Suspension: Disperse the crystalline inhibitor powder in the stabilizer solution. The stabilizers are crucial to prevent aggregation of the newly formed nanoparticles.

  • Milling: Add the suspension and the milling media to the milling chamber. The high-energy impact and shear forces generated by the movement of the milling media break down the coarse drug crystals into nanoparticles.

  • Optimize Milling Parameters: The milling time, speed, and bead size are critical parameters that need to be optimized to achieve the desired particle size distribution.

  • Separate the Nanosuspension: After milling, separate the nanosuspension from the milling media.

  • Characterize the Nanosuspension: Measure the particle size distribution and zeta potential of the nanosuspension to ensure it meets the desired specifications. The physical stability of the nanosuspension over time should also be assessed.

Causality: According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area. By reducing the particle size to the nanoscale, the surface area-to-volume ratio is dramatically increased, leading to a significant enhancement in the dissolution velocity.

NanosuspensionWorkflow A Crystalline API + Stabilizer Solution B Premixing/Dispersion A->B C High-Energy Media Milling B->C D Separation from Milling Media C->D E Nanosuspension D->E F Characterization (Particle Size, Zeta Potential) E->F

Caption: General workflow for preparing a nanosuspension using wet media milling.

Part 4: Concluding Remarks & Best Practices

The successful use of pyrrolo[2,3-d]pyrimidine inhibitors in research and development hinges on overcoming their inherent solubility challenges. A systematic approach, starting with the preparation of a stable organic stock solution and progressing to more advanced formulation strategies as needed, is key.

Key Takeaways:

  • Always start with a high-concentration DMSO stock.

  • Be vigilant for precipitation upon dilution into aqueous media.

  • Characterize the physicochemical properties of your specific inhibitor (e.g., pKa) to guide your formulation strategy.

  • For in vitro assays, pH adjustment and the use of co-solvents or surfactants are often effective.

  • For in vivo studies, consider advanced formulations like amorphous solid dispersions or nanosuspensions to enhance bioavailability.

  • Always include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients.

By applying the principles and protocols outlined in this guide, researchers can effectively address the solubility limitations of pyrrolo[2,3-d]pyrimidine inhibitors, leading to more reliable experimental data and accelerating the drug discovery process.

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the optimization of the pharmacokinetic (PK) properties of this important class of molecules. As a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, understanding and overcoming common ADME (Absorption, Distribution, Metabolism, and Excretion) challenges is critical for advancing your candidates toward clinical success.[1][2][3][4]

This resource is structured as a series of question-and-answer-based troubleshooting guides. Instead of a rigid, linear protocol, this format allows you to directly access the information most relevant to the specific challenges you are facing in your research.

Section 1: Troubleshooting Poor Metabolic Stability

Rapid metabolic clearance is a frequent hurdle in the development of small molecule inhibitors. The following FAQs address common issues related to the metabolic stability of pyrrolo[2,3-d]pyrimidine derivatives.

FAQ 1.1: My pyrrolo[2,3-d]pyrimidine derivative shows high clearance in liver microsomes. What are the likely metabolic hotspots on the core scaffold?

Answer:

Based on studies of related heterocyclic systems and general principles of drug metabolism, several positions on the pyrrolo[2,3-d]pyrimidine scaffold and its common substitutions are susceptible to metabolism, primarily oxidation by cytochrome P450 (CYP) enzymes.[5]

  • Aromatic Rings and Alkyl Groups: Phenyl rings or other aromatic systems attached to the core are common sites for hydroxylation. Alkyl groups, particularly those attached to nitrogen or oxygen atoms, are susceptible to N-dealkylation and O-dealkylation.

  • The Pyrrole Ring: The pyrrole moiety, being electron-rich, can be a site for oxidation.

  • Electron-Rich Positions: Unsubstituted positions on the pyrimidine and pyrrole rings can be targets for oxidation.

A metabolic identification (MetID) analysis is the definitive way to identify the "soft spots" on your specific molecule. This involves incubating your compound with liver microsomes or hepatocytes and analyzing the resulting metabolites by mass spectrometry.

Workflow for Metabolic Hotspot Identification

cluster_0 Phase 1: In Vitro Incubation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Identification start Test Compound incubation Incubate with Liver Microsomes/Hepatocytes + NADPH start->incubation extraction Quench Reaction & Extract Analytes incubation->extraction lcms LC-MS/MS Analysis extraction->lcms parent Detect Parent Compound lcms->parent metabolites Detect Metabolites (e.g., M+16 for Oxidation) lcms->metabolites structure Structural Elucidation of Metabolites parent->structure metabolites->structure

Caption: Workflow for identifying metabolic hotspots.

FAQ 1.2: How can I improve the metabolic stability of my compound once I've identified the metabolic hotspots?

Answer:

Once a metabolic liability is identified, a common and effective strategy is to block the site of metabolism through chemical modification.

  • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of CYP-mediated bond cleavage.

  • Fluorination: Introducing a fluorine atom to a susceptible position can block metabolism.[6] Fluorine's high electronegativity can also alter the electronic properties of the molecule, potentially improving other properties. However, this modification can sometimes lead to unexpected changes in activity or off-target effects.[6]

  • Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can be effective. For example, a methoxy group prone to O-dealkylation could be replaced with a more stable group like a fluoro or a trifluoromethyl group.

  • Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups near a metabolic hotspot can decrease the electron density of that region, making it less susceptible to oxidation.

  • Structural Shielding: Introducing a bulkier group adjacent to a metabolic hotspot can sterically hinder the approach of metabolizing enzymes.

FAQ 1.3: Should I use liver microsomes or hepatocytes for my metabolic stability assay? What's the difference?

Answer:

The choice between liver microsomes and hepatocytes depends on the stage of your research and the specific questions you are asking.

  • Liver Microsomes: These are subcellular fractions that are enriched in Phase I metabolizing enzymes, particularly CYPs.[5][7][8] They are cost-effective, have a long shelf-life, and are well-suited for high-throughput screening in early drug discovery to get a quick assessment of CYP-mediated metabolism.[7][8] However, they lack Phase II enzymes and transporters.[8]

  • Hepatocytes: These are intact liver cells that contain the full complement of Phase I and Phase II metabolizing enzymes, as well as transporters.[7][8] They provide a more physiologically relevant and comprehensive picture of hepatic metabolism.[6][7] Hepatocytes are generally used in later stages of drug discovery to confirm the metabolic profile and to investigate the role of transporters and conjugation reactions. They are more expensive and have a shorter lifespan than microsomes.[7]

Recommendation: For initial screening of a series of pyrrolo[2,3-d]pyrimidine derivatives, liver microsomes are a good starting point. For lead compounds that show promising activity, it is crucial to confirm their metabolic stability in hepatocytes to get a more complete picture.

Section 2: Troubleshooting Poor Aqueous Solubility

Poor aqueous solubility can hinder bioassay results, complicate formulation for in vivo studies, and lead to poor oral absorption.

FAQ 2.1: My pyrrolo[2,3-d]pyrimidine derivative has very low aqueous solubility. What are the common causes and how can I address this?

Answer:

The pyrrolo[2,3-d]pyrimidine scaffold and the often large, aromatic substituents used to achieve high kinase potency can lead to high lipophilicity and poor aqueous solubility.

Strategies to Improve Solubility:

  • Introduce Ionizable Groups: Adding a basic nitrogen (e.g., a pyridine or a piperazine) or an acidic group (e.g., a carboxylic acid) allows for salt formation. Salts are generally more soluble in aqueous media than their neutral counterparts.

  • Add Polar Functional Groups: Incorporating polar groups such as hydroxyls, amides, or sulfonamides can increase hydrophilicity and improve solubility.

  • Reduce Lipophilicity (logP): Systematically explore modifications that reduce the overall lipophilicity of the molecule without compromising biological activity. This could involve replacing a large hydrophobic group with a smaller, more polar one.

  • Formulation Approaches: For in vivo studies, formulation strategies such as using co-solvents, cyclodextrins, or creating amorphous solid dispersions can be employed to increase the concentration of the drug in solution.[9][10]

Data Presentation: Impact of Substitutions on Physicochemical Properties

The following table presents in silico predicted ADME properties for two tricyclic pyrrolo[2,3-d]pyrimidine derivatives, highlighting how even small structural changes can impact key parameters.

CompoundMolecular WeightQPlogPo/w (Lipophilicity)Predicted Aqueous Solubility (mol/dm³)Predicted Caco-2 Permeability (nm/s)
8f 463.416.95-7.743381.16
8g 481.407.19-8.113824.78

Data adapted from Molecules (2025), 30(14), 2917.[11] These data show that both compounds have high lipophilicity, which correlates with their low predicted aqueous solubility.[11]

Section 3: Troubleshooting Poor Permeability and Efflux

Good permeability across the intestinal epithelium is essential for oral bioavailability.

FAQ 3.1: My compound shows low permeability in a Caco-2 assay. How can I determine if it's due to poor passive diffusion or active efflux?

Answer:

A bidirectional Caco-2 assay is the standard method to differentiate between poor passive permeability and active efflux. This involves measuring the permeability of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Efflux Ratio (ER): The ratio of the B-to-A permeability to the A-to-B permeability is calculated. An efflux ratio significantly greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).

Experimental Workflow for Bidirectional Caco-2 Assay

cluster_0 A-to-B Permeability cluster_1 B-to-A Permeability cluster_2 Analysis start_A Add Compound to Apical Side measure_A Measure Compound in Basolateral Side Over Time start_A->measure_A calc_A Calculate Papp (A-to-B) measure_A->calc_A start_B Add Compound to Basolateral Side measure_B Measure Compound in Apical Side Over Time start_B->measure_B calc_B Calculate Papp (B-to-A) measure_B->calc_B calc_ER Calculate Efflux Ratio (ER) = Papp(B-A) / Papp(A-to-B) calc_A->calc_ER calc_B->calc_ER

Caption: Workflow for assessing active efflux using a bidirectional Caco-2 assay.

FAQ 3.2: My compound is identified as a P-gp substrate. What are some strategies to overcome this?

Answer:

If your pyrrolo[2,3-d]pyrimidine derivative is subject to P-gp mediated efflux, several strategies can be employed:

  • Structural Modification:

    • Reduce Hydrogen Bond Donors: There is some evidence to suggest that reducing the number of hydrogen bond donors can decrease P-gp efflux.

    • Increase Lipophilicity/Introduce Halogens: In some cases, increasing lipophilicity or introducing halogen atoms can help to overcome efflux, though this can be a delicate balance as it may negatively impact solubility.[6]

    • Masking Recognition Motifs: Modify the structure to remove or mask the chemical features recognized by P-gp. This often requires iterative medicinal chemistry efforts.

  • Prodrug Approach: A prodrug strategy can be employed to transiently modify the structure of the compound to make it no longer a substrate for P-gp. Once absorbed, the prodrug is cleaved to release the active parent drug.

  • Co-administration with a P-gp Inhibitor: In some cases, co-dosing with a known P-gp inhibitor can increase the oral bioavailability of a P-gp substrate. However, this can lead to complex drug-drug interactions and is often a less desirable approach.

Section 4: Key Experimental Protocols

For your convenience, detailed step-by-step protocols for the key in vitro ADME assays are provided below.

Protocol 4.1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a pyrrolo[2,3-d]pyrimidine derivative by Phase I enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compounds (e.g., testosterone, midazolam)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Thaw microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the DMSO stock in buffer.

  • Incubation: In a 96-well plate, add the microsomal suspension to the buffer. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound or control to the wells to achieve the final desired concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard. The 0-minute time point is typically quenched immediately after adding the test compound, before the addition of NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Protocol 4.2: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a pyrrolo[2,3-d]pyrimidine derivative in an aqueous buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (UV-transparent for direct UV method)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Prepare Compound Plate: Add a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound to the wells of a 96-well plate.

  • Add Buffer: Add PBS to each well to achieve the desired final concentration (e.g., 100 µM).

  • Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.

  • Measurement (Nephelometry): Measure the light scattering of the solutions in a nephelometer. An increase in light scattering compared to a blank indicates precipitation.

  • Measurement (Direct UV): Alternatively, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. Compare the absorbance to a standard curve prepared in a solvent where the compound is fully soluble (e.g., DMSO/buffer mixture) to quantify the concentration of the dissolved compound.

Protocol 4.3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a pyrrolo[2,3-d]pyrimidine derivative.

Materials:

  • Caco-2 cells cultured on permeable transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • 96-well transwell plates

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on transwell inserts for ~21 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

  • Prepare Dosing Solutions: Dilute the test compound and controls in transport buffer to the final desired concentration (e.g., 10 µM).

  • A-to-B Permeability:

    • Add the dosing solution to the apical (top) chamber of the transwell.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take a sample from the basolateral chamber and replace it with fresh buffer.

  • B-to-A Permeability (for efflux assessment):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Analysis: Quantify the concentration of the compound in the collected samples and the initial dosing solution using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is then calculated as Papp(B-A) / Papp(A-to-B).

References

Technical Support Center: Cell Permeability Optimization for 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively working on the optimization of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, but achieving optimal cell permeability can be a significant hurdle.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate common experimental challenges and accelerate your research.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the cell permeability of this compound analogs, providing context for the experimental challenges you may encounter.

Q1: Why do my this compound analogs exhibit low cell permeability despite having promising in vitro potency?

A1: This is a common challenge. The pyrrolo[2,3-d]pyrimidine core, while excellent for kinase binding, possesses inherent physicochemical properties that can limit passive diffusion across cell membranes.[3] Key contributing factors include:

  • Hydrogen Bonding Capacity: The core structure has multiple hydrogen bond donors and acceptors, which can lead to strong interactions with the aqueous environment and hinder partitioning into the lipid bilayer of the cell membrane.[4][5]

  • Polar Surface Area (PSA): A high PSA is often associated with poor membrane permeability. Modifications to your analog series should be carefully monitored for their impact on this parameter.

  • Low Solubility: Poor aqueous solubility can be a primary rate-limiting step for permeability.[6][7] If a compound cannot remain in solution, it cannot effectively partition into the cell membrane. Many drug discovery experiments are conducted under "kinetic" solubility conditions which can sometimes mask underlying solubility issues.[7][8]

Q2: I'm observing a high efflux ratio in my Caco-2 assay. What does this signify?

A2: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][10] These transporters are ATP-dependent pumps that actively remove substrates from within the cell, effectively reducing intracellular concentration and limiting therapeutic efficacy.[11][12][13] The this compound scaffold can be recognized by these transporters, leading to this phenomenon.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I prioritize for my analogs?

A3:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This is a high-throughput method often used in early drug discovery.[7][14][15]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined after a longer incubation period.[14]

For initial screening, kinetic solubility is often sufficient. However, for lead optimization and understanding permeability issues, thermodynamic solubility provides a more accurate picture of a compound's intrinsic solubility.[15]

Q4: Should I use PAMPA or a cell-based assay like Caco-2 for initial permeability screening?

A4: The choice depends on your screening goals.

  • PAMPA (Parallel Artificial Membrane Permeability Assay) is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[16][17][18] It's excellent for quickly ranking compounds based on their intrinsic ability to cross a lipid barrier and for understanding the influence of physicochemical properties.[18]

  • Caco-2 and MDCK assays are cell-based models that provide a more comprehensive picture of permeability.[10][19] They account for both passive diffusion and active transport processes, including efflux.[10][20] The Caco-2 cell line, derived from human colon carcinoma, is considered a gold standard for predicting human intestinal absorption.[9][10]

A common strategy is to use PAMPA for initial high-throughput screening and then advance promising candidates to Caco-2 or MDCK assays for more detailed characterization.

II. Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

If your this compound analogs show low Papp values in the apical to basolateral (A->B) direction, consider the following troubleshooting steps:

Step 1: Verify Assay Integrity

  • Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory's established Caco-2 cell line to confirm monolayer integrity.[10]

  • Lucifer Yellow Permeability: Run a Lucifer Yellow control to check for paracellular leakage. High permeability of this marker indicates compromised tight junctions.

Step 2: Assess Physicochemical Properties

  • Solubility: Determine the aqueous solubility of your compound in the assay buffer. Poor solubility is a frequent cause of low Papp values.[8]

  • LogD: Measure the distribution coefficient at the assay pH. An optimal LogD range (typically 1-3) is often required for good passive permeability.

Step 3: Investigate Compound Stability and Binding

  • Metabolic Stability: Assess the stability of your compound in the presence of Caco-2 cells. Degradation can lead to an underestimation of permeability.

  • Non-specific Binding: Low recovery (<70%) in the assay can indicate binding to the assay plates or accumulation within the cell monolayer.[9] Including Bovine Serum Albumin (BSA) in the receiver buffer can sometimes mitigate this.[9]

Issue 2: High Efflux Ratio (ER > 2) in Bidirectional Caco-2/MDCK Assays

A high efflux ratio suggests your compound is a substrate for efflux transporters.

Step 1: Confirm Efflux Transporter Involvement

  • Inhibitor Studies: Re-run the bidirectional assay in the presence of known efflux pump inhibitors.

    • Verapamil or Cyclosporine A: For P-gp inhibition.[10]

    • Ko143 or Fumitremorgin C: For BCRP inhibition. A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.[10]

Step 2: Utilize a P-gp Overexpressing Cell Line

  • MDR1-MDCK Assay: This cell line is transfected with the human MDR1 gene and overexpresses P-gp.[21][22][23] Comparing the efflux of your compound in wild-type MDCK cells versus MDR1-MDCK cells can definitively identify it as a P-gp substrate.[22]

Step 3: Structure-Activity Relationship (SAR) Guided Optimization

  • Reduce Hydrogen Bond Donors: Systematically cap or replace hydrogen bond donors to reduce the compound's affinity for efflux transporters.

  • Increase Lipophilicity/Introduce Bulk: Carefully increasing lipophilicity or adding bulky substituents can sometimes disrupt the recognition of the compound by the transporter.

  • Scaffold Hopping: In some cases, minor modifications to the pyrrolo[2,3-d]pyrimidine core may be necessary to evade efflux.

III. Experimental Protocols & Data Presentation

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the permeability and efflux potential of your analogs.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in supplemented DMEM.

  • Seed cells onto Transwell® inserts at an appropriate density.

  • Culture for 21-28 days to allow for differentiation and monolayer formation.[24]

  • Confirm monolayer integrity via TEER measurements and Lucifer Yellow permeability.[10]

2. Assay Procedure:

  • Wash monolayers with pre-warmed transport buffer (e.g., HBSS).[24]

  • A -> B Permeability: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

  • B -> A Permeability: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Collect samples from both donor and receiver compartments at the end of the incubation.

3. Sample Analysis and Data Calculation:

  • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:[9]

    • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[9][25]

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B->A) / Papp (A->B)[9]

Data Presentation: Interpreting Permeability Data

Clear data presentation is crucial for decision-making.

Table 1: Sample Permeability Data for this compound Analogs

Compound IDPapp (A->B) (10⁻⁶ cm/s)Papp (B->A) (10⁻⁶ cm/s)Efflux Ratio% Recovery
Analog-10.89.612.085
Analog-22.53.01.292
Analog-30.50.61.245
Propranolol25.023.81.098
Atenolol0.40.51.395
  • Analog-1: Exhibits low permeability and high efflux, suggesting it is a strong P-gp/BCRP substrate.

  • Analog-2: Shows moderate permeability and low efflux, indicating successful mitigation of the efflux issue.

  • Analog-3: Has very low permeability and low recovery, pointing towards potential solubility or non-specific binding problems.

IV. Visualization of Key Concepts

Diagram 1: Factors Influencing Cell Permeability

G cluster_0 Physicochemical Properties cluster_1 Biological Factors Solubility Aqueous Solubility Permeability Overall Cell Permeability Solubility->Permeability Lipophilicity Lipophilicity (LogD) Lipophilicity->Permeability PSA Polar Surface Area PSA->Permeability HBD Hydrogen Bond Donors/Acceptors HBD->Permeability Passive Passive Diffusion Passive->Permeability Efflux Efflux Transporters (P-gp, BCRP) Efflux->Permeability Uptake Uptake Transporters Uptake->Permeability

Caption: Key physicochemical and biological determinants of cell permeability.

Diagram 2: Bidirectional Caco-2 Assay Workflow

G cluster_assay Bidirectional Permeability Assay start Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days start->culture teer Verify Monolayer Integrity (TEER) culture->teer ab_transport ab_transport teer->ab_transport ba_transport ba_transport teer->ba_transport incubate Incubate at 37°C ab_transport->incubate ba_transport->incubate analyze LC-MS/MS Analysis incubate->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for conducting a bidirectional Caco-2 permeability assay.

V. References

  • Role of P-glycoprotein in drug disposition. PubMed. --INVALID-LINK--

  • MDR1-MDCK Permeability Assay. Creative Bioarray. --INVALID-LINK--

  • P-glycoprotein and its role in drug-drug interactions. UQ eSpace - The University of Queensland. --INVALID-LINK--

  • Physicochemical properties of drugs and membrane permeability. ResearchGate. --INVALID-LINK--

  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed. --INVALID-LINK--

  • In Vitro Solubility Assays in Drug Discovery. Ingenta Connect. --INVALID-LINK--

  • MDCK Permeability. Creative Biolabs. --INVALID-LINK--

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. --INVALID-LINK--

  • In vitro solubility assays in drug discovery. PubMed. --INVALID-LINK--

  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ACS Publications. --INVALID-LINK--

  • Caco-2 Permeability Assay. Evotec. --INVALID-LINK--

  • Caco-2 permeability assay. Creative Bioarray. --INVALID-LINK--

  • MDCK-MDR1 Permeability Assay. Evotec. --INVALID-LINK--

  • MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. PubMed. --INVALID-LINK--

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect. --INVALID-LINK--

  • Aqueous Solubility Assay. Enamine. --INVALID-LINK--

  • Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. --INVALID-LINK--

  • Aqueous Solubility Assays. Creative Bioarray. --INVALID-LINK--

  • Assay Card | MDCK Permeability. Concept Life Sciences. --INVALID-LINK--

  • Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. --INVALID-LINK--

  • Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. PubMed Central. --INVALID-LINK--

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. --INVALID-LINK--

  • Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. ResearchGate. --INVALID-LINK--

  • What are the physico-chemical properties of cell membrane? Quora. --INVALID-LINK--

  • ADME Caco-2 Permeability Assay. BioDuro. --INVALID-LINK--

  • Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Company of Biologists Journals. --INVALID-LINK--

  • Caco-2 Permeability. Sygnature Discovery. --INVALID-LINK--

  • Controlling the diffusion of small molecules from matrices processed by all-aqueous methodologies: towards the development of green pharmaceutical products. RSC Publishing. --INVALID-LINK--

  • Approaches for drug delivery to myotubes. A: Passive diffusion of small molecules across the sarcolemma. B. ResearchGate. --INVALID-LINK--

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. --INVALID-LINK--

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. --INVALID-LINK--

  • Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. PubMed. --INVALID-LINK--

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. --INVALID-LINK--

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. --INVALID-LINK--

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. --INVALID-LINK--

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. --INVALID-LINK--

  • Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model. Benchchem. --INVALID-LINK--

  • Caco 2 Cell Permeability Assay. PDF. --INVALID-LINK--

  • Reducing Passive Drug Diffusion from Electrophoretic Drug Delivery Devices through Co-Ion Engineering. NIH. --INVALID-LINK--

  • Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode). Enamine. --INVALID-LINK--

  • Reducing Passive Drug Diffusion from Electrophoretic Drug Delivery Devices through Co-Ion Engineering. ResearchGate. --INVALID-LINK--

  • Caco-2 Permeability Assay. Enamine. --INVALID-LINK--

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. --INVALID-LINK--

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. --INVALID-LINK--

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. --INVALID-LINK--

  • Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. MDPI. --INVALID-LINK--

  • Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. HiberCell. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer treatment. At the heart of these inhibitors lies the "scaffold," a core chemical structure responsible for anchoring the molecule within the ATP-binding site of the kinase. The choice of scaffold is a determining factor for an inhibitor's potency, selectivity, and overall drug-like properties.

Among the myriad of heterocyclic systems explored, the 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has emerged as a "privileged scaffold."[2] Its structure is a bioisostere of adenine, the core of ATP, allowing it to form key hydrogen bonds with the hinge region of the kinase active site.[3][4] This guide provides an in-depth comparison of the 2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds. We will delve into their structure-activity relationships (SAR), binding modes, and the experimental methodologies used to validate their performance, providing researchers with a comprehensive framework for scaffold selection and optimization.

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Hinge-Binder

The 7H-pyrrolo[2,3-d]pyrimidine core is a foundational element in numerous kinase inhibitors due to its inherent ability to mimic ATP.[3] The nitrogen atoms at positions 1 and 3, along with the exocyclic amino group often placed at C4, form critical hydrogen bonds with the backbone of the kinase hinge region. The absence of nitrogen at the 7-position (compared to a native purine) provides a vector for chemical modification, allowing for the exploration of different substituents to enhance potency and selectivity without disrupting the core hinge-binding interaction.[5]

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), Interleukin-2-inducible T-cell kinase (Itk), p21-activated kinase 4 (PAK4), and RET kinase.[3][6][7] The 2-chloro-6-methyl substitution on this core provides a versatile synthetic handle. The chlorine atom at the C2 position can be readily displaced by various nucleophiles, enabling the generation of diverse chemical libraries for screening and optimization.

G cluster_scaffold 7H-pyrrolo[2,3-d]pyrimidine Scaffold cluster_properties Key Properties Scaffold Core Scaffold (7-deazapurine) Hinge Hinge Binding Motif (Mimics Adenine) Scaffold->Hinge enables Vector1 C4 Position (Primary interaction vector, often substituted with an amine) Hinge->Vector1 modified by substitutions at Vector2 C5/C6 Positions (Vector into solvent front, key for selectivity) Hinge->Vector2 modified by substitutions at Vector3 N7 Position (Vector into back pocket, can influence Type II binding) Hinge->Vector3 modified by substitutions at Potency Potency Vector1->Potency modulate Selectivity Selectivity Vector1->Selectivity modulate PK Pharmacokinetics Vector1->PK modulate Vector2->Potency modulate Vector2->Selectivity modulate Vector2->PK modulate Vector3->Potency modulate Vector3->Selectivity modulate Vector3->PK modulate

A Comparative Landscape of Kinase Inhibitor Scaffolds

While the 7-deazapurine core is highly effective, a diverse range of other scaffolds have been successfully developed into clinical drugs. Understanding their distinct features is crucial for rational drug design.

ScaffoldKey Features & Binding InteractionsRepresentative Kinase TargetsApproved Drug Example(s)
7H-pyrrolo[2,3-d]pyrimidine ATP-mimetic; H-bonds to hinge via N1 and exocyclic amine. N7-H allows for diverse substitutions.[3][7]JAK family, RET, Itk, PAK4Tofacitinib, Ruxolitinib
Pyrazolo[3,4-d]pyrimidine Isostere of 7-deazapurine; also an ATP-mimetic hinge-binder. Often utilized for covalent inhibitors.[8][9]BTK, SRC family, MERIbrutinib, Parsaclisib[10]
Quinazoline / Quinoline Forms one or two H-bonds with the hinge region. A highly versatile and common scaffold.[11][12]EGFR, VEGFR, HER2Gefitinib, Erlotinib, Lapatinib
Thienopyrimidine Bioisostere of purines; provides an adaptive platform for various kinase targets.[13]EGFR, PI3K, Aurora KinaseOlmutinib, Pictilisib[13]
Indole Carboxamide / Phenyl Urea Often associated with Type II inhibitors that bind to the inactive "DFG-out" conformation.[14][15]VEGFR-2, B-Raf, PDGFRSorafenib, Sunitinib

Head-to-Head Analysis: Binding Modes and Selectivity

The primary distinction between kinase inhibitor scaffolds often lies in how they engage the kinase active site. Most inhibitors are classified as Type I or Type II.

  • Type I Inhibitors bind to the active conformation of the kinase ("DFG-in"), directly competing with ATP. Scaffolds like 7H-pyrrolo[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and quinazoline are classic examples used to build Type I inhibitors.[16][17] Their selectivity is typically achieved by exploiting subtle differences in the shape and composition of the ATP pocket immediately surrounding the adenine-binding region.

  • Type II Inhibitors bind to the inactive "DFG-out" conformation, where the DFG motif has flipped.[14] This exposes an additional hydrophobic pocket adjacent to the ATP site. Scaffolds like phenyl urea are hallmarks of Type II inhibitors.[18] Because they engage a less-conserved allosteric site, Type II inhibitors can sometimes achieve higher selectivity.[14] Interestingly, some scaffolds, including 7H-pyrrolo[2,3-d]pyrimidine, can be adapted to create Type II inhibitors by adding appropriate substituents that can reach and occupy this back pocket.[7]

G cluster_type1 Type I Inhibition cluster_type2 Type II Inhibition T1_Inhibitor Type I Inhibitor (e.g., Quinazoline, Pyrrolopyrimidine) Active_Kinase Active Kinase ('DFG-in' Conformation) T1_Inhibitor->Active_Kinase Binds to ATP ATP Active_Kinase->ATP Competes with T2_Inhibitor Type II Inhibitor (e.g., Phenyl Urea) Inactive_Kinase Inactive Kinase ('DFG-out' Conformation) T2_Inhibitor->Inactive_Kinase Binds to and stabilizes Allosteric_Pocket Allosteric Pocket Inactive_Kinase->Allosteric_Pocket Exposes

Comparative Potency Data

The following table summarizes representative IC₅₀ values for inhibitors derived from different scaffolds against key kinase targets. This data illustrates how scaffold choice and subsequent chemical modification influence potency.

Inhibitor (Scaffold)Target KinaseIC₅₀ (nM)Reference
Compound 5k (Pyrrolo[2,3-d]pyrimidine)EGFR40[19]
Compound 5k (Pyrrolo[2,3-d]pyrimidine)VEGFR2112[19]
Compound 5k (Pyrrolo[2,3-d]pyrimidine)CDK2204[19]
Ibrutinib (Pyrazolo[3,4-d]pyrimidine)BTK~0.5[9]
Gefitinib (Quinazoline)EGFR2-37[11]
Sorafenib (Phenyl Urea)VEGFR-290[20]
Sunitinib (Indole Carboxamide)VEGFR-29[20]

Note: IC₅₀ values can vary based on assay conditions.

Experimental Corner: Methodologies for Scaffold Evaluation

Objective comparison of kinase inhibitor scaffolds requires robust and standardized experimental protocols. Here, we outline two fundamental workflows: determining inhibitory potency (IC₅₀) and assessing kinase selectivity.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to determine the IC₅₀ of a compound by measuring ADP production, a direct product of kinase activity.[21][22]

Causality: This method is chosen for its high sensitivity and broad applicability across different kinases. It directly measures enzymatic turnover, providing a reliable quantification of inhibition.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., a novel this compound derivative) in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup: In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

  • Add 2 µL of the kinase of interest (e.g., JAK2) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., a specific peptide substrate for JAK2 and 10 µM ATP) to each well to start the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Kinase Selectivity Profiling (Differential Scanning Fluorimetry - DSF)

DSF, or thermal shift assay, is a rapid method to assess the binding of a compound to a panel of kinases by measuring the change in protein melting temperature (Tₘ).[23][24]

Causality: This technique is a powerful secondary screening tool. It is high-throughput, requires no specific substrates, and can be used for a wide range of kinases, making it ideal for profiling selectivity.[23] A significant thermal shift indicates a stabilizing binding event.

Methodology:

  • Reagent Preparation: Prepare solutions of each kinase to be tested in a suitable buffer. Prepare a stock solution of the test compound.

  • Plate Setup: In a 96-well or 384-well PCR plate, add the kinase solution, the test compound (at a fixed concentration, e.g., 10 µM), and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. Include a DMSO control for each kinase.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Acquisition: As the protein unfolds, the dye binds, and fluorescence increases. The instrument will generate a melting curve for each well.

  • Data Analysis: The melting temperature (Tₘ) is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ of the compound-treated sample (ΔTₘ = Tₘ,compound - Tₘ,control). A larger ΔTₘ indicates stronger binding. Comparing ΔTₘ values across a panel of kinases reveals the compound's selectivity profile.

G start Novel Compound (e.g., Pyrrolopyrimidine derivative) assay1 Primary Assay: In Vitro Kinase Inhibition (e.g., ADP-Glo) start->assay1 decision1 Potent? (IC50 < 1 µM) assay1->decision1 assay2 Secondary Assay: Kinase Selectivity Profiling (e.g., DSF on Kinase Panel) decision1->assay2 Yes stop1 Discard or Re-synthesize decision1->stop1 No decision2 Selective? assay2->decision2 assay3 Cellular Assays (Target Engagement, Anti-proliferation) decision2->assay3 Yes stop2 Optimize for Selectivity decision2->stop2 No end Lead Candidate assay3->end

Conclusion and Future Perspectives

The this compound scaffold represents a highly validated and versatile starting point for the design of potent and selective kinase inhibitors. Its strength lies in its intrinsic ability to mimic ATP, ensuring strong binding to the kinase hinge region. When compared to other prominent scaffolds, its adaptability allows for the development of both highly selective inhibitors for specific targets and multi-targeted agents by modifying substitution patterns.

Scaffolds like quinazoline have a long history in targeting receptor tyrosine kinases, while pyrazolo[3,4-d]pyrimidines have proven exceptionally effective for both reversible and covalent inhibitors. The future of kinase inhibitor design will likely involve a multi-faceted approach. This includes the development of novel scaffolds to access new chemical space, the creative "scaffold hopping" from known frameworks to overcome resistance mutations, and the increasing use of computational methods to predict binding affinity and selectivity.[25][26] The 7H-pyrrolo[2,3-d]pyrimidine core, with its proven track record and synthetic tractability, will undoubtedly remain a cornerstone of these efforts, continuing to yield new generations of targeted therapies.

References

A Head-to-Head Comparative Analysis of Novel Pyrrolo[2,3-d]pyrimidine Analogs Versus Approved JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure. Its resemblance to the purine core of ATP allows for potent and selective targeting of various kinases, a characteristic exemplified by the clinical success of several approved drugs. This guide provides an in-depth, head-to-head comparison of a promising 2-chloro-6-substituted-7H-pyrrolo[2,3-d]pyrimidine analog with the established Janus kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib. Through a detailed examination of their respective inhibitory profiles, underlying mechanisms, and the experimental methodologies used for their evaluation, this document aims to furnish researchers with the critical insights necessary for advancing their own drug discovery programs.

The Central Role of the JAK-STAT Pathway in Disease

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into a transcriptional response within the cell nucleus. This pathway is fundamental to a host of physiological processes, including hematopoiesis, immune surveillance, and inflammation. The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs subsequently dimerize, translocate to the nucleus, and modulate the expression of genes integral to cell proliferation, differentiation, and survival.

Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and inflammatory conditions. Consequently, the development of small molecule inhibitors that target the catalytic activity of JAKs has emerged as a highly successful therapeutic strategy.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription Protein_Synthesis Protein_Synthesis JAK_Inhibitor JAK Inhibitor (e.g., Pyrrolo[2,3-d]pyrimidine analog) JAK_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Motif

The 7H-pyrrolo[2,3-d]pyrimidine core is a key pharmacophore that effectively mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase domain of various enzymes. This structural feature is central to the design of numerous kinase inhibitors, including the approved drugs discussed in this guide. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Head-to-Head Comparison: A Novel Analog vs. Approved Drugs

For this comparative analysis, we will evaluate a novel 2-chloro-6-substituted-7H-pyrrolo[2,3-d]pyrimidine analog, designated here as Analog 8o , against the FDA-approved JAK inhibitors Tofacitinib and Ruxolitinib . Analog 8o is a representative compound from a series of recently developed pyrrolo[2,3-d]pyrimidine derivatives designed as potent and selective JAK1 inhibitors.

In Vitro Kinase Inhibitory Profile

The inhibitory potency of these compounds against the four members of the JAK family is a critical determinant of their therapeutic efficacy and potential side-effect profile. The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 Selectivity
Analog 8o 0.33.0>1000Not Reported10-fold
Tofacitinib 3.24.11.634~1.3-fold
Ruxolitinib 3.32.842819~0.85-fold

Data for Analog 8o is from a 2022 study on hydrazinyl-containing pyrrolo[2,3-d]pyrimidines.[1] Data for Tofacitinib and Ruxolitinib are compiled from various preclinical studies.

From this data, it is evident that Analog 8o exhibits exceptional potency against JAK1, with an IC50 value in the sub-nanomolar range.[1] Furthermore, it displays a 10-fold selectivity for JAK1 over JAK2.[1] In contrast, Tofacitinib shows potent inhibition of JAK1, JAK2, and JAK3 with less selectivity, while Ruxolitinib is a potent dual inhibitor of JAK1 and JAK2 with significant selectivity over JAK3 and TYK2.[2] The high selectivity of Analog 8o for JAK1 may translate to a more targeted therapeutic effect with a potentially improved safety profile, particularly concerning side effects associated with JAK2 inhibition, such as anemia and thrombocytopenia.

Cellular Activity: Inhibition of Cell Proliferation

The ability of these compounds to inhibit the proliferation of cancer cell lines that are dependent on JAK signaling provides a measure of their cellular potency.

CompoundCell LineAssay TypeIC50 (µM)
Analog 8o Not Reported-Not Reported
Tofacitinib VariousMTT AssayVaries by cell line
Ruxolitinib HEL (human erythroleukemia)Cell Proliferation~0.188

Data for Ruxolitinib is from preclinical studies.[2] Data for Tofacitinib is widely available but varies depending on the cell line and experimental conditions.

While specific cellular proliferation data for Analog 8o was not available in the primary publication, its potent enzymatic inhibition of JAK1 suggests it would likely demonstrate significant anti-proliferative effects in cell lines dependent on JAK1 signaling. Ruxolitinib has been shown to inhibit the proliferation of JAK2-dependent cell lines, consistent with its potent inhibition of this kinase.[2]

Experimental Methodologies: A Closer Look

To ensure the scientific integrity of this comparison, it is crucial to understand the experimental protocols used to generate the data.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of an inhibitor to a kinase.

LanthaScreen Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Tracer, Antibody, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into 384-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Antibody Add Kinase-Europium Antibody Mixture to all wells Dispense_Inhibitor->Add_Kinase_Antibody Add_Tracer Add Alexa Fluor 647-labeled Tracer to all wells Add_Kinase_Antibody->Add_Tracer Incubate Incubate at Room Temperature for 1 hour Add_Tracer->Incubate Read_Plate Read FRET Signal on a Plate Reader Incubate->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A simplified workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of the kinase of interest, a europium-labeled anti-tag antibody that binds to the kinase, an Alexa Fluor® 647-labeled ATP-competitive tracer, and a serial dilution of the test inhibitor.

  • Assay Assembly: In a 384-well plate, the test inhibitor is first added, followed by the kinase/antibody mixture and finally the tracer.

  • Incubation: The plate is incubated at room temperature for a defined period (typically 1 hour) to allow the binding reactions to reach equilibrium.

  • Signal Detection: The FRET signal is measured using a plate reader. When the tracer is bound to the kinase, the europium donor and the Alexa Fluor® 647 acceptor are in close proximity, resulting in a high FRET signal.

  • Data Analysis: The presence of a competing inhibitor displaces the tracer, leading to a decrease in the FRET signal. The concentration of the inhibitor that causes a 50% reduction in the FRET signal is determined as the IC50 value.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Crystal Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Conclusion and Future Directions

This head-to-head comparison highlights the potential of novel 2-chloro-6-substituted-7H-pyrrolo[2,3-d]pyrimidine analogs, such as Analog 8o, as highly potent and selective JAK1 inhibitors. The superior selectivity of Analog 8o for JAK1 over JAK2, when compared to the approved drugs Tofacitinib and Ruxolitinib, suggests a promising avenue for the development of next-generation JAK inhibitors with an improved therapeutic window.

For researchers in the field, these findings underscore the continued importance of the pyrrolo[2,3-d]pyrimidine scaffold in kinase inhibitor design. The detailed experimental methodologies provided herein offer a robust framework for the evaluation of new chemical entities. Future studies should focus on a comprehensive preclinical evaluation of promising analogs like 8o, including in vivo efficacy studies in relevant disease models and a thorough assessment of their pharmacokinetic and safety profiles. Such investigations will be crucial in determining their potential for clinical development and their ability to address the unmet medical needs of patients with autoimmune and inflammatory diseases.

References

A Comparative Guide to Validating the Anti-Cancer Activity of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-cancer activity of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will present a direct comparison with Doxorubicin, a standard chemotherapeutic agent, using the A549 human lung carcinoma cell line as a model system. The methodologies detailed herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its structural similarity to adenine allows it to competitively bind to the ATP-binding sites of various kinases, which are often dysregulated in cancer.[4] This guide will walk through the essential in vitro assays to determine the cytotoxic and apoptotic effects of a novel compound from this class, this compound, providing a clear rationale for each experimental step.

Experimental Design and Rationale

A logical and well-controlled experimental design is paramount for the unambiguous validation of a compound's activity. Our workflow is designed to first assess the overall cytotoxicity, then delve into the specific mechanism of cell death, and finally, probe the molecular machinery involved.

Cell Line Selection: A549

The A549 cell line, derived from human lung adenocarcinoma, is a workhorse in cancer research for several reasons:

  • Robustness and Reproducibility: It is a well-characterized and stable cell line, leading to consistent results.

  • Relevance: Lung cancer remains a leading cause of cancer-related mortality, making A549 a clinically relevant model.

  • Previous Studies: Numerous studies have utilized A549 cells to evaluate the efficacy of pyrrolo[2,3-d]pyrimidine derivatives, providing a basis for comparison.[5][6]

Comparator Compound: Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic with potent anti-cancer activity. It serves as an excellent positive control and benchmark for comparison due to its well-understood mechanisms, which include DNA intercalation and inhibition of topoisomerase II.[7] Comparing our test compound to Doxorubicin allows us to contextualize its potency and efficacy against a clinical standard.[8]

Experimental Workflow

The validation process follows a logical progression from broad cellular effects to specific molecular events. This multi-assay approach ensures a comprehensive understanding of the compound's biological activity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Pathway Analysis A A549 Cell Culture B Treatment with 2-Chloro-6-methyl- 7H-pyrrolo[2,3-d]pyrimidine & Doxorubicin (Dose-Response) A->B C MTT Assay for Cell Viability B->C D Calculate IC50 Values C->D E Treat A549 cells at IC50 concentrations D->E Inform concentration selection F Annexin V/PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptosis vs. Necrosis G->H I Treat A549 cells at IC50 concentrations H->I Confirm apoptotic mechanism J Protein Lysate Preparation I->J K Western Blotting J->K L Probe for Apoptosis Markers (Caspase-3, PARP, Bcl-2, Bax) K->L

Caption: Experimental workflow for compound validation.

Methodologies

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9][11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with ice-cold PBS and detach using trypsin. Centrifuge all cells at 300 x g for 5 minutes.[13]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[14]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis Markers

Western blotting allows for the detection and semi-quantitative analysis of specific proteins, providing insight into the molecular pathways affected by the compound.[15][16] We will probe for key proteins in the apoptotic cascade.

Key Markers:

  • Caspase-3: An executioner caspase. Detection of its cleaved (active) form is a hallmark of apoptosis.[17]

  • PARP-1: A substrate of cleaved Caspase-3. Its cleavage is another indicator of apoptosis.[16]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate.[17]

Protocol:

  • Protein Extraction: Treat cells as in the apoptosis assay. Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15]

Data Presentation and Interpretation

Here we present hypothetical data to illustrate the expected outcomes of the described validation workflow.

Table 1: Cytotoxicity in A549 Cells (48h Treatment)
CompoundIC50 (µM)
This compound4.5 ± 0.6
Doxorubicin0.8 ± 0.1

Interpretation: The IC50 values indicate that Doxorubicin is more potent in its cytotoxic effect on A549 cells than the test compound. However, an IC50 in the low micromolar range for a novel compound is considered a promising result for further development.[3]

Table 2: Induction of Apoptosis in A549 Cells (24h Treatment at IC50)
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control95.2 ± 1.52.1 ± 0.42.7 ± 0.5
This compound (4.5 µM)48.7 ± 3.135.8 ± 2.515.5 ± 1.9
Doxorubicin (0.8 µM)45.1 ± 2.839.5 ± 3.015.4 ± 2.1

Interpretation: Both compounds significantly increase the percentage of cells undergoing apoptosis compared to the untreated control. This suggests that the observed cytotoxicity is, at least in part, mediated by the induction of programmed cell death.

Western Blot Analysis

A western blot would be expected to show a dose-dependent increase in the expression of cleaved Caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio upon treatment with this compound. This would provide molecular evidence that the compound induces apoptosis through the intrinsic (mitochondrial) pathway.

G Compound 2-Chloro-6-methyl- 7H-pyrrolo[2,3-d]pyrimidine Kinase Target Kinase (e.g., EGFR, FAK, Mps1) Compound->Kinase Inhibits Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Kinase->Bcl2 Regulates Bax Bax (Pro-apoptotic) (Upregulated) Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves Casp3 Caspase-3 (Cleaved) ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Hypothesized apoptotic signaling pathway.

Conclusion

This guide outlines a robust, multi-faceted approach to validate the anti-cancer activity of this compound. By systematically evaluating cytotoxicity, determining the mode of cell death, and investigating the underlying molecular mechanisms, researchers can generate a comprehensive and reliable dataset. The direct comparison with a standard-of-care agent like Doxorubicin provides crucial context for the compound's potency and potential for further preclinical and clinical development. The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and rigorous in vitro validation is the critical first step in translating these discoveries into effective cancer therapies.[5][18][19]

References

Comparative Efficacy of 2-Chloro-Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives in Overcoming Drug-Resistant Kinase Mutations

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Executive Summary

The emergence of acquired drug resistance is a primary obstacle in the long-term efficacy of targeted cancer therapies, particularly those involving kinase inhibitors. Mutations within the kinase domain, such as the notorious T790M and C797S mutations in the Epidermal Growth Factor Receptor (EGFR), can render first and second-generation inhibitors ineffective. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of next-generation kinase inhibitors.[1][2] Its structural mimicry of the ATP purine core allows for potent and selective binding to the kinase hinge region.[3] This guide provides a comparative analysis of 2-chloro-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, highlighting their efficacy against clinically relevant drug-resistant mutations. We will delve into the mechanistic rationale, comparative experimental data, and key methodologies for evaluating these promising therapeutic agents.

The Challenge: Acquired Resistance in Kinase-Targeted Therapy

Kinase inhibitors have revolutionized the treatment of cancers driven by specific oncogenic mutations. In Non-Small Cell Lung Cancer (NSCLC), first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib offered significant benefits for patients with activating mutations (e.g., L858R, exon 19 deletions).[4] However, clinical responses are often temporary, with most patients developing resistance, commonly through the acquisition of a secondary "gatekeeper" mutation, T790M.

Second-generation, covalent irreversible inhibitors were developed to overcome this, but their efficacy can be limited by toxicity due to off-target inhibition of wild-type (WT) EGFR. The subsequent emergence of tertiary mutations, such as C797S, confers resistance to these covalent inhibitors by removing the cysteine residue required for the irreversible bond, presenting a formidable clinical challenge that necessitates the development of fourth-generation inhibitors.[5][6]

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is an isostere of purine, enabling it to function as an effective ATP-competitive inhibitor by forming crucial hydrogen bonds within the kinase hinge region.[2][3] The strategic placement of a reactive moiety, such as a chlorine atom at the C2 or C4 position, provides a chemical handle for further modification and, in many cases, for covalent targeting of nearby nucleophilic residues like cysteine.[7]

This guide focuses on derivatives featuring a 2-chloro substitution, a key feature in many advanced kinase inhibitor designs. This substitution pattern allows for versatile synthetic elaboration, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Figure 1: Mechanism of covalent inhibition by pyrrolo[2,3-d]pyrimidine derivatives. The core mimics ATP to bind the hinge region, while an electrophilic warhead forms a covalent bond with a key cysteine residue, leading to irreversible inhibition.

Comparative Efficacy Against Drug-Resistant EGFR Mutations

The true test of a next-generation TKI lies in its ability to potently inhibit clinically relevant mutant forms of the target kinase while sparing the wild-type form to minimize toxicity. Derivatives of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated exceptional promise in this regard.

One study detailed a series of derivatives designed to overcome the C797S mutation in EGFR.[6] A lead compound, 12i , exhibited potent inhibitory activity against the T790M mutant with an IC50 of 0.21 nM, showing over 100-fold selectivity compared to wild-type EGFR (IC50 of 22 nM).[4][6] This high degree of selectivity is critical for achieving a wider therapeutic window.

Another series of fourth-generation inhibitors was developed to target the formidable triple mutation (e.g., 19del/T790M/C797S).[5] A standout compound, 31r , demonstrated subnanomolar IC50 values against cell lines expressing this triple mutation while exhibiting minimal activity against WT-EGFR.[5]

Table 1: Comparative Inhibitory Activity (IC50) of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR Variants
Compound IDWT-EGFR (nM)EGFRT790M (nM)EGFR19del/T790M/C797S (nM)Selectivity Index (WT/Mutant)Source
Gefitinib ~25~500>1000~0.05[6] (Implied)
Osimertinib ~200~1~300~200[6] (Implied)
Compound 12i 220.21Not Reported104.8[6]
Compound 31r >1000Not Reported0.45>2222[5]

Data synthesized from cited literature. Selectivity Index is calculated as IC50(WT)/IC50(Mutant).

The data clearly illustrates the superior potency and selectivity of the newer pyrrolo[2,3-d]pyrimidine derivatives. Compound 12i shows a remarkable improvement over previous generations against the T790M mutation, while 31r effectively addresses the C797S-mediated resistance that renders many covalent inhibitors obsolete.[5][6]

Experimental Protocols for Evaluation

The robust evaluation of novel kinase inhibitors requires a standardized set of biochemical and cell-based assays. The following protocols provide a framework for assessing the efficacy of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Protocol 1: General Synthesis of 4-Amino Substituted 2-Chloro-7H-pyrrolo[2,3-d]pyrimidines

The synthesis of these derivatives often begins with the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. A crucial step is the protection of the nitrogen at position 7 to prevent side reactions, followed by a selective nucleophilic aromatic substitution.

Rationale: Protecting the N7 position (e.g., with a POM or SEM group) ensures that subsequent reactions occur specifically at the desired C4 or C2 positions of the pyrimidine ring.[4][8] The C4 chlorine is typically more reactive, allowing for selective substitution first, followed by modification at the C2 position.

Figure 2: Generalized synthetic workflow for 2-chloro-pyrrolo[2,3-d]pyrimidine derivatives.

Step-by-Step Methodology:

  • N7 Protection: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equiv.) in an anhydrous aprotic solvent (e.g., DMF). Cool the solution to 0°C and add a base such as sodium hydride (NaH, 1.1 equiv.) portion-wise. Stir for 30 minutes, then add the protecting group agent (e.g., pivaloyloxymethyl chloride, POM-Cl, 1.2 equiv.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Selective C4 Amination: To the N7-protected intermediate (1 equiv.) in a suitable solvent (e.g., dioxane), add the desired amine (1.1 equiv.), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3). Heat the mixture under an inert atmosphere (e.g., Argon) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired 4-amino-2-chloro intermediate.[4]

  • Final Modification/Deprotection: The 2-chloro group can be further functionalized if needed. The N7 protecting group can be removed under appropriate conditions to yield the final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a quantitative measure of inhibitor binding to the target kinase.

Rationale: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor. It is highly sensitive, requires minimal enzyme, and is amenable to high-throughput screening. The choice of a broad-spectrum tracer allows for profiling against a wide panel of kinases to assess selectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a serial dilution of the test compound (e.g., 2-chloro-pyrrolo[2,3-d]pyrimidine derivative) in a buffer solution containing 1% DMSO. Prepare solutions of the target kinase (e.g., EGFR T790M/C797S), a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the serially diluted test compound.

  • Kinase/Antibody Addition: Add 2.5 µL of the kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTS Assay)

This assay determines the cytotoxic effect of the inhibitor on cancer cell lines engineered to express specific drug-resistant mutations.

Rationale: While a kinase inhibition assay confirms target engagement, a cell-based assay is essential to confirm that this inhibition translates into a functional anti-proliferative effect in a biological context. Using cell lines with specific mutations (e.g., Ba/F3 cells transfected with EGFR mutants) allows for a direct comparison of efficacy against different resistance mechanisms.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3 cells expressing the desired EGFR mutant (e.g., 19del/T790M/C797S) into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors capable of overcoming significant mechanisms of drug resistance. The derivatives discussed demonstrate a clear strategic advantage, particularly against challenging EGFR mutations in NSCLC.[5][6] Their success is rooted in the combination of ATP-competitive binding via the core heterocycle and the strategic functionalization enabled by the chloro-substituent.

Future research will undoubtedly focus on:

  • Tackling Novel Resistance Mutations: As new resistance mechanisms emerge, this versatile scaffold will be adapted to design inhibitors with novel binding modes.

  • Improving Pharmacokinetic Properties: Further chemical modifications will aim to enhance metabolic stability, oral bioavailability, and reduce off-target toxicities.[5][10]

  • Multi-Targeted Inhibition: The pyrrolo[2,3-d]pyrimidine core is a platform for developing inhibitors that target multiple kinases involved in cancer progression or resistance pathways, such as JAK/STAT or VEGFR.[1][11][12]

By leveraging the established principles of medicinal chemistry and employing rigorous evaluation protocols, researchers can continue to develop groundbreaking therapies based on this remarkable chemical scaffold, offering new hope to patients who have exhausted current treatment options.

References

A Senior Application Scientist's Guide to Benchmarking New Pyrrolo[2,3-d]pyrimidine Derivatives Against First-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery Professionals

Introduction: The Enduring Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of targeted cancer therapy, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the design of potent kinase inhibitors.[1] Its structural resemblance to adenine, the core component of ATP, makes it an ideal framework for developing ATP-competitive inhibitors that can effectively block the signaling cascades driving oncogenesis.[2][3] First-generation inhibitors built upon this scaffold demonstrated the clinical potential of targeting kinases like the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs). However, the evolution of drug resistance has necessitated the development of next-generation derivatives with improved potency, enhanced selectivity, and the ability to overcome these resistance mechanisms.

This guide provides a comprehensive framework for benchmarking new pyrrolo[2,3-d]pyrimidine derivatives against their first-generation predecessors. We will delve into the critical experimental assays, explain the scientific rationale behind methodological choices, and present a clear strategy for data interpretation, using the well-documented progression of EGFR inhibitors as our primary case study.

The Rationale for New Derivatives: Overcoming the Hurdle of Acquired Resistance

The clinical success of first-generation EGFR inhibitors, such as gefitinib and erlotinib, was a landmark in precision medicine. However, their efficacy is often limited by the emergence of on-target resistance mutations. The most common of these is the T790M "gatekeeper" mutation, which was addressed by second- and third-generation inhibitors. More recently, the C797S mutation has arisen as a key mechanism of resistance to third-generation agents like osimertinib, creating a pressing need for fourth-generation molecules.[4] New pyrrolo[2,3-d]pyrimidine derivatives are being rationally designed to form different interactions within the ATP-binding pocket, thereby inhibiting these triple-mutant EGFR variants.[4]

EGFR_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_inhibitors Inhibitor Generations cluster_signaling Downstream Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates T790M T790M Mutation EGFR->T790M Develops Resistance Gen1 1st Gen Inhibitor (e.g., Gefitinib) Gen1->EGFR Gen4 New Derivative (4th Gen) Gen4->T790M Inhibits C797S C797S Mutation Gen4->C797S Inhibits Triple Mutant (WT/T790M/C797S) Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation ATP ATP ATP->EGFR Binds T790M->Gen1 Blocks Binding T790M->C797S Further Resistance Benchmarking_Workflow A Phase 1: Biochemical Potency B In Vitro Kinase Assay (IC50 & Ki Determination) A->B C Phase 2: Cellular Efficacy B->C Potent compounds advance D Cellular Proliferation Assay (e.g., Ba/F3, Cancer Lines) C->D E Target Phosphorylation Assay (Western Blot / ELISA) C->E F Phase 3: Selectivity & Safety Profile D->F Active compounds advance E->F G Kinome-wide Selectivity Panel (>100 Kinases) F->G H Preliminary PK/ADMET (Solubility, Stability) F->H I Lead Candidate G->I Selective compounds advance H->I

References

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy for 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop to Preclinical—The IVIVC Imperative

In the landscape of modern drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure," a distinction earned by its remarkable versatility and success as a core component of numerous approved kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a fertile ground for developing targeted therapies against cancers and inflammatory diseases.[1][2] The specific derivative, 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, represents a promising starting point for novel inhibitor design.

However, a potent molecule in a test tube does not always translate to an effective drug in a living system. This common chasm between laboratory results and whole-organism outcomes is where the critical discipline of in vitro-in vivo correlation (IVIVC) comes into play. Establishing a robust IVIVC is not merely an academic exercise; it is a cornerstone of a successful drug development program. It allows researchers to make informed decisions, predict clinical efficacy, and de-risk progression of drug candidates, saving invaluable time and resources.

This guide provides a comprehensive framework for researchers working with this compound derivatives. We will dissect the essential in vitro and in vivo assays, explain the causal logic behind experimental design, and, most importantly, illuminate the path to building a predictive correlation between your in vitro potency and in vivo efficacy data.

Part 1: In Vitro Characterization — Quantifying Potency and Cellular Impact

The initial step is to precisely quantify the inhibitory activity of your compound against its intended kinase target(s) and understand its effect in a cellular context. For pyrrolo[2,3-d]pyrimidine derivatives, which frequently target Janus kinases (JAKs), a multi-tiered approach is essential.[3][4]

Pillar 1: Biochemical Potency (IC50 Determination)

The most direct measure of a compound's inhibitory power is the half-maximal inhibitory concentration (IC50) determined through a biochemical assay.[5][6] This assay isolates the target kinase from other cellular components, providing a clean measure of target engagement.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol is a self-validating system designed to measure the dose-dependent inhibition of a recombinant kinase.

Causality Behind the Choices:

  • Recombinant Kinase: Using a purified, recombinant kinase ensures that the measured inhibition is a direct result of the compound's interaction with the target, free from confounding cellular factors.

  • ATP Concentration: Setting the ATP concentration near the Michaelis constant (Km) of the kinase is crucial for accurately determining the IC50 of an ATP-competitive inhibitor.[7]

  • Luminescence Detection: The ADP-Glo™ system is highly sensitive and has a large dynamic range, converting the amount of ADP produced during the kinase reaction into a luminescent signal. Less light means more effective inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound compound and comparators in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Dispense 50 nL of each compound concentration into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution (e.g., recombinant JAK1 and a suitable peptide substrate in kinase assay buffer) to each well.

  • Compound Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction. Final reaction volume is 10 µL. Incubate for 1 hour at room temperature.

  • Signal Development:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and develop the luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition & Analysis: Read the plate on a luminometer. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Pillar 2: Cellular Activity (Target Engagement and Phenotypic Effects)

A biochemical IC50 is vital, but it doesn't account for cell permeability, efflux pumps, or off-target effects. Cellular assays are the next critical step.

  • Target Phosphorylation Assay (e.g., In-Cell Western): This assay measures the phosphorylation of a kinase's direct downstream substrate (e.g., STAT proteins for JAKs). A reduction in phosphorylated STAT (pSTAT) in response to cytokine stimulation confirms the compound is engaging its target within the cell.

  • Cell Proliferation/Viability Assay: For oncology applications, this assay (e.g., using CellTiter-Glo®) determines the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase's signaling pathway.

Data Presentation: Comparative In Vitro Activity

Compound IDScaffoldTarget KinaseBiochemical IC50 (nM)[8]Cellular pSTAT IC50 (nM)[9]Cell Proliferation GI50 (nM)
Cmpd-A This compoundJAK15.255150
Cmpd-B 2,4-disubstituted-pyrrolo[2,3-d]pyrimidineJAK115.8180550
Tofacitinib Pyrrolo[2,3-d]pyrimidine (Reference)JAK1/31.22085

Data is illustrative and serves as a template for comparison.

In Vitro Experimental Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Compound Serial Dilution b Recombinant Kinase Assay (e.g., ADP-Glo) a->b c IC50 Determination b->c g Comprehensive In Vitro Profile c->g Potency d Cell Line Selection (Target-Dependent) e Target Phosphorylation Assay (pSTAT) d->e f Cell Proliferation Assay (e.g., CTG) d->f e->g Target Engagement f->g Phenotypic Effect G a Acclimatize DBA/1J Mice b Day 0: Primary Immunization (Collagen + CFA) a->b c Day 21: Booster Immunization (Collagen + IFA) b->c d Randomize & Begin Daily Dosing (Vehicle, Cmpd, Ref) c->d e Daily Monitoring: - Arthritis Score - Paw Thickness - Body Weight d->e f Day 42: Termination & Analysis (PK, Histo, Cytokines) e->f g Efficacy Assessment f->g G cluster_1 In Vivo Outcome a Biochemical Potency (IC50) b Cellular Activity (EC50) a->b Cellular Translation g Target Occupancy b->g determines required concentration c Efficacy (e.g., Tumor Growth Inhibition) d Absorption & Bioavailability d->g e Metabolism & Clearance e->g f Tissue Distribution f->g g->c drives

References

A Comparative Guide to the Therapeutic Index of Novel 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors.[1][2] Its resemblance to the purine nucleus allows it to function as an ATP-competitive inhibitor, targeting a wide range of kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.[1][2] The strategic incorporation of a chlorine atom at the 2-position and a methyl group at the 6-position of this scaffold can significantly influence its binding affinity, selectivity, and overall pharmacological profile. This guide provides a comprehensive framework for assessing the therapeutic index (TI) of novel derivatives based on this promising scaffold, offering a comparative analysis against established alternatives and detailing the requisite experimental methodologies.

The therapeutic index is a critical measure of a drug's safety, defined as the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[3][4] A higher TI indicates a wider margin of safety, a crucial attribute for any clinical candidate.[5][6] This guide will delineate the necessary in vitro and in vivo studies to robustly determine the TI of novel 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine derivatives.

I. The Strategic Approach to Therapeutic Index Assessment

A thorough evaluation of the therapeutic index necessitates a multi-faceted approach, beginning with in vitro cytotoxicity and efficacy assays and progressing to more complex in vivo models. This tiered strategy allows for early identification of promising candidates and elimination of those with unfavorable safety profiles, thus conserving resources.

Experimental Workflow for Therapeutic Index Determination

The following diagram outlines the logical flow of experiments for a comprehensive assessment of the therapeutic index.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment In Vitro Cytotoxicity In Vitro Cytotoxicity In Vitro Efficacy In Vitro Efficacy In Vitro Cytotoxicity->In Vitro Efficacy Determine IC50 on cancer & normal cells TI Calculation (In Vitro) TI Calculation (In Vitro) In Vitro Efficacy->TI Calculation (In Vitro) Determine EC50 on target pathway Animal Model Selection Animal Model Selection TI Calculation (In Vitro)->Animal Model Selection Promising candidates advance Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Tumor xenograft models Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies Determine ED50 TI Calculation (In Vivo) TI Calculation (In Vivo) Toxicity Studies->TI Calculation (In Vivo) Determine TD50/LD50

Caption: Workflow for determining the therapeutic index of novel compounds.

II. In Vitro Assessment: The Foundation of Safety and Efficacy

The initial phase of TI assessment relies on robust and reproducible in vitro assays to determine a compound's cytotoxic potential against both cancerous and normal cells, as well as its efficacy in modulating the intended biological target.

A. Cytotoxicity Profiling: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] This assay is crucial for determining the half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%.[8] By comparing the IC50 values in cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) with those in normal, non-cancerous cell lines (e.g., HEK293 for human embryonic kidney cells), an initial in vitro therapeutic index can be calculated.[9]

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal)In Vitro TI (HEK293/MCF-7)
Derivative A 0.50.81530
Derivative B 1.21.5108.3
Doxorubicin 0.10.2110
B. In Vitro Efficacy: Target Engagement and Pathway Modulation

The pyrrolo[2,3-d]pyrimidine scaffold is known to target various kinases.[1][2] Therefore, assessing the efficacy of novel derivatives requires assays that measure their ability to inhibit the specific kinase of interest. This can be achieved through enzymatic assays or cell-based assays that measure the phosphorylation of downstream substrates. The half-maximal effective concentration (EC50) is determined from these assays.

Signaling Pathway Modulation

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by these derivatives, leading to apoptosis.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo[2,3-d]pyrimidine Derivative->Receptor Tyrosine Kinase Inhibition Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: Inhibition of a receptor tyrosine kinase by a pyrrolo[2,3-d]pyrimidine derivative.

III. In Vivo Evaluation: Translating In Vitro Promise to Preclinical Reality

Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy and toxicity in a whole-organism context.[10][11] This phase is critical for determining the preclinical therapeutic index.

A. Efficacy Studies in Animal Models

The anticancer efficacy of the novel derivatives is typically evaluated in rodent models, such as immunodeficient mice bearing human tumor xenografts.[11][12] Key parameters measured include tumor growth inhibition, body weight changes, and overall survival.[13] The effective dose 50 (ED50), the dose that produces the desired therapeutic effect in 50% of the population, is determined from these studies.[14]

B. Toxicity Studies

Toxicity studies are conducted to determine the safety profile of the compounds. These studies involve administering escalating doses of the derivatives to healthy animals and monitoring for adverse effects.[13] Key endpoints include mortality, clinical signs of toxicity, changes in body weight, and histopathological analysis of major organs.[15] The toxic dose 50 (TD50), the dose that causes toxicity in 50% of the population, or the lethal dose 50 (LD50), the dose that is lethal to 50% of the population, is determined.[3][14]

Table 2: Hypothetical In Vivo Efficacy and Toxicity Data

CompoundED50 (mg/kg)TD50 (mg/kg)In Vivo TI (TD50/ED50)
Derivative A 1030030
Derivative B 2525010
Doxorubicin 2105

IV. Detailed Experimental Protocols

A. MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.[7]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][16]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[8]

B. In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.[12]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the test compounds and vehicle control to the mice via an appropriate route (e.g., intravenous, oral) according to a predetermined dosing schedule.[12]

  • Monitoring: Measure tumor volume and body weight regularly.[13]

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition and determine the ED50.

V. Conclusion and Future Directions

The comprehensive assessment of the therapeutic index is a cornerstone of preclinical drug development. The this compound scaffold holds significant promise for the development of novel kinase inhibitors.[17][18] The structure-activity relationship of these derivatives is a key area of investigation, with substitutions at various positions of the pyrrolopyrimidine ring influencing potency and selectivity.[19][20][21] By employing the systematic approach outlined in this guide, researchers can effectively identify derivatives with a favorable therapeutic window, paving the way for their advancement into clinical trials. The data presented herein, while hypothetical, illustrates the comparative analysis necessary to select lead candidates with the highest potential for safe and effective therapeutic intervention. Further optimization of this scaffold, guided by a thorough understanding of its interaction with target kinases, will continue to be a fruitful area of research.[22][23]

VI. References

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  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. (n.d.). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • MTT assay protocol. (n.d.). Abcam. Retrieved January 5, 2026, from --INVALID-LINK--

  • Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from --INVALID-LINK--

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  • Structure-Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. (n.d.). ACS Publications. Retrieved January 5, 2026, from --INVALID-LINK--

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  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

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References

The Evolution of Kinase Inhibitors: A Comparative Guide to Second-Generation Drugs from the 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of adenine, represents a privileged scaffold in medicinal chemistry due to its structural resemblance to the ATP purine ring, making it an ideal framework for competitive kinase inhibitors.[1][2] The strategic introduction of a chloro group at the 2-position and a methyl group at the 6-position of this scaffold has paved the way for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the evolution from first to second-generation inhibitors derived from this versatile scaffold, with a focus on the rationale behind their design, improvements in performance, and the experimental data that substantiates these advancements.

The Genesis: First-Generation Inhibitors and Their Inherent Limitations

The initial foray into kinase inhibitors based on the 2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold yielded compounds with promising, albeit broad, activity. These first-generation inhibitors were often developed through high-throughput screening and initial structure-activity relationship (SAR) studies. A representative first-generation approach involves the nucleophilic substitution of the 2-chloro group with various anilines to probe the ATP-binding pocket of kinases.

While these early compounds demonstrated kinase inhibition, they were often beset by several limitations:

  • Limited Selectivity: Many first-generation inhibitors targeted multiple kinases, leading to off-target effects and a narrow therapeutic window. This lack of selectivity complicates the interpretation of their therapeutic effects.[3]

  • Acquired Resistance: Prolonged treatment with these inhibitors frequently led to the emergence of resistance mutations in the target kinase, rendering the drugs ineffective.

  • Suboptimal Pharmacokinetics: Poor solubility, metabolic instability, and low oral bioavailability were common hurdles that hindered the clinical translation of these early compounds.

The Leap Forward: Rational Design of Second-Generation Inhibitors

The development of second-generation inhibitors from the this compound scaffold has been driven by a more rational, structure-based design approach. The primary goals have been to enhance potency against the target kinase, improve selectivity, and overcome the resistance mechanisms that plagued their predecessors.

A key strategy in the evolution to second-generation inhibitors has been the introduction of specific functional groups to exploit unique features of the target kinase's ATP-binding site. This has led to the development of covalent inhibitors, which form an irreversible bond with a cysteine residue near the active site, and inhibitors that can bind to the inactive conformation of the kinase, offering improved selectivity.

Comparative Analysis: First vs. Second-Generation Inhibitors

To illustrate the advancements made, we will compare a hypothetical first-generation inhibitor with a well-documented second-generation inhibitor, focusing on their target profile, potency, and the rationale for the observed improvements.

Case Study: Evolution of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and the pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in developing EGFR inhibitors.

First-Generation (Hypothetical Example): A simple N-phenyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine could be considered a prototypical first-generation inhibitor. While demonstrating activity against wild-type EGFR, its efficacy is often limited by poor selectivity and the emergence of the T790M "gatekeeper" resistance mutation.

Second-Generation (Covalent Inhibitor): The development of second-generation inhibitors, such as those designed to be covalent, has addressed these limitations. By incorporating a reactive group, such as an acrylamide moiety, these inhibitors can form a covalent bond with a cysteine residue (Cys797) in the EGFR active site. This irreversible binding mode provides sustained inhibition and can overcome resistance mediated by the T790M mutation.

A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized that can covalently block mutant EGFR activity.[4] These compounds have shown significantly increased efficacy and selectivity for mutant EGFR over the wild-type form.[4]

Table 1: Comparative Performance of First vs. Second-Generation EGFR Inhibitors

FeatureFirst-Generation (Hypothetical)Second-Generation (Representative)Rationale for Improvement
Target(s) Wild-Type EGFR, other kinasesMutant EGFR (e.g., T790M)Covalent binding to Cys797 in mutant EGFR enhances selectivity.
Potency (IC50) Micromolar range against WT-EGFRNanomolar to sub-nanomolar against mutant EGFR[4]Irreversible binding leads to higher potency and sustained inhibition.
Selectivity LowHigh for mutant EGFR over WT-EGFR[4]The covalent warhead is positioned to react specifically with the cysteine residue in the mutant kinase.
Resistance Profile Ineffective against T790M mutationActive against T790M mutationCovalent binding overcomes the altered ATP affinity caused by the T790M mutation.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the EGFR signaling pathway and the mechanism by which second-generation covalent inhibitors block its activity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds & Activates Second_Gen_Inhibitor Second-Gen Inhibitor Second_Gen_Inhibitor->EGFR Covalently Binds & Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by a second-generation covalent inhibitor.

Experimental Protocols

The development and validation of these inhibitors rely on robust and reproducible experimental protocols. Below are representative methodologies for key assays.

Synthesis of a Second-Generation Pyrrolo[2,3-d]pyrimidine Inhibitor

This protocol describes a general approach for synthesizing a second-generation covalent inhibitor, starting from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a related starting material.

Synthesis_Workflow Start 2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine Step1 Protection of N7 (e.g., with POM-Cl) Start->Step1 Step2 Regioselective Nucleophilic Substitution at C4 Step1->Step2 Step3 Buchwald-Hartwig Cross-Coupling at C2 Step2->Step3 Step4 Deprotection of N7 Step3->Step4 End Final Covalent Inhibitor Step4->End

Caption: General synthetic workflow for a second-generation inhibitor.

Step-by-Step Methodology:

  • Protection of the Pyrrole Nitrogen: To prevent side reactions, the N7 position of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is protected, for example, with pivaloyloxymethyl chloride (POM-Cl) under mild basic conditions.[5]

  • Regioselective Substitution at C4: The more reactive C4 chloro group is then displaced by a nucleophile, such as a substituted aniline, to introduce a key binding motif.[5]

  • Cross-Coupling at C2: The C2 chloro group is subsequently substituted via a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce the acrylamide "warhead" or a precursor.[4]

  • Deprotection: The protecting group on the N7 position is removed under appropriate conditions to yield the final second-generation inhibitor.

Kinase Inhibition Assay (Enzymatic Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Materials:

  • Recombinant kinase (e.g., EGFR T790M)

  • Peptide substrate

  • ATP

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitors on the growth of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., HCC827, which harbors an EGFR activating mutation)

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percent growth inhibition for each compound concentration and determine the GI50 value.

Conclusion and Future Directions

The evolution from first to second-generation inhibitors based on the this compound scaffold exemplifies the power of rational drug design. By understanding the limitations of early compounds and leveraging structural insights into the target kinases, researchers have been able to develop highly potent and selective drugs that can overcome clinical resistance. The continued exploration of this versatile scaffold, including the development of allosteric inhibitors and compounds targeting novel kinase conformations, holds great promise for the future of targeted cancer therapy.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. As a chlorinated heterocyclic compound, it requires meticulous handling and disposal to ensure laboratory safety, regulatory compliance, and environmental protection.

While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, its structural similarity to other chlorinated pyrrolopyrimidines necessitates that it be treated as a hazardous substance. The procedures outlined below are based on established best practices for halogenated organic compounds and information derived from analogous chemical structures.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards is the first step in safe handling. Based on data from structurally similar compounds, this compound should be presumed to be:

  • Harmful if swallowed [1][2].

  • A cause of skin irritation .

  • A cause of serious eye irritation .

  • A potential cause of respiratory irritation [3].

The presence of a carbon-halogen bond places this compound in the category of halogenated organic compounds. These substances are of particular environmental concern due to their potential for persistence and the generation of toxic byproducts, such as dioxins and hydrogen chloride gas, if not incinerated at sufficiently high temperatures[4][5]. Therefore, disposal must be managed by a professional waste disposal service equipped for high-temperature incineration[4].

Immediate Safety & Personal Protective Equipment (PPE)

Before any handling or disposal procedures, it is crucial to establish a controlled and safe environment.

Engineering Controls:

  • All manipulations, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[6][7].

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a full-face shield[6].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene[8].

  • Body Protection: A laboratory coat must be worn to protect skin and clothing[6].

  • Footwear: Closed-toed shoes are mandatory in the laboratory.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures safety and compliance at every stage.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Sharps) B Select Compatible, Leak-Proof Waste Container A->B C Affix 'Hazardous Waste' Label (Name, Date, Hazards) B->C D Add Waste to Designated Container C->D Begin Accumulation E Keep Container Securely Closed D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange Pickup with Licensed Hazardous Waste Contractor F->G Request Disposal H Provide Accurate Waste Inventory G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation and Containerization Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect unused reagents, contaminated personal protective equipment (PPE), and absorbent materials in a designated, robust, and clearly labeled container for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, chemically compatible, and leak-proof container[6][8]. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware must be placed in a designated puncture-resistant sharps container[6].

  • Container Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date[6].

Step 2: Spill Management In the event of a spill, act promptly and safely.

  • Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access[8].

  • Wear PPE: Don appropriate PPE before approaching the spill.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[8].

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container[8].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting all cleaning materials as hazardous waste[8].

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage and Final Disposal

  • Satellite Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials[6]. Containers must remain closed unless waste is being added[8].

  • Professional Disposal: The only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal contractor[8]. These contractors utilize high-temperature incineration, which is necessary for the safe destruction of halogenated organic compounds[4].

  • Documentation: Maintain meticulous records of the waste generated, including dates, quantities, and disposal manifests provided by the contractor[8].

Step 4: Empty Container Decontamination Empty containers that held this compound must be treated as hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as liquid hazardous waste[8]. The rinsed container can then be managed as non-hazardous solid waste, pending institutional policies.

Quick Reference Data Table

ParameterInformationSource(s)
Chemical Name This compound-
Molecular Formula C₇H₆ClN₃Inferred
Potential Hazards Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.[1][2][3]
Required PPE Safety goggles, chemical-resistant gloves, lab coat, closed-toed shoes.[6][7][8]
Handling Environment Certified chemical fume hood.[6][7]
Recommended Disposal Collection by a licensed hazardous waste contractor for high-temperature incineration.[4][8]
Potential EPA Waste Code As a halogenated organic compound, it may fall under F-listed or U-listed wastes depending on its use and concentration. Consult your EHS department for specific classification.[9][10][11]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers and drug development professionals uphold their commitment to a safe laboratory environment, protect our ecosystem, and ensure full regulatory compliance. Always consult your institution's Environmental Health and Safety department for specific guidance and protocols applicable to your location.

References

Operational Guide: Personal Protective Equipment for Handling 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational framework for the safe handling of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. As a chlorinated heterocyclic compound, this substance and its analogues require stringent safety protocols to mitigate risks associated with their potential toxicity and reactivity. The procedures outlined below are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes the risk of exposure. Our primary goal is to foster a culture of safety by explaining the causality behind each recommendation, empowering researchers to work with confidence and security.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the specific hazards of a chemical is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for the 6-methyl variant was not identified, analysis of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and similar chlorinated heterocycles provides a strong basis for hazard assessment.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds in this family are often classified as hazardous.[1] The primary hazards include:

  • Acute Oral Toxicity : Classified as toxic or harmful if swallowed.[1][2][3] This necessitates strict measures to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory.[2][3][4]

  • Skin Irritation : May cause skin irritation upon contact.[3] This requires the use of a robust dermal barrier.

  • Serious Eye Irritation : Can cause serious eye irritation.[3] This risk makes appropriate eye and face protection non-negotiable.

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[3]

These classifications mandate the use of specific engineering controls and Personal Protective Equipment (PPE) to create a multi-layered defense against exposure.

Primary Lines of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. PPE should always be considered the last line of defense.

  • Engineering Controls : All work involving solid or dissolved this compound must be conducted in a designated area within a properly functioning chemical fume hood.[5] The fume hood's negative pressure environment is critical for containing dusts and aerosols, preventing inhalation.[5] An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2]

  • Administrative Controls : A comprehensive Standard Operating Procedure (SOP) specific to this compound must be written and approved. All personnel must be thoroughly trained on the SOP, the compound's hazards, and emergency procedures before beginning work. Work should be planned to minimize the quantity of material used and the duration of handling.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is directly dictated by the hazard assessment. A comprehensive ensemble is mandatory to provide a robust barrier against dermal, ocular, and respiratory exposure.[5]

PPE Component Specification Rationale
Hand Protection Double-gloving with powder-free nitrile gloves.[5]Provides a redundant barrier against dermal absorption. The outer glove can be removed if contamination is suspected, protecting the inner glove and skin. Powder-free gloves prevent aerosolization of the compound.[5]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[5]Protects the body and personal clothing from contamination. The back-closing design minimizes the risk of contaminating the front of the body during doffing.[5]
Eye & Face Protection Chemical safety goggles and a full-face shield.[2][5]Goggles provide a seal around the eyes to protect against splashes and particles. A face shield offers a secondary layer of protection for the entire face.[6][7][8]
Respiratory Protection NIOSH-approved N95 or P100 respirator for handling powders. A PAPR may be required for large quantities or spill cleanup.[5]Prevents the inhalation of fine particles and aerosols.[5] Surgical masks offer little to no protection from chemical dusts and should not be used.[8]
Foot Protection Disposable shoe covers and closed-toe, chemical-resistant footwear.[5][9]Prevents the tracking of chemical contamination outside of the designated work area.[5]

Procedural Workflow: A Step-by-Step Guide to Safety

A systematic approach to handling is critical to prevent contamination and exposure. The following workflow must be followed without deviation.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Prepare Workspace (Verify fume hood, gather materials) Don 2. Don PPE (Follow strict sequence) Prep->Don Handle 3. Handle Chemical (Inside fume hood) Don->Handle Doff 4. Doff PPE (Follow strict sequence) Handle->Doff Decon 5. Decontaminate Workspace & Dispose of Waste Doff->Decon Wash 6. Wash Hands Thoroughly Decon->Wash

Caption: A logical workflow for handling hazardous chemicals.

Step 1: Donning PPE (Putting On)

This sequence is designed to prevent contamination of clean surfaces.

  • Gown/Lab Coat : Put on the disposable gown, ensuring it is securely fastened at the back.[5]

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Respiratory Protection : Don the appropriate respirator (e.g., N95). Ensure a proper seal check is performed.

  • Eye and Face Protection : Put on safety goggles, followed by a face shield.[5]

  • Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs are tucked over the gown sleeves.[5]

Step 2: Doffing PPE (Taking Off)

This is a critical step where self-contamination can easily occur. This sequence must be followed meticulously in a designated doffing area.

  • Outer Gloves : Carefully remove the outer pair of gloves, turning them inside out as they are removed. Dispose of them in the designated hazardous waste container.

  • Gown : Unfasten the gown and carefully peel it away from the body, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it.

  • Face Shield and Goggles : Remove the face shield and goggles from the back to the front, avoiding contact with the front surfaces. Place them in a designated area for decontamination.

  • Respirator : Remove the respirator from the back.

  • Inner Gloves : Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene : Immediately wash hands thoroughly with soap and water.[3]

Emergency Plans: Spills and Exposure

Spill Response:

  • Evacuate : Immediately evacuate the area and alert others.[5]

  • Ventilate : Ensure the area is well-ventilated, preferably under negative pressure.[5]

  • Protect : Don the appropriate PPE, including respiratory protection, before re-entering the area.[5][10]

  • Contain & Clean : Cover the spill with an inert absorbent material like diatomite or universal binders.[2] Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[2][5]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., alcohol) and then soap and water.[2]

First Aid Measures:

  • Inhalation : Remove the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.

  • Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Disposal

All waste generated from handling this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect all solid waste in a clearly labeled, sealed, and puncture-proof container.

  • Dispose of the container through an approved waste disposal plant, adhering strictly to all local, state, and federal regulations.[4][10]

By adhering to these comprehensive guidelines, you build a system where safety is not an afterthought but an integral part of the scientific process. This commitment to procedural excellence is the bedrock of trustworthy and reproducible research.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.